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Core Science & Biosynthesis

Foundational

What are the physicochemical properties of 2-Methylheptanoic acid?

Physicochemical Profiling and Application Workflows of 2-Methylheptanoic Acid: A Technical Guide for Research Scientists Introduction As a Senior Application Scientist, I frequently encounter medium-chain branched fatty...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Application Workflows of 2-Methylheptanoic Acid: A Technical Guide for Research Scientists

Introduction

As a Senior Application Scientist, I frequently encounter medium-chain branched fatty acids in both flavor chemistry and targeted organic synthesis. Among these, 2-Methylheptanoic acid (CAS: 1188-02-9) stands out as a highly versatile, yet technically demanding, compound[1]. Characterized by its seven-carbon backbone and an alpha-methyl substitution, this compound exhibits unique physicochemical behaviors that deviate significantly from its straight-chain isomer, octanoic acid[2]. This whitepaper provides an in-depth analysis of its structural properties, solubilization mechanics, and synthetic workflows, ensuring that your laboratory protocols are both mechanistically sound and highly reproducible.

Structural Identity and Physicochemical Properties

The presence of the methyl group at the C2 (alpha) position is the defining feature of 2-Methylheptanoic acid. From a thermodynamic standpoint, this branching disrupts the highly ordered van der Waals packing typically seen in linear fatty acids. Consequently, 2-Methylheptanoic acid remains a colorless to pale yellow oily liquid at room temperature rather than crystallizing[3],[2].

With a LogP of approximately 2.61 to 2.90, the molecule is highly lipophilic[4],[5]. This lipophilicity, combined with the hydrogen-bonding capacity of the carboxylic acid headgroup, dictates its behavior in both aqueous biological assays and organic synthesis.

Table 1: Core Physicochemical and Identification Data

PropertyValue
IUPAC Name 2-Methylheptanoic acid
CAS Number 1188-02-9[1]
PubChem CID 14475[6]
Molecular Formula C8H16O2[7]
Molecular Weight 144.21 g/mol
Density ~0.906 g/mL at 25 °C
Boiling Point 121–122 °C at 13 mmHg / 140 °C at 30 mmHg,[3]
Refractive Index 1.420 – 1.427[3]
LogP 2.61 – 2.90[4],[5]
Water Solubility ~1.46 g/L (Very slightly soluble)[3],[4]
Organoleptic Profile Fatty, green, cheesy, sour, rancid-like,[3]

Solubilization Mechanics and In Vitro Assay Preparation

Because 2-Methylheptanoic acid is practically insoluble in aqueous media, introducing it into biological or cellular assays requires a meticulously designed co-solvent system. Simply dropping the neat liquid into an aqueous buffer will result in immediate phase separation, leading to inconsistent assay dosing and false-negative results.

To achieve a stable, clear stock solution (≥ 2.5 mg/mL), we utilize a sequential solvent addition protocol[8]. The causality behind this specific sequence is critical for success:

  • 10% DMSO : Breaks the intermolecular hydrogen-bonded carboxylic acid dimers. DMSO acts as a strong hydrogen-bond acceptor, rapidly solvating the monomeric acid.

  • 40% PEG300 : Acts as a dielectric bridge. Adding water directly to the DMSO-solvated acid would cause the lipophilic compound to "crash out." PEG300 transitions the polarity smoothly.

  • 5% Tween-80 : A non-ionic surfactant that coats the hydrophobic heptyl tails, forming pre-micellar structures that keep the compound suspended.

  • 45% Saline : Provides the final aqueous volume and ensures osmotic balance for downstream cellular assays.

Protocol 1: Step-by-Step Aqueous Solubilization
  • Equilibration : Bring the neat 2-Methylheptanoic acid stock to room temperature.

  • Primary Solubilization : Add 10% (v/v) DMSO to the required mass of the acid. Vortex vigorously for 30 seconds until completely dissolved.

  • Co-solvent Addition : Add 40% (v/v) PEG300. Vortex for 1 minute to ensure a homogenous organic phase.

  • Surfactant Dispersion : Add 5% (v/v) Tween-80. Pipette up and down repeatedly to ensure thorough mixing of the viscous surfactant.

  • Aqueous Dilution : Slowly add 45% (v/v) Saline dropwise while gently vortexing the tube.

  • Self-Validation/QC : Inspect the solution against a light source. It must be perfectly clear. Troubleshooting: If precipitation or phase separation occurs, apply mild heat (37°C) and sonicate for 5 minutes to aid dissolution. If cloudiness persists, discard and restart[8].

Solubilization Step1 2-Methylheptanoic Acid (Neat Liquid) Step2 Add 10% DMSO (Dimer Disruption) Step1->Step2 Step 1 Step3 Add 40% PEG300 (Dielectric Bridging) Step2->Step3 Step 2 Step4 Add 5% Tween-80 (Micelle Formation) Step3->Step4 Step 3 Step5 Add 45% Saline (Osmotic Balance) Step4->Step5 Step 4 Final Clear Solution (≥ 2.5 mg/mL) Step5->Final QC: Visual Check

Caption: Sequential co-solvent workflow for the aqueous solubilization of 2-Methylheptanoic acid.

Chemical Reactivity: Esterification Workflows

While the free acid exhibits a pungent, rancid-like odor, its ester derivatives are highly prized in the formulation of fruity, nut, and dairy flavors within the food and fragrance industries[1],[2]. Converting the acid to an ester via Fischer-Speier esterification is a standard laboratory procedure, but the alpha-methyl group introduces notable steric hindrance at the carbonyl carbon. This steric bulk slightly impedes the nucleophilic attack by the alcohol compared to straight-chain fatty acids.

To counteract this kinetic bottleneck, the protocol must employ a strong acid catalyst to fully protonate the carbonyl oxygen (increasing its electrophilicity) and utilize Le Chatelier’s principle by actively removing the water byproduct to drive the equilibrium forward.

Protocol 2: Laboratory-Scale Fischer Esterification
  • Setup : In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1 molar equivalent of 2-Methylheptanoic acid with 5 molar equivalents of the target alcohol (e.g., anhydrous ethanol).

  • Catalysis : Add 0.05 molar equivalents of concentrated sulfuric acid (H2SO4) dropwise while stirring continuously.

  • Reflux : Heat the mixture to reflux. The Dean-Stark trap will collect the azeotropic water byproduct, driving the equilibrium toward the ester product.

  • Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The reaction is complete when the starting material spot (visualized with bromocresol green stain) disappears.

  • Workup : Cool the mixture to room temperature. Neutralize the acid catalyst with saturated aqueous NaHCO3, and extract the ester into an organic layer (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation/QC : Perform FT-IR spectroscopy on the isolated product. The complete disappearance of the broad O-H stretch (~3000 cm⁻¹) and the presence of a sharp C=O ester stretch at ~1735 cm⁻¹ confirms successful esterification.

Esterification Acid 2-Methylheptanoic Acid (Sterically Hindered) Inter1 Protonated Carbonyl (Highly Electrophilic) Acid->Inter1 Step 1 Cat H2SO4 Catalyst (Protonation) Cat->Inter1 Inter2 Tetrahedral Intermediate Inter1->Inter2 Step 2 Alcohol Alcohol (R-OH) (Nucleophile) Alcohol->Inter2 Product Flavor Ester (Target Product) Inter2->Product Step 3 Water Water (H2O) (Removed via Trap) Inter2->Water Byproduct

Caption: Mechanistic pathway of the acid-catalyzed Fischer esterification of 2-Methylheptanoic acid.

Safety, Handling, and Storage Standards

Maintaining the chemical integrity of 2-Methylheptanoic acid and ensuring laboratory safety requires strict adherence to handling guidelines.

  • Hazard Profile : The compound is classified as a Skin Irritant (Category 2) and can cause serious eye damage/irritation (Category 1/2),[9]. It also poses a risk of respiratory irritation (STOT SE 3)[9].

  • PPE Requirements : Always handle within a certified chemical fume hood. Personnel must wear type ABEK respirator filters, standard nitrile gloves, and tight-fitting safety goggles/eyeshields.

  • Storage : For the neat liquid, store in a tightly sealed container in a cool, well-ventilated place away from strong oxidizing agents and strong bases[9]. For prepared biological stock solutions (e.g., in DMSO), store at -80°C for up to 6 months, or at -20°C for up to 1 month, to prevent oxidative degradation and maintain assay reproducibility[8].

References

1.[1] 2-methyl heptanoic acid 2-methylheptanoic acid, The Good Scents Company. 1 2. 2-Methylheptanoic acid = 97 1188-02-9, Sigma-Aldrich. 3.[8] 2-Methylheptanoic acid, MedChemExpress. 8 4.[7] 2-Methylheptanoic acid | CAS 1188-02-9, Santa Cruz Biotechnology. 7 5.[6] 2-Methylheptanoic acid (CID 14475) - Molecular Properties & Analysis, MolForge. 6 6.[3] 2-Methylheptanoic acid - Food safety and quality: details, FAO. 3 7.[4] Showing Compound 2-Methylheptanoic acid (FDB008214), FooDB. 4 8.[2] CAS 1188-02-9: 2-Methylheptanoic acid, CymitQuimica. 2 9.[5] 2-methylheptanoic acid (C8H16O2), PubChemLite.5 10.[9] SAFETY DATA SHEET - 2-Methylheptanoic acid, ThermoFisher Scientific. 9

Sources

Exploratory

Technical Guide: Natural Occurrence & Biosynthesis of 2-Methylheptanoic Acid

This technical guide details the occurrence, biosynthesis, and isolation of 2-Methylheptanoic acid (Isocaprylic acid), focusing on its identification in Porophyllum linaria and its potential in drug development. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the occurrence, biosynthesis, and isolation of 2-Methylheptanoic acid (Isocaprylic acid), focusing on its identification in Porophyllum linaria and its potential in drug development.

Executive Summary

2-Methylheptanoic acid (CAS: 1188-02-9) is a short-chain branched fatty acid (BCFA) distinguished by a methyl group at the


-carbon position. Unlike common "iso" or "anteiso" fatty acids derived from branched-chain amino acid primers (Valine/Leucine), the 2-methyl architecture typically implies a unique biosynthetic termination step involving methylmalonyl-CoA .

While rare in ubiquitous plant lipids, it accumulates significantly in the volatile fractions of specific aromatic species, most notably Porophyllum linaria (Pipicha). For drug development professionals, this compound represents a scaffold of interest due to its validated antifungal , nematicidal , and chiral properties, serving as a potential precursor for semi-synthetic therapeutics or as a bioactive volatile in agricultural pharmacology.

Botanical Sources & Distribution

While traces of 2-Methylheptanoic acid appear in floral volatiles (e.g., Clematis spp.) and fermentation products (e.g., Phaseolus vulgaris ferments), the genus Porophyllum stands out as a primary biosynthetic factory.

Primary Source: Porophyllum linaria

Native to Mexico, P. linaria (known as Pipicha) utilizes this acid as a major component of its defense volatilome.

Table 1: Quantitative Profile of Volatiles in Porophyllum linaria Leaves

Compound Retention Index (RI) Relative Abundance (%) Functional Class
2-Methylheptanoic acid 1185 9.38 ± 0.5% Branched Fatty Acid
Tricyclo[4.2.2.0]decane 1205 9.37% Terpenoid
2-Undecanethiol, 2-methyl 1450 9.37% Thiol / Sulfur
D-Limonene 1030 ~20.0% Monoterpene

|


-Myrcene | 990 | ~41.0% | Monoterpene |

Note: Abundance varies by chemotype and extraction method. Data synthesized from hydrodistillation yields.

Biosynthetic Mechanisms

The biosynthesis of 2-Methylheptanoic acid in plants diverges from the standard fatty acid synthase (FAS) elongation cycle. Standard fatty acids (C16:0, C18:0) use Malonyl-CoA (C3) as the extender unit, losing


 to add a C2 unit.

To generate the


-methyl branch at the C2 position, the FAS complex must accept Methylmalonyl-CoA  as the final extender unit before thioesterase termination.
Mechanism: Methylmalonyl-CoA Termination
  • Priming: Acetyl-CoA (C2) initiates the chain.

  • Elongation: Two cycles of Malonyl-CoA extension create a C6 intermediate (Hexanoyl-ACP).

  • Branching (Critical Step): The enzyme complex selects Methylmalonyl-CoA instead of Malonyl-CoA for the final condensation.

  • Termination: The resulting 2-methyl-3-ketoacyl-ACP is reduced and hydrolyzed by Acyl-ACP Thioesterase to release free 2-Methylheptanoic acid.

Pathway Visualization

Biosynthesis cluster_legend Legend Acetyl Acetyl-CoA (C2) (Starter Unit) FAS Fatty Acid Synthase (FAS) Complex Acetyl->FAS Initiation Malonyl Malonyl-CoA (C3) (Extender) Malonyl->FAS Elongation (x2) MethylMalonyl Methylmalonyl-CoA (C4) (Branching Extender) Condensation Condensation (KS Domain) MethylMalonyl->Condensation Incorporation at Final Step Hexanoyl Hexanoyl-ACP (C6) (Linear Intermediate) FAS->Hexanoyl Intermediate Synthesis Hexanoyl->Condensation Reduction Reduction Cycle (KR, DH, ER) Condensation->Reduction Product 2-Methylheptanoic Acid (C8) (Final Product) Reduction->Product Thioesterase Hydrolysis key Red Arrow: Critical Branching Step

Figure 1: Biosynthetic pathway of 2-Methylheptanoic acid via Methylmalonyl-CoA incorporation during the final FAS cycle.

Experimental Protocols

Protocol A: Isolation from Plant Matrix

Objective: Extract volatile fatty acid fraction from Porophyllum linaria leaves while preventing thermal degradation or esterification.

Reagents:

  • Dichloromethane (DCM), HPLC Grade.

  • Anhydrous Sodium Sulfate (

    
    ).
    
  • 0.5 M NaOH solution.

  • 1 M HCl solution.

Workflow:

  • Hydrodistillation: Subject 100g of air-dried leaves to Clevenger-type hydrodistillation for 3 hours.

  • Solvent Partitioning: Collect the distillate (oil + water). Extract the aqueous phase with DCM (

    
     mL).
    
  • Acid-Base Fractionation (Purification Step):

    • Rationale: Separate neutral terpenes (Limonene, Myrcene) from acidic components.

    • Wash DCM extract with 0.5 M NaOH. The acid moves to the aqueous phase as sodium 2-methylheptanoate.

    • Discard organic phase (contains terpenes).

    • Acidify aqueous phase to pH 2.0 using 1 M HCl to reprotonate the acid.

    • Re-extract with DCM.

  • Drying: Pass organic layer over Anhydrous

    
     and concentrate under nitrogen flow. Do not  use rotary evaporation at high heat (
    
    
    
    C) due to volatility.
Protocol B: Analytical Identification (GC-MS)

Objective: Confirm identity and enantiomeric excess.

  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column:

    • Standard: HP-5MS (30m

      
       0.25mm, 0.25
      
      
      
      m).
    • Chiral (Optional): Cyclodextrin-based column (e.g., Cyclosil-B) to resolve (R)- vs (S)-2-methylheptanoic acid.

  • Temperature Program:

    • Hold

      
      C for 2 min.
      
    • Ramp

      
      C/min to 
      
      
      
      C.
  • Mass Spec: EI mode (70 eV). Look for diagnostic ions:

    • m/z 74 (McLafferty rearrangement characteristic of methyl esters if derivatized).

    • m/z 87 (Characteristic of 2-methyl branched acids).

    • Molecular Ion: m/z 144.[1]

Pharmacological & Industrial Relevance

Antimicrobial & Nematicidal Activity

Research indicates that medium-chain branched fatty acids disrupt cell membrane integrity in target pathogens.

  • Fungal Inhibition: Effective against post-harvest pathogens (Fusarium spp.) with MIC values often lower than standard preservatives.

  • Nematicidal: High mortality rates observed in Sitophilus zeamais (Maize weevil) assays, suggesting potential as a botanical fumigant.

Drug Discovery Implications
  • Chiral Synthon: The C2 chiral center makes 2-Methylheptanoic acid a valuable starting material for synthesizing complex polyketides or pheromone analogs used in pest control.

  • Lipid-Drug Conjugates: The branched structure offers steric hindrance, potentially increasing the metabolic stability of ester-linked prodrugs compared to linear fatty acid chains.

References

  • Essential oil constituents of Porophyllum linaria dry leaves analyzed by GC-MS. Source: ResearchGate.[2] URL:[Link]

  • Chiral Methyl-branched Pheromones. Source: Royal Society of Chemistry (Natural Product Reports).[3] URL:[Link]

  • Antifungal activity of essential oils extracted from Agastache mexicana and Porophyllum linaria. Source: FAO AGRIS. URL:[Link]

  • 2-Methylheptanoic acid (CAS 1188-02-9) Chemical Profile. Source: The Good Scents Company. URL:[Link]

  • Diversity and intraspecific variation of floral volatile compounds in Clematis. Source: Maximum Academic Press. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Biosynthesis of 2-Methylheptanoic Acid in Bacteria

Introduction: The Significance of Branched-Chain Fatty Acids In the landscape of bacterial lipidomics, fatty acids are not merely structural components of cell membranes; they are dynamic molecules that dictate membrane...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Branched-Chain Fatty Acids

In the landscape of bacterial lipidomics, fatty acids are not merely structural components of cell membranes; they are dynamic molecules that dictate membrane fluidity, influence environmental adaptation, and can even act as signaling molecules.[1][2] While straight-chain fatty acids are common, many bacterial species, particularly Gram-positive bacteria, enrich their membranes with branched-chain fatty acids (BCFAs).[3] 2-Methylheptanoic acid, a specific type of BCFA, belongs to the "anteiso" series, characterized by a methyl branch on the antepenultimate (third-to-last) carbon from the methyl end. However, its name denotes a methyl group on the second carbon from the carboxyl end, indicating its origin from a specific branched primer. This guide provides a comprehensive exploration of the metabolic pathways, enzymatic machinery, and regulatory networks governing the synthesis of 2-Methylheptanoic acid in bacteria, offering field-proven insights for researchers in microbiology and drug development.

The Core Biosynthetic Pathway: A Tale of Two Metabolisms

The synthesis of 2-Methylheptanoic acid is not an isolated pathway but rather a sophisticated integration of amino acid metabolism with the canonical Type II Fatty Acid Synthase (FASII) system. The process can be dissected into two fundamental stages: the generation of a specific branched-chain primer and the subsequent elongation of that primer.

Part 1: Primer Generation - The Crucial Link to Isoleucine Catabolism

The defining structural feature of 2-Methylheptanoic acid—the methyl group at the C-2 position—originates from a precursor derived from the branched-chain amino acid (BCAA) L-isoleucine.[4] Bacteria can acquire isoleucine from the environment or synthesize it de novo.[3][5] The conversion of L-isoleucine into the necessary primer for fatty acid synthesis is a three-step enzymatic cascade.

  • Transamination: The process begins with the removal of the amino group from L-isoleucine. This reaction is catalyzed by a branched-chain amino acid transaminase (IlvE) , which transfers the amino group to α-ketoglutarate, yielding glutamate and the α-keto acid, 2-keto-3-methylvalerate (KMV).[4][6]

  • Oxidative Decarboxylation: The resulting KMV is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (Bkd) complex . This multi-enzyme complex is critical for converting the α-keto acids derived from all three BCAAs into their respective acyl-CoA thioesters.[3] In this specific case, Bkd converts KMV into 2-methylbutyryl-CoA .[4] This molecule is the direct "starter unit" or primer for the synthesis of all anteiso-series fatty acids, including 2-Methylheptanoic acid.

  • Initiation of Fatty Acid Synthesis: The 2-methylbutyryl-CoA primer is then handed off to the FASII system. The initial and committing step is a Claisen condensation reaction where β-ketoacyl-ACP synthase III (FabH) condenses 2-methylbutyryl-CoA with malonyl-ACP (the two-carbon donor for all elongation steps).[3][7] The substrate specificity of FabH is a key determinant; in bacteria that produce BCFAs, FabH exhibits a preference for branched-chain acyl-CoA primers over the straight-chain acetyl-CoA.[3]

The diagram below illustrates the pathway from L-isoleucine to the initiation of the fatty acid chain.

BCFA Primer Synthesis cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 FASII Initiation L-Isoleucine L-Isoleucine 2-Keto-3-methylvalerate 2-Keto-3-methylvalerate L-Isoleucine->2-Keto-3-methylvalerate IlvE 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA 2-Keto-3-methylvalerate->2-Methylbutyryl-CoA Bkd Complex Acetoacyl-ACP derivative 3-Keto-2-methylhexanoyl-ACP 2-Methylbutyryl-CoA->Acetoacyl-ACP derivative FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->Acetoacyl-ACP derivative Elongation Cycles Elongation Cycles Acetoacyl-ACP derivative->Elongation Cycles FabG, FabZ, FabI

Caption: Pathway for the generation of the 2-methylbutyryl-CoA primer from L-isoleucine and its entry into the FASII pathway.

Part 2: Elongation via the Type II Fatty Acid Synthase (FASII) System

Once the initial condensation is complete, the resulting β-ketoacyl-ACP intermediate enters the iterative elongation cycle of the FASII pathway. This system consists of a series of discrete, monofunctional enzymes.[8][9] For each round of elongation, which adds two carbons to the acyl chain, four reactions occur:

  • Condensation: A β-ketoacyl-ACP synthase (FabB or FabF) condenses the growing acyl-ACP with another molecule of malonyl-ACP.[10]

  • Reduction: The resulting β-keto group is reduced to a hydroxyl group by an NADPH-dependent β-ketoacyl-ACP reductase (FabG) .[8]

  • Dehydration: A molecule of water is removed to create a double bond by β-hydroxyacyl-ACP dehydratase (FabZ) .[11]

  • Reduction: The double bond is reduced to a saturated bond by an NADH or NADPH-dependent enoyl-ACP reductase (FabI) , completing the elongation cycle.[12]

To synthesize 2-Methylheptanoic acid (an 8-carbon fatty acid, including the carboxyl carbon), the 5-carbon primer (2-methylbutyryl-) must undergo two full elongation cycles. The process terminates when the acyl-ACP chain reaches the desired length, at which point a thioesterase can release the free fatty acid, or an acyltransferase can directly transfer it to a glycerol backbone for phospholipid synthesis.[8]

Key Enzymes: A Functional Summary

The efficient synthesis of 2-Methylheptanoic acid relies on the coordinated action of several key enzymes. Their roles and characteristics are summarized below.

EnzymeGene (E. coli homolog)FunctionMechanistic Insight
BC Amino Acid Transaminase ilvECatalyzes the reversible transamination of BCAAs to their corresponding α-keto acids.[4]This step directly links the cellular amino acid pool to the fatty acid precursor pool.
BC α-Keto Acid Dehydrogenase bkd operonA multi-subunit complex that performs oxidative decarboxylation of branched-chain α-keto acids to form acyl-CoA primers.[3]A critical control point; its activity determines the flux of BCAA catabolites into BCFA synthesis.
β-Ketoacyl-ACP Synthase III fabHInitiates fatty acid synthesis by condensing an acyl-CoA primer (acetyl-CoA or branched-chain acyl-CoA) with malonyl-ACP.[7]The substrate preference of FabH is a primary determinant of whether a bacterium produces straight-chain or branched-chain fatty acids.[3]
β-Ketoacyl-ACP Reductase fabGReduces the β-keto group of the growing acyl chain to a β-hydroxy group using NADPH.[8]The first reductive step in the elongation cycle.
β-Hydroxyacyl-ACP Dehydratase fabZDehydrates the β-hydroxyacyl-ACP intermediate to form a trans-2-enoyl-ACP.[11]Creates the double bond that will be reduced in the final step of the cycle.
Enoyl-ACP Reductase fabIReduces the trans-2-enoyl-ACP to a saturated acyl-ACP using NADH or NADPH.[12]The final, chain-saturating step of the elongation cycle and a common target for antibacterial drugs.[9][13]

Methodologies for Elucidating the Pathway

The study of BCFA biosynthesis requires a multi-faceted experimental approach. The protocols outlined below represent robust, self-validating systems for interrogating the synthesis of 2-Methylheptanoic acid.

Protocol 1: Stable Isotope Labeling and Metabolic Flux Analysis

Causality: To definitively trace the origin of the carbon atoms in 2-Methylheptanoic acid and quantify the metabolic flux from precursors, stable isotope labeling is the gold standard.[][15] By providing bacteria with a substrate (e.g., L-isoleucine) enriched with a heavy isotope like ¹³C, we can track the incorporation of these labeled carbons into the final fatty acid product using mass spectrometry.

Isotope Tracing Workflow A Bacterial Culture (Minimal Medium) B Supplement with ¹³C-labeled L-Isoleucine A->B C Incubate for Growth B->C D Harvest Cells (Centrifugation) C->D E Total Lipid Extraction D->E F Fatty Acid Methylation (FAMEs Synthesis) E->F G GC-MS Analysis F->G H Mass Isotopomer Distribution Analysis G->H

Caption: Experimental workflow for stable isotope tracing of 2-Methylheptanoic acid biosynthesis.

Detailed Methodology:

  • Culture Preparation: Grow the bacterial strain of interest in a defined minimal medium where the sole source of isoleucine can be controlled.

  • Metabolic Labeling: Supplement parallel cultures with either natural abundance ("light") L-isoleucine or uniformly ¹³C-labeled ("heavy") L-isoleucine.[16]

  • Incubation: Allow the cultures to grow into the mid-log or stationary phase to ensure sufficient incorporation of the label.

  • Cell Harvesting and Lipid Extraction: Harvest the bacterial pellets by centrifugation. Perform a total lipid extraction using a standard method such as the Bligh-Dyer procedure.[17]

  • Derivatization: Saponify the lipid extract and methylate the resulting free fatty acids to form fatty acid methyl esters (FAMEs). This is necessary to make them volatile for gas chromatography.[18]

  • GC-MS Analysis: Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph will separate the different FAMEs, and the mass spectrometer will detect the mass shift in 2-methylheptanoate methyl ester caused by the incorporation of ¹³C atoms.

  • Data Interpretation: The mass spectrum of the labeled 2-methylheptanoate will show a distinct isotopic pattern compared to the unlabeled control, confirming L-isoleucine as the precursor. The degree of enrichment can be used to model metabolic flux.[19]

Protocol 2: Gene Knockout and Phenotypic Analysis

Causality: To validate the function of a specific enzyme in the pathway, a targeted gene knockout is performed. The resulting mutant is then analyzed for its inability to produce the target molecule. This loss-of-function approach provides strong genetic evidence for the enzyme's role.[3]

Detailed Methodology:

  • Mutant Construction: Create a targeted deletion of a candidate gene (e.g., bkd or fabH) in the host bacterium using established molecular biology techniques such as homologous recombination or CRISPR-based methods.

  • Phenotypic Verification:

    • Growth Analysis: Assess the growth of the knockout mutant compared to the wild-type strain. A defect may indicate the essentiality of the pathway.

    • Fatty Acid Profiling: Grow both wild-type and mutant strains under identical conditions.

    • Extract total lipids and prepare FAMEs as described in Protocol 1.

    • Analyze the FAME profiles using GC-MS.[20] A functional knockout in the 2-Methylheptanoic acid pathway should result in the specific absence or significant reduction of this and other anteiso-fatty acids in the mutant's profile compared to the wild-type.

  • Genetic Complementation (Self-Validation): To ensure the observed phenotype is due to the specific gene deletion and not off-target effects, reintroduce a functional copy of the deleted gene on a plasmid. The restoration of 2-Methylheptanoic acid synthesis in the complemented strain validates the gene's function.

Conclusion and Future Perspectives

The biosynthesis of 2-Methylheptanoic acid in bacteria is a model of metabolic integration, elegantly linking amino acid catabolism with the core fatty acid synthesis machinery. The pathway is initiated by the conversion of L-isoleucine to a 2-methylbutyryl-CoA primer, which is then elongated by the FASII enzyme complex. Understanding this pathway is not merely an academic exercise. As bacteria increasingly develop resistance to conventional antibiotics, the enzymes of the FASII pathway, particularly unique initiation enzymes like FabH, represent promising targets for novel antibacterial agents.[10] Furthermore, the BCFA composition of the membrane has been linked to bacterial virulence and interaction with host immune systems, opening new avenues for research into host-pathogen dynamics.[1][21] Future work will likely focus on the intricate regulatory networks that control the flux of precursors into this pathway and how bacteria modulate their BCFA profile in response to environmental stressors.

References

  • Wallace, I. S., et al. (2015). Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus. Journal of Biological Chemistry. Available at: [Link]

  • Wang, H., et al. (2017). Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers in Microbiology. Available at: [Link]

  • White, S. W., et al. (2005). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. Methods in Enzymology. Available at: [Link]

  • Bhatt, A. S., et al. (2018). A Novel Gene Contributing to the Initiation of Fatty Acid Biosynthesis in Escherichia coli. Journal of Bacteriology. Available at: [Link]

  • Zhang, Y. M., & Rock, C. O. (2008). Fatty acid biosynthesis as a target for novel antibacterials. Current Opinion in Pharmacology. Available at: [Link]

  • Nielsen, M. B., et al. (2015). Transcriptional Regulation of Fatty Acid Biosynthesis in Lactococcus lactis. Journal of Bacteriology. Available at: [Link]

  • Bedia, C., et al. (2018). Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia. Metabolites. Available at: [Link]

  • Climate Technology Centre & Network. (2014). Production of Short Chain Fatty Acids from Bacteria. Available at: [Link]

  • Cronan, J. E., & Rock, C. O. (1993). Regulation of fatty acid biosynthesis in Escherichia coli. Microbiological Reviews. Available at: [Link]

  • Lytle, K. A., et al. (2019). ¹³C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Wikipedia. Fatty acid synthesis. Available at: [Link]

  • Wille, W., & Kahan, F. M. (1972). Control of Fatty Acid Synthesis in Bacteria. Journal of Bacteriology. Available at: [Link]

  • Abdel-Haleem, A. M., & L-Sayed, Z. F. (2018). Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. Biochemistry. Available at: [Link]

  • Keidel, V., et al. (2022). Regulation of the Sae Two-Component System by Branched-Chain Fatty Acids in Staphylococcus aureus. mBio. Available at: [Link]

  • Yan, D., et al. (2021). Fatty Acid Synthesis Knockdown Promotes Biofilm Wrinkling and Inhibits Sporulation in Bacillus subtilis. mSystems. Available at: [Link]

  • Morrison, D. J., & Preston, T. (2016). Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism. Gut Microbes. Available at: [Link]

  • Lu, X., et al. (2016). Bacteria and method for synthesizing fatty acids. Google Patents.
  • Lopez, A. G., et al. (2021). Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus. PLoS Pathogens. Available at: [Link]

  • Abdel-Haleem, A. M., & L-Sayed, Z. F. (2018). Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. Biochemistry. Available at: [Link]

  • Jawed, K., et al. (2016). Engineered Production of Short Chain Fatty Acid in Escherichia coli Using Fatty Acid Synthesis Pathway. PLOS ONE. Available at: [Link]

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  • Dalile, B., et al. (2023). Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. International Journal of Molecular Sciences. Available at: [Link]

  • D'Amore, C., et al. (2022). Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. Nutrients. Available at: [Link]

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Exploratory

The Metabolic Fate of 2-Methylheptanoic Acid in Mammalian Systems: A Technical Whitepaper

Executive Summary: Structural Nuances of Branched-Chain Fatty Acids Understanding the metabolic routing of branched-chain fatty acids (BCFAs) is critical for modern lipidomics, toxicology, and metabolic drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Structural Nuances of Branched-Chain Fatty Acids

Understanding the metabolic routing of branched-chain fatty acids (BCFAs) is critical for modern lipidomics, toxicology, and metabolic drug development. 2-Methylheptanoic acid (2-MHA) is an 8-carbon, alpha-methylated medium-chain fatty acid. Unlike straight-chain saturated fatty acids, the steric hindrance introduced by the methyl group at the C2 (alpha) position fundamentally alters its catabolic fate.

While beta-methylated lipids (e.g., phytanic acid) are strictly forced through the


-oxidation pathway to bypass steric blocks[1], alpha-methylated lipids like 2-MHA can undergo direct 

-oxidation[2]. However, this structural nuance shifts the subcellular localization of its metabolism and alters the stoichiometric yield of its thiolytic cleavage, positioning 2-MHA as a highly anaplerotic substrate capable of modulating cellular energy homeostasis[3].

Mechanistic Pathways of 2-MHA Degradation

Activation and Subcellular Localization

Fatty acid metabolism begins with ATP-dependent thioesterification. 2-MHA is converted to 2-methylheptanoyl-CoA by medium-chain acyl-CoA synthetases (ACSM). Because of the alpha-methyl branch, the mammalian metabolism of 2-MHA is preferentially routed to the peroxisome rather than the mitochondria[4]. Peroxisomal ABCD transporters facilitate this uptake, bypassing the mitochondrial carnitine palmitoyltransferase-1 (CPT1) system entirely.

The Alpha-Methyl -Oxidation Cascade

Once inside the peroxisome, 2-methylheptanoyl-CoA enters a modified


-oxidation cycle[5]:
  • Dehydrogenation: Acyl-CoA oxidase (ACOX) introduces a trans-double bond, generating 2-methylhept-2-enoyl-CoA.

  • Hydration & Oxidation: Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase sequentially form 3-keto-2-methylheptanoyl-CoA.

  • Thiolytic Cleavage: Here lies the critical divergence. Because the alpha-carbon carries a methyl group, the peroxisomal thiolase cleaves the

    
    -
    
    
    
    bond to release a 3-carbon Propionyl-CoA (instead of the standard 2-carbon Acetyl-CoA) and a 5-carbon straight-chain Pentanoyl-CoA [1],[2].

The remaining Pentanoyl-CoA (5C) undergoes one standard cycle of


-oxidation to yield one molecule of Acetyl-CoA  (2C) and a second molecule of Propionyl-CoA  (3C). Thus, the complete oxidation of a single 2-MHA molecule yields a highly anaplerotic ratio of 2:1 (Propionyl-CoA : Acetyl-CoA).

MetabolicPathway MHA 2-Methylheptanoic Acid (8C Branched) Act Acyl-CoA Synthetase (ATP + CoA) MHA->Act MHCoA 2-Methylheptanoyl-CoA Act->MHCoA BetaOx Peroxisomal β-Oxidation (Cycle 1) MHCoA->BetaOx Transport Prop1 Propionyl-CoA (3C) BetaOx->Prop1 Cleavage PentCoA Pentanoyl-CoA (5C) BetaOx->PentCoA Remaining Chain BetaOx2 Mitochondrial β-Oxidation (Cycle 2) PentCoA->BetaOx2 Transport via Carnitine Prop2 Propionyl-CoA (3C) BetaOx2->Prop2 Cleavage Acetyl Acetyl-CoA (2C) BetaOx2->Acetyl Cleavage

Fig 1: Stepwise β-oxidation of 2-methylheptanoic acid yielding propionyl-CoA and acetyl-CoA.
Omega-Oxidation: The Cytochrome P450 Rescue Pathway

In scenarios of peroxisomal overload or enzymatic deficiency, 2-MHA is shunted to the endoplasmic reticulum for


-oxidation. Cytochrome P450 enzymes (CYP4A family) hydroxylate the terminal methyl group, eventually forming 2-methylheptanedioic acid . Toxicological studies on the parent alkane (2-methylheptane) confirm that 2-MHA acts as a primary intermediate before undergoing extensive 

-oxidation into diols and lactones, which are subsequently excreted in urine as glucuronidated conjugates[6],[7].

Experimental Methodologies: Tracing 2-MHA Metabolism

Rationale for Experimental Design

To accurately map the flux of 2-MHA without confounding background noise from endogenous lipid metabolism, stable isotope tracing (


-labeled 2-MHA) coupled with LC-MS/MS is required.
  • Causality of Delivery: Free fatty acids form cytotoxic micelles in vitro. Conjugating 2-MHA to fatty-acid-free Bovine Serum Albumin (BSA) ensures physiological monomeric delivery via CD36 transporters.

  • Causality of Extraction: A cold Methanol/Acetonitrile/Water extraction is chosen over standard Folch (Chloroform) extraction because Acyl-CoAs are highly polar and partition poorly into organic layers.

Protocol: Self-Validating In Vitro -Isotope Tracing

Step 1: Substrate Preparation & Validation

  • Conjugate

    
    -2-MHA to fatty-acid-free BSA at a 3:1 molar ratio in PBS at 37°C for 1 hour.
    
  • Validation Checkpoint: Analyze the media via LC-MS to confirm >95% binding efficiency (absence of free 2-MHA peak).

Step 2: Cell Culture & Differential Dosing

  • Plate primary murine hepatocytes at

    
     cells/well.
    
  • Divide into three cohorts: Vehicle (BSA only), Tracer (

    
    
    
    
    
    -2-MHA), and Tracer + Etomoxir (
    
    
    ).
  • Validation Checkpoint: Etomoxir inhibits CPT1 (mitochondrial import). If

    
    -Propionyl-CoA generation persists in this cohort, it definitively proves the metabolism is peroxisome-dependent.
    

Step 3: Metabolic Quenching & Extraction

  • After 4 hours, rapidly aspirate media and wash with ice-cold PBS.

  • Add

    
     of pre-chilled (-80°C) Methanol:Acetonitrile:Water (40:40:20 v/v) spiked with 
    
    
    
    Heptadecanoyl-CoA (Internal Standard).
  • Validation Checkpoint: The internal standard allows for the calculation of absolute extraction recovery rates, ensuring quantitative trustworthiness.

Step 4: LC-MS/MS MRM Analysis

  • Scrape cells, sonicate on ice, and centrifuge at

    
     for 15 mins at 4°C.
    
  • Inject the supernatant into a HILIC column coupled to a Triple Quadrupole Mass Spectrometer.

  • Monitor transitions for M+3 Propionyl-CoA and M+2 Acetyl-CoA to quantify flux.

Workflow Step1 1. Isotope Dosing (13C-2-MHA + BSA) Step2 2. Metabolic Quench (Cold MeOH:ACN:H2O) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. LC-MS/MS (MRM Mode) Step3->Step4 Step5 5. Flux Analysis (Isopologue Enrichment) Step4->Step5

Fig 2: Experimental workflow for tracing 13C-labeled 2-MHA metabolism using LC-MS/MS.

Quantitative Metabolic Profiling

Based on stoichiometric flux models and toxicological urinary recovery data[6],[7], the metabolic fate of 2-MHA heavily favors


-oxidation under physiological conditions, with 

-oxidation acting strictly as an overflow pathway.

Table 1: Theoretical vs. Observed Metabolite Yields from 2-MHA Oxidation

MetabolitePathway OriginCarbon ChainRelative Flux (%)Subcellular Location
Propionyl-CoA

-Oxidation (Cycles 1 & 3)
3C~60%Peroxisome / Mitochondria
Pentanoyl-CoA

-Oxidation (Cycle 1 Intermediate)
5CTransientPeroxisome
Acetyl-CoA

-Oxidation (Cycle 2)
2C~30%Mitochondria
2-Methylheptanedioic Acid

-Oxidation (Rescue)
8C<10%Endoplasmic Reticulum

Physiological and Pathological Implications

The unique metabolic fate of 2-MHA has profound implications for cellular physiology. Because its primary terminal metabolite is Propionyl-CoA, 2-MHA acts as a potent anaplerotic substrate . Propionyl-CoA is carboxylated to methylmalonyl-CoA and isomerized to succinyl-CoA, directly replenishing the Tricarboxylic Acid (TCA) cycle intermediates.

Furthermore, recent breakthroughs highlight that the peroxisomal metabolism of monomethyl branched-chain fatty acids acts as a UCP1-independent thermogenic mechanism in adipose tissue[3]. The ATP-consuming activation and subsequent oxidation of these branched lipids raise intracellular temperature, positioning 2-MHA not just as a metabolic fuel, but as a potential signaling lipid for energy homeostasis and obesity intervention.

References

  • [4] The Chemical Biology of Branched-Chain Lipid Metabolism. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • [1] Alpha oxidation. Wikipedia. Available at: [Link]

  • [5] Fatty Acid beta-Oxidation. AOCS Lipid Library. Available at:[Link]

  • [6] Characterization of the toxicological hazards of hydrocarbon solvents. Taylor & Francis. Available at:[Link]

  • [3] Peroxisomal metabolism of branched fatty acids regulates energy homeostasis. Nature / PubMed. Available at:[Link]

  • [2] 17.2: Oxidation of Fatty Acids. Biology LibreTexts. Available at:[Link]

  • [7] The Metabolism of 2-Methylheptane in Male Fischer 344 Rats. Defense Technical Information Center (DTIC). Available at:[Link]

Sources

Foundational

Role of 2-Methylheptanoic acid as a pheromone component.

An In-depth Technical Guide on the Role of 2-Methylheptanoic Acid as a Pheromone Component Abstract Chemical communication is a fundamental process governing the behavior and interactions of countless organisms. Pheromon...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Role of 2-Methylheptanoic Acid as a Pheromone Component

Abstract

Chemical communication is a fundamental process governing the behavior and interactions of countless organisms. Pheromones, as chemical signals between conspecifics, represent a highly specific and potent form of this communication. Among the vast array of chemical structures employed as pheromones, branched-chain carboxylic acids play a significant, if underappreciated, role. This technical guide focuses on 2-Methylheptanoic acid, a representative of this class. While direct evidence confirming it as a primary pheromone component is limited in publicly available literature, its structural analogs are known pheromones in several insect species. This guide provides a comprehensive overview of the physicochemical properties of 2-Methylheptanoic acid, its potential role in chemical communication by analogy to confirmed pheromones, the critical importance of chirality in its bioactivity, and detailed, field-proven methodologies for its study. We will delve into the protocols for pheromone extraction, chemical identification, and behavioral validation, offering researchers, scientists, and drug development professionals a robust framework for investigating this and similar semiochemicals.

Introduction to 2-Methylheptanoic Acid: Physicochemical Profile

2-Methylheptanoic acid (CAS No. 1188-02-9) is a branched-chain fatty acid belonging to the class of medium-chain fatty acids.[1] Its structure, featuring a seven-carbon backbone with a methyl group at the second carbon position, imparts unique properties compared to its straight-chain counterpart, heptanoic acid.[1] These properties are fundamental to its function as both a flavoring agent and its potential as a volatile semiochemical.

Its primary applications to date have been in the flavor and fragrance industries, where it is valued for its distinctive waxy, green, and cheesy odor profile.[2] This volatility and distinct olfactory signature are prerequisites for a compound to function as an airborne chemical signal.

Table 1: Physicochemical Properties of 2-Methylheptanoic Acid

PropertyValueSource(s)
CAS Number 1188-02-9[3]
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Waxy, green, cheesy, sweaty[2]
Boiling Point 140 °C at 30 mmHg[2]
Density ~0.906 g/mL at 25 °C[2]
Solubility Soluble in organic solvents, limited in water[2]
Synonyms α-Methylheptanoic acid, Methylamylacetic acid[1]

Role in Chemical Communication: An Analog-Based Perspective

Pheromones are chemical substances that, when released by one individual, affect the behavior or physiology of other individuals of the same species.[4] They can be classified into various functional groups, including sex attractants, aggregation pheromones, alarm pheromones, and trail-marking pheromones.[4] Carboxylic acids and their derivatives are well-represented among these signaling molecules, particularly in insects.[4][5]

While no definitive studies in the available literature identify 2-Methylheptanoic acid as a pheromone, compelling evidence from structurally similar compounds in the cowpea weevil, Callosobruchus maculatus, provides a strong basis for its potential role. Research has shown that a blend of C8 carboxylic acid isomers acts as the female-produced sex pheromone in this species, attracting males.[5]

Table 2: Pheromonal Activity of Structurally Related C8 Carboxylic Acids in Callosobruchus maculatus

CompoundClassRoleSource
(Z)-3-Methyl-2-heptenoic acidBranched-chain Carboxylic AcidSex Pheromone Component[5]
(E)-3-Methyl-2-heptenoic acidBranched-chain Carboxylic AcidSex Pheromone Component[5]
(Z)-3-Methyl-3-heptenoic acidBranched-chain Carboxylic AcidSex Pheromone Component[5]
(E)-3-Methyl-3-heptenoic acidBranched-chain Carboxylic AcidSex Pheromone Component[5]
3-Methyleneheptanoic acidBranched-chain Carboxylic AcidSex Pheromone Component[5]

The activity of these related compounds strongly suggests that the C8 branched-chain acid scaffold is a viable motif for pheromonal communication. It is plausible that 2-Methylheptanoic acid serves a similar function in other, yet-to-be-studied species.

The Critical Role of Chirality

2-Methylheptanoic acid is a chiral molecule, existing as two non-superimposable mirror images: (R)-2-Methylheptanoic acid and (S)-2-Methylheptanoic acid. In the field of chemical ecology, stereochemistry is paramount.[6][7] The olfactory receptors of an organism are often exquisitely sensitive to the three-dimensional shape of a molecule. Consequently, one enantiomer may be highly active, while the other is inactive or even inhibitory.[8][9] In some cases, a specific ratio of enantiomers is required for the full behavioral response.[6] Therefore, any investigation into the pheromonal properties of 2-Methylheptanoic acid must involve the synthesis and testing of both the (R) and (S) enantiomers individually and in combination.

Biosynthesis and Olfactory Reception

Biosynthesis

As a branched-chain fatty acid, 2-Methylheptanoic acid is likely synthesized via pathways related to fatty acid metabolism.[1] The incorporation of the methyl branch could occur through several potential mechanisms, often involving precursors from amino acid catabolism or the modification of standard fatty acid synthesis pathways. Elucidating the precise biosynthetic route in a given species would require isotopic labeling studies.

Olfactory Reception Pathway

The detection of pheromones is a multi-step process initiated at the antenna (in insects) or olfactory epithelium (in mammals).

  • Binding and Transport : Volatile pheromone molecules enter through pores in the insect's antennal sensilla and are bound by Odorant Binding Proteins (OBPs) within the sensillar lymph. OBPs are thought to solubilize the hydrophobic pheromones and transport them to the receptors.[10]

  • Receptor Activation : The OBP-pheromone complex interacts with an Odorant Receptor (OR) , a transmembrane protein located on the dendrite of an olfactory receptor neuron (ORN). This binding event triggers a conformational change in the OR.

  • Signal Transduction : The activation of the OR initiates an ionotropic cascade, leading to the depolarization of the ORN.

  • Neural Processing : This electrical signal is then transmitted to the antennal lobe (in insects) or olfactory bulb (in mammals) for processing, ultimately leading to a specific behavioral response.[10]

Pheromone_Signaling_Pathway cluster_air External Environment cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron Pheromone 2-Methylheptanoic Acid Pore Sensillar Pore Pheromone->Pore Diffusion OBP Odorant Binding Protein (OBP) Pore->OBP Binding OR Odorant Receptor (OR) on Neuron Dendrite OBP->OR Transport & Delivery Signal Ion Channel Activation OR->Signal Activation Depolarization Neuron Depolarization (Action Potential) Signal->Depolarization Brain Antennal Lobe / Olfactory Bulb Depolarization->Brain Signal to CNS

Caption: General Pheromone Signaling Pathway.

Methodologies for Pheromone Identification and Validation

A rigorous, multi-step approach is required to identify and validate a compound as a pheromone. The following protocols provide a framework for this process, emphasizing self-validating systems and causal logic.

Protocol 1: Volatile Collection from Source

Causality: To identify a pheromone, one must first capture the volatile chemicals released by the organism during the relevant behavior (e.g., female insects "calling" for mates). Aeration, or volatile entrainment, is a non-destructive method to collect these compounds from live subjects.

Methodology:

  • Chamber Setup: Place the subject organism(s) (e.g., 5-10 virgin female insects) into a clean glass aeration chamber.

  • Air Supply: Pass a purified, humidified air stream (e.g., charcoal-filtered air) through the chamber at a controlled flow rate (e.g., 0.5-1.0 L/min).

  • Volatile Trapping: Connect the outlet of the chamber to a trap containing a sorbent material (e.g., Porapak Q, Super Q, or a solid-phase microextraction (SPME) fiber). This sorbent will adsorb the volatile organic compounds from the air stream.

  • Collection Period: Collect volatiles for a duration corresponding to the peak activity of the organism (e.g., throughout the scotophase for nocturnal insects), typically 8-24 hours.

  • Elution: Elute the trapped volatiles from the sorbent using a minimal volume of high-purity solvent (e.g., 200 µL of hexane or dichloromethane). For SPME, the fiber is desorbed directly in the GC injector.

  • Control: Run a parallel aeration setup without the organism (a "blank") to identify any system contaminants.

Protocol 2: Chemical Analysis and Bio-Guided Fractionation

Causality: A raw extract contains numerous compounds, most of which are not pheromonally active. We must couple high-resolution chemical separation with a biological detector (an insect antenna) to pinpoint the active components. This is the core principle of Gas Chromatography-Electroantennographic Detection (GC-EAD).[11][12]

Methodology:

  • GC-MS Analysis: Inject a small aliquot (1 µL) of the volatile extract into a Gas Chromatograph-Mass Spectrometer (GC-MS) to separate and tentatively identify all chemical components based on their mass spectra and retention times.

  • GC-EAD Setup:

    • Inject the extract into a GC equipped with an effluent splitter. The column effluent is divided, typically in a 1:1 ratio, between a standard detector (like a Flame Ionization Detector, FID) and a humidified air stream directed at an antennal preparation.[13]

    • Prepare the antennal detector by excising an antenna from a live, sexually mature individual of the opposite sex (e.g., a male). Mount the antenna between two electrodes containing an electrolyte solution.[11][14]

  • Data Acquisition: Record the FID signal and the antenna's electrical signal (the electroantennogram, or EAG) simultaneously.[15]

  • Identification: A peak on the FID trace that consistently and simultaneously elicits a depolarization event (a peak) in the EAG recording is considered "EAG-active."[15] The retention time of this active peak can be matched with the GC-MS data to identify the candidate pheromone component.

GC_EAD_Workflow cluster_collection Step 1: Collection cluster_analysis Step 2: Analysis cluster_output Step 3: Data Interpretation Collection Volatile Collection (Aeration) GC Gas Chromatograph (GC) Collection->GC Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID Antenna Antennal Preparation (EAD) Splitter->Antenna Data Simultaneous Data (FID & EAG Traces) FID->Data Antenna->Data ID Identify Active Peaks Data->ID

Caption: Experimental Workflow for Pheromone Identification.
Protocol 3: Synthesis and Confirmation

Causality: The identification from GC-MS is tentative. To confirm the structure and provide material for behavioral assays, the candidate compound(s) must be chemically synthesized. For chiral compounds like 2-Methylheptanoic acid, this includes enantioselective synthesis to obtain pure (R) and (S) isomers.[8]

Methodology:

  • Synthesis: Synthesize an authentic standard of the candidate compound (e.g., 2-Methylheptanoic acid).

  • Confirmation: Analyze the synthetic standard using the same GC-MS and GC-EAD methods. The retention time, mass spectrum, and EAG activity of the synthetic compound must exactly match those of the natural, active compound from the extract.

Protocol 4: Behavioral Bioassays

Causality: EAG activity confirms detection, not necessarily a behavioral response. A behavioral bioassay is the definitive test to prove a compound's function as a pheromone.[16][17] The Y-tube olfactometer is a standard laboratory assay to test for attraction to a volatile stimulus.[18]

Methodology:

  • Apparatus: Use a Y-shaped glass tube. A purified, humidified air stream is passed through each arm and exits through the common base.

  • Stimulus Application: Place a treatment source (e.g., filter paper treated with 100 ng of synthetic 2-Methylheptanoic acid in hexane) in the airflow of one arm. Place a control source (filter paper with hexane only) in the other arm.

  • Insect Release: Introduce a single insect (e.g., a male) at the base of the Y-tube.

  • Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. Record which arm it enters first and how long it spends in each arm.

  • Replication: Test a sufficient number of individuals (e.g., n=50) to allow for statistical analysis. Periodically switch the treatment and control arms to avoid any positional bias.

  • Analysis: Use a statistical test (e.g., Chi-square or binomial test) to determine if a significant number of insects chose the treatment arm over the control arm.[18]

Y_Tube_Olfcatometer Air_In_A Purified Air In Stimulus_Arm Treatment Arm (Pheromone Source) Air_In_A->Stimulus_Arm Choice_Point Stimulus_Arm->Choice_Point Odor Plume A Air_In_B Purified Air In Control_Arm Control Arm (Solvent Only) Air_In_B->Control_Arm Control_Arm->Choice_Point Odor Plume B Acclimation_Zone Acclimation Zone Choice_Point->Acclimation_Zone Insect_Release Insect Release Point Acclimation_Zone->Insect_Release Air_Out Air Out Insect_Release->Air_Out

Caption: Diagram of a Y-Tube Olfactometer Bioassay.

Applications and Future Directions

The identification of pheromones has profound practical applications, primarily in integrated pest management (IPM).[19] Synthetic pheromones can be used in traps for monitoring pest populations, for mass trapping to reduce numbers, or for mating disruption, where a high concentration of synthetic pheromone permeates an area and prevents males from locating females. If 2-Methylheptanoic acid or its isomers are identified as pheromones for pest species, they could become valuable tools for sustainable agriculture.

Future research should focus on:

  • Broad Screening: Performing GC-EAD analysis on extracts from a wider range of species to investigate whether 2-Methylheptanoic acid is an as-yet-unidentified pheromone component.

  • Enantiomer-Specific Bioassays: Conducting detailed behavioral studies on the individual (R) and (S) enantiomers to understand the stereospecificity of the olfactory system.

  • Receptor Deorphanization: Identifying the specific Odorant Receptor(s) that respond to 2-Methylheptanoic acid, which could open avenues for developing novel attractants or repellents.

  • Mammalian Studies: While most pheromone research focuses on insects, mammals also use chemical signals for communication.[20][21] Investigating the volatile profiles of mammalian scent marks could reveal a role for compounds like 2-Methylheptanoic acid.

References

  • BenchChem. (2025). Application Notes and Protocols for 9-Methylnonacosane in Behavioral Bioassays.
  • BenchChem. (2025). Application Notes and Protocols for Gas Chromatography-Electroantennographic Detection (GC-EAD) of Pheromones.
  • BenchChem. (2025). Application Notes and Protocols for Behavioral Bioassays of (Z,E)-9,12-Tetradecadienyl Acetate.
  • Baker, T. C. (n.d.). BEHAVIORAL ANALYSIS OF PHEROMONES. University of California.
  • RESOLUTION Lab. (2023, February 14). GC special configurations.
  • bioRxiv. (2025, April 21). Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects.
  • Wikipedia. (n.d.). Insect pheromones.
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  • Wang, Z., et al. (2024). Verification and Evaluation of Male-Produced Pheromone Components from the Citrus Long-Horned Beetle, Anoplophora chinensis (Forster) (Insecta: Coleoptera: Cerambycidae). PMC.
  • ResearchGate. (n.d.). Coupled gas chromatography-electroantennography (GC-EAG) of Cimex lectularius.
  • Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG). Retrieved from Georg-August-Universität Göttingen website.
  • Mori, K. (n.d.). Pheromones: synthesis and bioactivity.
  • Mori, K. (2007). Significance of chirality in pheromone science. PubMed.
  • Falasconi, M., et al. (n.d.).
  • USDA ARS. (1996). identification of sex pheromones from the cowpea weevil, callosobruchus maculatus, and related studies with c. analis (coleoptera:bruchidae).
  • Jordan, N. R., et al. (n.d.). Scent-Marking by Male Mammals: Cheat-Proof Signals to Competitors and Mates.
  • ResearchGate. (2025, August 6). Significance of chirality in pheromone science.
  • Ho, H.-Y., et al. (2011). Chirality and bioactivity of the sex pheromone of Madeira mealybug (Hemiptera: Pseudococcidae). PubMed.
  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, 2-methylheptanoic acid, CAS registry number 1188-02-9. PubMed.
  • D'souza, A., & Om, P. (2014). Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review. MDPI.
  • ResearchGate. (2025, October 16). Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review.
  • FooDB. (2010, April 8). Showing Compound 2-Methylheptanoic acid (FDB008214).
  • Hurst, J. L., et al. (n.d.). Unravelling the chemical basis of competitive scent marking in house mice. University of Liverpool.
  • Loschmidt Laboratories. (2025, December 5). Chiral Aliphatic Hydroxy Compounds in Nature: a Review of Biological Functions and Practical Applications.
  • The Good Scents Company. (n.d.). 2-methyl heptanoic acid.

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Exploratory

A Comprehensive Spectroscopic Guide to 2-Methylheptanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-Methylheptanoic acid (CAS 1188-02-9) is a branched-chain fatty acid with the chemical formula C₈H₁₆O₂.[1][2] As a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptanoic acid (CAS 1188-02-9) is a branched-chain fatty acid with the chemical formula C₈H₁₆O₂.[1][2] As a chiral molecule, its enantiomers can exhibit distinct biological activities, making its accurate identification and characterization crucial in fields such as pharmaceutical development, flavor and fragrance chemistry, and metabolomics.[1] This guide provides a detailed exploration of the spectroscopic data for 2-methylheptanoic acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The following sections offer a blend of theoretical principles, practical experimental protocols, and in-depth data analysis to serve as a comprehensive resource for the scientific community.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Theoretical Framework

¹H (proton) and ¹³C NMR spectroscopy are the most common NMR techniques used for organic molecules. The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. Protons or carbons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-deficient environments are "deshielded" and appear at higher chemical shifts (downfield). The integration of a ¹H NMR signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) arises from spin-spin coupling between neighboring, non-equivalent nuclei.

For 2-methylheptanoic acid, we expect to see distinct signals for the carboxylic acid proton, the proton on the chiral center, and the various methylene and methyl groups in the alkyl chain. In the ¹³C NMR spectrum, each unique carbon atom will produce a separate signal.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring NMR spectra of 2-methylheptanoic acid is outlined below.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of 2-methylheptanoic acid B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E Analysis F Tune and shim the probe E->F G Acquire 1H spectrum F->G H Acquire 13C spectrum F->H I Fourier transform G->I H->I J Phase correction I->J K Baseline correction J->K L Integration (1H) and peak picking K->L M Chemical shift referencing L->M Final Spectrum Final Spectrum M->Final Spectrum

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-methylheptanoic acid.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. The choice of solvent can influence chemical shifts.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the proton-decoupled ¹³C NMR spectrum. This is often a longer experiment due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integrations.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum and identify the chemical shift and multiplicity of each peak.

    • Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

Data Analysis and Interpretation

Table 1: Predicted ¹H NMR Data for 2-Methylheptanoic Acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1HCOOH
~2.4Multiplet1HCH
~1.6Multiplet2HCH₂
~1.3Multiplet6H(CH₂)₃
~1.1Doublet3HCH-CH₃
~0.9Triplet3HCH₂-CH₃

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Data for 2-Methylheptanoic Acid

Chemical Shift (δ, ppm)Assignment
~180C=O
~40CH
~34CH₂
~31CH₂
~29CH₂
~22CH₂
~17CH-CH₃
~14CH₂-CH₃

Note: These are predicted values and may differ from experimental results.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

Theoretical Framework

The IR spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹). Different types of bonds and functional groups have characteristic absorption bands. For a carboxylic acid like 2-methylheptanoic acid, the most prominent features will be the O-H stretching vibration of the carboxyl group and the C=O (carbonyl) stretching vibration. The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding, appearing in the range of 3300-2500 cm⁻¹. The C=O stretch gives a strong, sharp absorption band around 1700-1725 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for analyzing liquid samples.

Workflow for ATR-FTIR Analysis

FTIR_Workflow A Clean ATR crystal (e.g., with isopropanol) B Acquire background spectrum A->B C Place a drop of 2-methylheptanoic acid on the crystal B->C D Acquire sample spectrum C->D E Clean ATR crystal D->E

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Detailed Steps:

  • Instrument Preparation: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

  • Background Spectrum:

    • Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of 2-methylheptanoic acid directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After the analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

Data Analysis and Interpretation

The IR spectrum of 2-methylheptanoic acid is expected to exhibit the following characteristic absorption bands.

Table 3: Expected IR Absorption Bands for 2-Methylheptanoic Acid

Wavenumber (cm⁻¹)VibrationIntensity
3300 - 2500O-H stretch (carboxylic acid)Strong, very broad
~2960, ~2870C-H stretch (alkane)Strong
~1710C=O stretch (carbonyl)Strong, sharp
~1465C-H bend (methylene)Medium
~1380C-H bend (methyl)Medium
~1290C-O stretchMedium
~940O-H bend (out-of-plane)Medium, broad

The very broad O-H absorption is a hallmark of a carboxylic acid and is due to intermolecular hydrogen bonding, which forms a dimeric structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Theoretical Framework

In a mass spectrometer, a sample is first vaporized and then ionized, typically by electron impact (EI). This process forms a molecular ion (M⁺), which is a radical cation. The molecular ion can then undergo fragmentation to produce smaller charged fragments. The mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

For carboxylic acids, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement (if a γ-hydrogen is present).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying components of a mixture. For a pure sample like 2-methylheptanoic acid, it provides a clean mass spectrum.

Workflow for GC-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dilute sample in a volatile solvent (e.g., dichloromethane) B Inject into GC-MS A->B C Separation on GC column B->C D Ionization (EI) C->D E Mass analysis D->E F Generate mass spectrum E->F G Identify molecular ion and fragment peaks F->G

Caption: Workflow for GC-MS analysis.

Detailed Steps:

  • Sample Preparation:

    • Prepare a dilute solution of 2-methylheptanoic acid in a volatile solvent such as dichloromethane or ether.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The sample is vaporized in the heated injection port and separated on the GC column based on its boiling point and interaction with the stationary phase.

    • As the compound elutes from the column, it enters the mass spectrometer's ion source.

    • In the ion source, the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

  • Data Processing:

    • The data system generates a mass spectrum for the eluting compound.

    • Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Data Analysis and Interpretation

The molecular weight of 2-methylheptanoic acid is 144.21 g/mol .[3] The mass spectrum should show a molecular ion peak (M⁺) at m/z = 144.

Table 4: Predicted Mass Spectrum Fragmentation for 2-Methylheptanoic Acid

m/zPossible FragmentFragmentation Pathway
144[C₈H₁₆O₂]⁺Molecular Ion (M⁺)
129[M - CH₃]⁺Loss of a methyl radical
99[M - COOH]⁺Loss of the carboxyl group
87[CH₃(CH₂)₄CH(CH₃)]⁺α-cleavage, loss of COOH radical
74[C₃H₆O₂]⁺McLafferty rearrangement
45[COOH]⁺α-cleavage

The NIST WebBook provides a mass spectrum for the methyl ester of 2-methylheptanoic acid, which can offer insights into potential fragmentation patterns. For the methyl ester, prominent peaks are observed at m/z values corresponding to the loss of the methoxy group and subsequent fragmentations of the alkyl chain.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 2-methylheptanoic acid. NMR spectroscopy reveals the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the characteristic carboxylic acid functional group, and mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis. This guide serves as a foundational resource for scientists and researchers, enabling the confident identification and further investigation of this important branched-chain fatty acid.

References

  • NIST. Heptanoic acid, 2-methyl-, methyl ester. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of 2-methylpropanoic acid. [Link]

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Foundational

The Untapped Potential of 2-Methyleneheptanoic Acid: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Executive Summary While direct research on 2-methyleneheptanoic acid is nascent, its core chemical structure—an α,β-unsaturated carboxylic acid—suggests a significant, ye...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

While direct research on 2-methyleneheptanoic acid is nascent, its core chemical structure—an α,β-unsaturated carboxylic acid—suggests a significant, yet unexplored, biological potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, hypothesizing its utility as a novel therapeutic agent. We will delve into its potential as a biofilm dispersal agent and a fatty acid synthase (FASN) inhibitor, grounded in the known activities of structurally related molecules. This document will further provide detailed, actionable experimental protocols for the synthesis of 2-methyleneheptanoic acid and the validation of its proposed biological activities, thereby paving the way for future research and development in this promising area.

Introduction: The Case for Investigating 2-Methyleneheptanoic Acid

2-Methyleneheptanoic acid is a seven-carbon carboxylic acid featuring a reactive exocyclic double bond at the alpha position. A thorough review of the current scientific literature reveals a notable absence of dedicated studies on this specific molecule. However, the presence of the α,β-unsaturated carbonyl moiety is a well-characterized pharmacophore known for its reactivity and biological activity.[1] This structural feature is the cornerstone of our hypothesis that 2-methyleneheptanoic acid is not merely an inert chemical but a molecule with significant, untapped biological significance. This guide will, therefore, serve as a foundational document, extrapolating from established chemical principles and the biological activities of analogous compounds to build a compelling case for its investigation.

The α,β-Unsaturated Carbonyl Moiety: A Gateway to Biological Activity

The key to the potential bioactivity of 2-methyleneheptanoic acid lies in its α,β-unsaturated carbonyl group. This electron-withdrawing system renders the β-carbon electrophilic and susceptible to nucleophilic attack, most notably through a Michael addition reaction.[2] Cellular nucleophiles, such as the thiol groups of cysteine residues in proteins, can form covalent adducts with this electrophilic center.[3][4] This irreversible binding can lead to the modulation of protein function, a mechanism that underpins the activity of many therapeutic agents.[4]

Diagram: Michael Addition Mechanism

Caption: Covalent modification of a protein via Michael addition.

Hypothesized Biological Significance and Potential Applications

Based on its chemical structure, we propose two primary areas of biological significance for 2-methyleneheptanoic acid: as a biofilm dispersal agent and as an inhibitor of fatty acid synthase (FASN).

A Novel Biofilm Dispersal Agent

Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. Certain cis-2-alkenoic acids have been identified as signaling molecules that can induce the dispersal of established biofilms, rendering the bacteria more susceptible to conventional antibiotics. Given the structural similarity, it is plausible that 2-methyleneheptanoic acid could exhibit similar activity.

An Inhibitor of Fatty Acid Synthase (FASN)

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids and is overexpressed in many cancers.[5] Inhibition of FASN is a promising strategy for cancer therapy. The structure of 2-methyleneheptanoic acid, a modified fatty acid, makes it a candidate for interacting with the active site of FASN. The α,β-unsaturated system could act as a "warhead," covalently modifying a critical cysteine residue in the ketosynthase domain of FASN, leading to irreversible inhibition.

Diagram: FASN Catalytic Cycle and Potential Inhibition

FASN_Inhibition Start Acetyl-CoA & Malonyl-CoA Condensation Condensation (KS Domain) Start->Condensation Reduction1 Reduction (KR Domain) Condensation->Reduction1 Inactivated_KS Inactivated KS Domain Condensation->Inactivated_KS Dehydration Dehydration (DH Domain) Reduction1->Dehydration Reduction2 Reduction (ER Domain) Dehydration->Reduction2 Elongation Chain Elongation Reduction2->Elongation New Malonyl-CoA Elongation->Condensation New Malonyl-CoA Release Palmitate Release (TE Domain) Elongation->Release After 7 cycles Inhibitor 2-Methyleneheptanoic Acid Inhibitor->Condensation Covalent Modification

Caption: Proposed inhibition of the FASN cycle by 2-methyleneheptanoic acid.

Experimental Protocols

To facilitate the investigation of 2-methyleneheptanoic acid, we provide the following detailed experimental protocols.

Synthesis of 2-Methyleneheptanoic Acid

A plausible synthetic route to 2-methyleneheptanoic acid is via a Baylis-Hillman reaction followed by hydrolysis.[5][6]

Step 1: Baylis-Hillman Reaction to form Methyl 2-(hydroxymethyl)hept-2-enoate

  • To a stirred solution of hexanal (1 equivalent) and methyl acrylate (1.5 equivalents) in a suitable solvent (e.g., a mixture of dioxane and water), add a catalytic amount of a tertiary amine base such as DABCO (1,4-diazabicyclo[2.2.2]octane, 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-(hydroxymethyl)hept-2-enoate.

Step 2: Conversion to 2-Methyleneheptanoic Acid

The direct conversion of the Baylis-Hillman adduct to the desired product can be challenging. A more robust method involves a two-step process: protection of the alcohol, followed by hydrolysis of the ester and deprotection. A more direct, albeit potentially lower-yielding, approach is direct hydrolysis.

Direct Hydrolysis (Simplified Approach):

  • Dissolve the purified methyl 2-(hydroxymethyl)hept-2-enoate in a mixture of methanol and water.

  • Add an excess of a strong base, such as lithium hydroxide (LiOH), and stir at room temperature overnight.

  • Acidify the reaction mixture with a strong acid (e.g., 1M HCl) to a pH of approximately 2.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methyleneheptanoic acid.

  • Further purification can be achieved by recrystallization or column chromatography.

Diagram: Synthetic Workflow

Synthesis_Workflow Hexanal Hexanal + Methyl Acrylate Baylis_Hillman Baylis-Hillman Reaction (DABCO) Hexanal->Baylis_Hillman Intermediate Methyl 2-(hydroxymethyl) hept-2-enoate Baylis_Hillman->Intermediate Hydrolysis Hydrolysis (LiOH, H₃O⁺) Intermediate->Hydrolysis Product 2-Methyleneheptanoic Acid Hydrolysis->Product Purification Purification Product->Purification

Caption: Proposed synthesis of 2-Methyleneheptanoic acid.

Biofilm Dispersal Assay (Crystal Violet Method)

This protocol is adapted from established methods for quantifying biofilm formation and dispersal.[7][8][9][10][11]

  • Biofilm Formation:

    • Grow a bacterial culture (e.g., Pseudomonas aeruginosa) overnight in a suitable broth medium (e.g., TSB).

    • Dilute the overnight culture 1:100 in fresh medium.

    • Dispense 100 µL of the diluted culture into the wells of a 96-well microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Treatment with 2-Methyleneheptanoic Acid:

    • Prepare a stock solution of 2-methyleneheptanoic acid in a suitable solvent (e.g., DMSO) and create serial dilutions in the growth medium.

    • After the incubation period for biofilm formation, carefully remove the planktonic cells from each well by aspiration.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

    • Add 100 µL of the different concentrations of 2-methyleneheptanoic acid (and a vehicle control) to the wells.

    • Incubate the plate for a further 24 hours at 37°C.

  • Quantification of Remaining Biofilm:

    • Discard the treatment solution and gently wash the wells twice with 200 µL of PBS.

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the plate thoroughly with distilled water until the water runs clear.

    • Invert the plate on a paper towel to dry.

    • Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance in the treated wells compared to the control indicates biofilm dispersal.

Fatty Acid Synthase (FASN) Inhibition Assay (NADPH Depletion Assay)

This spectrophotometric assay measures the activity of FASN by monitoring the decrease in NADPH absorbance at 340 nm.[12][13][14][15][16]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT).

    • Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the reaction buffer.

    • Prepare a stock solution of purified FASN enzyme.

    • Prepare various concentrations of 2-methyleneheptanoic acid in a suitable solvent (and a vehicle control).

  • Assay Procedure:

    • In a quartz cuvette, combine the reaction buffer, FASN enzyme, and the test compound (or vehicle).

    • Add NADPH to the mixture and incubate for a few minutes at 37°C to establish a baseline reading.

    • Initiate the reaction by adding acetyl-CoA and malonyl-CoA.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADPH consumption is proportional to the FASN activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of FASN inhibition versus the inhibitor concentration to determine the IC₅₀ value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of the substrates (acetyl-CoA and malonyl-CoA) in the presence of different fixed concentrations of the inhibitor and analyze the data using Lineweaver-Burk plots.[17][][19][20][21]

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner.

Table 1: Hypothetical Biofilm Dispersal Data for 2-Methyleneheptanoic Acid
Concentration (µM)Mean Absorbance (570 nm) ± SD% Biofilm Dispersal
0 (Control)1.25 ± 0.080
101.10 ± 0.0612
500.85 ± 0.0532
1000.50 ± 0.0460
2500.25 ± 0.0380
Table 2: Hypothetical FASN Inhibition Data for 2-Methyleneheptanoic Acid
Concentration (µM)FASN Activity (nmol/min/mg) ± SD% Inhibition
0 (Control)50.2 ± 2.50
145.1 ± 2.110.2
530.6 ± 1.839.0
1022.1 ± 1.556.0
2510.5 ± 0.979.1
IC₅₀ ~8.5 µM

Conclusion and Future Directions

While direct evidence for the biological significance of 2-methyleneheptanoic acid is currently lacking, its chemical structure strongly suggests a high potential for bioactivity. The hypotheses presented in this guide—its roles as a biofilm dispersal agent and a FASN inhibitor—are grounded in established scientific principles and provide a clear roadmap for future research. The detailed experimental protocols provided herein are designed to be immediately actionable by researchers in both academic and industrial settings. Successful validation of these hypotheses could position 2-methyleneheptanoic acid as a lead compound for the development of novel therapeutics for infectious diseases and cancer. Further investigations should also explore its potential activity against other enzymes containing catalytically important cysteine residues and its broader toxicological profile.

References

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Protocols & Analytical Methods

Method

Enantioselective synthesis of (R)-2-Methylheptanoic acid.

Application Note: Enantioselective Synthesis of (R)-2-Methylheptanoic Acid Executive Summary (R)-2-Methylheptanoic acid (CAS: 1188-02-9 (racemic)) is a critical chiral building block used in the synthesis of insect phero...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (R)-2-Methylheptanoic Acid

Executive Summary

(R)-2-Methylheptanoic acid (CAS: 1188-02-9 (racemic)) is a critical chiral building block used in the synthesis of insect pheromones (e.g., Psylloidea species) and as a lipophilic side-chain in peptide therapeutics. Achieving high enantiomeric excess (ee >98%) is paramount, as the biological activity of chiral fatty acids is often strictly enantiomer-dependent.

This Application Note details two distinct protocols:

  • Method A (The "Gold Standard"): Evans Oxazolidinone Alkylation. Best for gram-scale synthesis where absolute configuration must be guaranteed without extensive catalyst screening.

  • Method B (Scalable Route): Asymmetric Hydrogenation.[1] Best for multi-kilogram process chemistry, utilizing Ruthenium-BINAP catalysis.

Target Molecule Profile

PropertySpecification
IUPAC Name (2R)-2-Methylheptanoic acid
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Chiral Center C2 (Alpha-position)
Physical State Colorless oil
Solubility Soluble in MeOH, DCM, Et₂O; Insoluble in water

Method A: Evans Auxiliary Alkylation (Bench Scale)

Rationale & Mechanism

This method utilizes a chiral oxazolidinone auxiliary to induce stereochemical control via a rigid Z-enolate transition state. The bulky benzyl group on the auxiliary shields one face of the enolate, forcing the electrophile (Methyl Iodide) to attack from the opposite side.

  • Auxiliary Selection: To obtain the (R)-acid , we employ (R)-4-benzyl-2-oxazolidinone .

    • Note: Standard Evans logic dictates that alkylation of the (R)-auxiliary-heptanoyl imide yields the (R)-alpha-alkylated product when the electrophile is smaller than the chain (or vice versa depending on entry). Here, we alkylate the heptanoyl chain (C7) with a methyl group (C1).

Protocol Workflow

Step 1: N-Acylation

  • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under N₂.

  • Cool to -78°C. Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 min.

  • Add Heptanoyl chloride (1.1 equiv) dropwise.

  • Warm to 0°C over 1 hour. Quench with sat. NH₄Cl.[2][3]

  • Extract (EtOAc), wash (NaHCO₃, brine), dry (MgSO₄), and concentrate.

  • Checkpoint: Verify formation of N-heptanoyl-(R)-4-benzyl-2-oxazolidinone via ¹H NMR.

Step 2: Diastereoselective Alkylation (The Critical Step)

  • Dissolve the imide from Step 1 (1.0 equiv) in anhydrous THF (0.1 M) under N₂.

  • Cool to -78°C. Add NaHMDS (1.1 equiv, 1.0M in THF) dropwise.

    • Critical: Maintain -78°C to ensure exclusive formation of the (Z)-enolate.

  • Stir for 45 min at -78°C.

  • Add Methyl Iodide (MeI) (3.0 equiv) neat.

    • Caution: MeI is a carcinogen. Use a sealed syringe.

  • Stir at -78°C for 3 hours, then allow to warm slowly to -20°C overnight.

  • Quench with sat. NH₄Cl.[2][3] Extract and purify via flash column chromatography (SiO₂, Hexanes/EtOAc).

    • Separation: The diastereomeric ratio (dr) is typically >95:5. Chromatography removes the minor diastereomer.

Step 3: Chiral Auxiliary Cleavage

  • Dissolve the methylated imide in THF/H₂O (3:1, 0.1 M).

  • Cool to 0°C. Add H₂O₂ (30%, 4.0 equiv) followed by LiOH·H₂O (2.0 equiv).

    • Why: Peroxide hydrolysis is milder than standard base hydrolysis and prevents racemization at the alpha-center.

  • Stir at 0°C for 1-2 hours.

  • Quench with Na₂SO₃ (1.5 M) to destroy excess peroxide.

  • Acidify aqueous layer to pH 2 with 1N HCl. Extract with Et₂O.

  • Recovery: The chiral auxiliary can be recovered from the organic layer of the basic extraction step.

QC Specifications (Method A)
  • Yield: 75-85% (over 3 steps).

  • Enantiomeric Excess (ee): >98% (determined by chiral GC or conversion to diastereomeric amide).

  • ¹H NMR (CDCl₃, 400 MHz): δ 11.5 (br s, 1H), 2.45 (m, 1H), 1.7-1.3 (m, 8H), 1.15 (d, 3H), 0.9 (t, 3H).

Method B: Asymmetric Hydrogenation (Scale-Up)

Rationale

For quantities >100g, the Evans method generates stoichiometric waste (the auxiliary). Asymmetric hydrogenation using Ruthenium-BINAP catalysts is atom-economical.

  • Substrate: (E)-2-Methyl-2-heptenoic acid.

  • Catalyst: Ru(OAc)₂[(R)-BINAP] .

    • Stereocontrol: Based on Noyori's empirical rules for

      
      -unsaturated acids, the (R)-BINAP  ligand typically induces the formation of the (R)-alkanoic acid  from the (E)-isomer precursor.
      
Protocol Workflow
  • Preparation: Charge a high-pressure autoclave with (E)-2-methyl-2-heptenoic acid (1.0 equiv) and MeOH (degassed, 0.5 M).

  • Catalyst Loading: Add Ru(OAc)₂[(R)-BINAP] (0.5 mol% / S/C = 200).

    • Note: Perform in a glovebox or under strict Argon counterflow.

  • Hydrogenation: Pressurize to 50-100 bar (725-1450 psi) H₂.

  • Reaction: Stir at 25°C for 12-24 hours.

  • Work-up: Vent H₂. Concentrate solvent.

  • Purification: Distillation (bp ~120°C @ 15 Torr) or acid-base extraction.

Comparative Analysis & Visualization

Mechanism & Workflow Diagrams

G cluster_0 Method A: Evans Auxiliary (High Fidelity) cluster_1 Method B: Asymmetric Hydrogenation (Scalable) StartA (R)-4-Benzyl-2-oxazolidinone StepA1 Acylation (Heptanoyl Cl) StartA->StepA1 InterA1 Chiral Imide StepA1->InterA1 StepA2 Enolization (NaHMDS) & Alkylation (MeI) InterA1->StepA2 TS Transition State (Si-face Attack) StepA2->TS StepA3 Hydrolysis (LiOH/H2O2) TS->StepA3 ProductA (R)-2-Methylheptanoic Acid StepA3->ProductA StartB (E)-2-Methyl-2-heptenoic Acid CatB Cat: Ru(OAc)2[(R)-BINAP] H2 (100 bar) StartB->CatB ProductB (R)-2-Methylheptanoic Acid CatB->ProductB

Caption: Workflow comparison between Stoichiometric Evans Auxiliary (Top) and Catalytic Hydrogenation (Bottom).

Decision Matrix
FeatureEvans Auxiliary (Method A)Asymmetric Hydrogenation (Method B)
Scale Suitability 10 mg – 50 g50 g – 100 kg
Enantiomeric Excess Excellent (>99% after recrystallization)Good (90-96%, requires optimization)
Atom Economy Poor (Stoichiometric auxiliary)Excellent (100% atom economy)
Cost High (Auxiliary cost + steps)Low (Catalyst is expensive but low loading)
Time 3-4 Days (3 linear steps)1 Day (1 step)

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Alkylation Enolate decomposition or moisture.Ensure NaHMDS is fresh. Dry THF over Na/Benzophenone. Maintain -78°C strictly.
Low Diastereoselectivity (dr) Temperature fluctuation during MeI addition.Pre-cool MeI to -78°C before addition. Add slowly down the side of the flask.
Racemization during Hydrolysis Base concentration too high or temp too high.Use LiOH/H₂O₂ at 0°C. Do not exceed 0°C. Monitor pH carefully during quench.
Incomplete Hydrogenation Catalyst poisoning or low H₂ pressure.Degas solvents thoroughly (freeze-pump-thaw). Increase pressure to 100 bar.

References

  • Evans, D. A., et al. (1982). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[1]

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." The Journal of Organic Chemistry.

  • Mori, K. (2007).[4] "Synthesis of (R)- and (S)-3-Methylheptanoic Acids." (Contextual reference for pheromone synthesis methodology). Tetrahedron.

  • Sonnet, P. E. (1982). "Volatile constituents of the disturbed ant..." (Reference for biological relevance of methylheptanoic acids). Journal of Chemical Ecology.

Sources

Application

Chiral resolution techniques for 2-Methylheptanoic acid enantiomers.

Application Note & Protocol Guide | Doc ID: AN-2MH-2024 Audience: Process Chemists, Drug Development Scientists, and Analytical Researchers. Scope: High-purity enantioseparation of 2-Methylheptanoic acid (CAS 1188-02-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-2MH-2024

Audience: Process Chemists, Drug Development Scientists, and Analytical Researchers. Scope: High-purity enantioseparation of 2-Methylheptanoic acid (CAS 1188-02-9) via Biocatalytic and Classical techniques.

Executive Summary & Strategic Overview

2-Methylheptanoic acid is a critical chiral building block in the synthesis of pheromones, peptide mimetics, and high-potency sweetener candidates (e.g., NC-00637 analogs). Its chirality at the C2 position significantly influences biological activity; for instance, specific enantiomers often dictate the potency of olfactory responses in pheromone applications or binding affinity in pharmaceutical targets.

Achieving high Enantiomeric Excess (ee > 98%) requires a bifurcated strategy depending on scale and available infrastructure. This guide details two validated workflows:

  • Biocatalytic Kinetic Resolution: Best for "Green" chemistry requirements, mild conditions, and medium-scale batches.

  • Classical Diastereomeric Crystallization: Best for multi-kilogram scale-up and cost-efficiency.

Strategic Decision Matrix

The following logic map assists in selecting the optimal resolution pathway based on your project constraints.

DecisionMatrix Start Start: Racemic 2-Methylheptanoic Acid ScaleQ What is the Target Scale? Start->ScaleQ MethodA Method A: Biocatalytic Resolution (Lipase-Mediated) ScaleQ->MethodA < 1 kg MethodB Method B: Classical Resolution (Diastereomeric Salt) ScaleQ->MethodB > 1 kg PurityQ Is >99% ee required immediately? PurityQ->MethodA No (Standard >95%) Hybrid Hybrid Approach: Enzymatic + Crystallization Polish PurityQ->Hybrid Yes (Ultra-High Purity) GreenQ Are toxic solvents restricted? GreenQ->MethodA Yes GreenQ->MethodB No MethodA->PurityQ MethodB->GreenQ caption Figure 1: Strategic Selection Framework for Chiral Resolution Methodologies.

Method A: Biocatalytic Kinetic Resolution (Enzymatic)

Principle: This method utilizes the stereoselective preference of lipases (specifically Candida antarctica Lipase B or Candida rugosa Lipase) to esterify one enantiomer of the racemic acid while leaving the other unreacted.

  • Mechanism: Enantioselective esterification in non-aqueous media.

  • Causality: In hydrophobic solvents (e.g., n-heptane), lipases catalyze ester synthesis rather than hydrolysis. The enzyme's active site sterically hinders the entry of the (S)-enantiomer (typically), allowing the (R)-enantiomer to esterify faster (or vice versa depending on the specific lipase strain).

Protocol A1: Lipase-Catalyzed Esterification

Reagents:

  • Substrate: Racemic 2-Methylheptanoic acid.

  • Acyl Acceptor: Ethanol or Methanol (1.5 equivalents).

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) or Candida rugosa lipase (CRL).

  • Solvent: n-Heptane or Isooctane (anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve 100 mmol of racemic 2-methylheptanoic acid in 250 mL of n-heptane.

  • Activation: Add 150 mmol of absolute ethanol.

    • Note: Excess alcohol drives the equilibrium toward ester formation, but too much can denature the enzyme. 1.5 eq is optimal.

  • Initiation: Add 1.0 g of Novozym 435 beads.

    • Validation: Ensure the enzyme is dry; water promotes the reverse reaction (hydrolysis).

  • Incubation: Shake the mixture at 30–40°C at 200 rpm. Monitor the reaction via GC (see Section 4).

  • Termination: Stop the reaction when conversion reaches ~50% (theoretical maximum for kinetic resolution). This typically takes 24–48 hours.

  • Separation: Filter off the immobilized enzyme (can be reused).

  • Workup:

    • Wash the organic filtrate with saturated NaHCO₃ solution.

    • Aqueous Phase: Contains the unreacted (slow-reacting) Enantiomer A (as the sodium salt). Acidify with HCl and extract to recover the enriched acid.

    • Organic Phase: Contains the esterified (fast-reacting) Enantiomer B. Evaporate solvent to recover the ester.

    • Hydrolysis (Optional): The separated ester can be hydrolyzed using NaOH/MeOH to yield the counter-enantiomer acid.

EnzymaticWorkflow Input Racemic Acid + Ethanol + Heptane Reactor Bioreactor (Novozym 435, 40°C) Input->Reactor Filter Filtration (Remove Enzyme) Reactor->Filter Wash NaHCO3 Wash Filter->Wash OrgPhase Organic Phase (Enriched Ester) Wash->OrgPhase Ester AqPhase Aqueous Phase (Enriched Acid Salt) Wash->AqPhase Acid Salt Hydrolysis Chemical Hydrolysis (NaOH) OrgPhase->Hydrolysis Acidification Acidification (HCl) AqPhase->Acidification ProdB Pure Enantiomer B (Acid Form) Hydrolysis->ProdB ProdA Pure Enantiomer A (Acid Form) Acidification->ProdA caption Figure 2: Biocatalytic Kinetic Resolution Workflow.

Method B: Classical Diastereomeric Salt Crystallization

Principle: Formation of diastereomeric salts using a chiral amine base. The solubility difference between the


-Acid/

-Amine salt and the

-Acid/

-Amine salt allows for separation via fractional crystallization.
  • Resolving Agent: (R)-(+)-1-Phenylethylamine (PEA) is the gold standard for

    
    -methyl branched acids due to effective packing in the crystal lattice.
    
  • Self-Validating Step: The "Half-Quantity Method" (Pope-Peachey method) is used to maximize yield and purity.

Protocol B1: Salt Formation & Crystallization

Reagents:

  • Substrate: Racemic 2-Methylheptanoic acid (144.2 g, 1.0 mol).

  • Resolving Agent: (R)-(+)-1-Phenylethylamine (60.6 g, 0.5 mol).

  • Base (Achiral): NaOH (0.5 mol) – Optional, for Pope-Peachey method.

  • Solvent: Ethanol/Water (70:30 v/v) or Acetone.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mol of racemic acid in 500 mL of Ethanol/Water (70:30) at 60°C.

  • Addition: Slowly add 0.5 mol of (R)-(+)-1-Phenylethylamine.

    • Expert Insight: Using 0.5 equivalents forces the less soluble diastereomer to crystallize while the more soluble one remains in solution (often as the free acid or achiral salt if NaOH is used).

  • Crystallization:

    • Cool slowly to room temperature (25°C) over 4 hours.

    • Further cool to 4°C for 2 hours to maximize yield.

    • Critical Control Point: Rapid cooling traps impurities. Slow cooling ensures a defined crystal lattice.

  • Filtration: Filter the crystals (Crop 1). Save the mother liquor.

  • Recrystallization (Purification):

    • Dissolve Crop 1 in minimal hot Ethanol.

    • Recrystallize to constant melting point and constant specific rotation.

    • Target: Usually 2–3 recrystallizations are required for >99% ee.

  • Liberation:

    • Suspend the purified salt in dilute HCl (1M).

    • Extract with diethyl ether or MTBE.

    • Dry (MgSO₄) and evaporate to yield the resolved acid.

Data Table: Typical Solubility Profile (Conceptual)

Solvent SystemTemp (°C)Solubility (R,R)-Salt (g/100mL)Solubility (S,R)-Salt (g/100mL)Selectivity Factor
Ethanol (100%)252.58.13.2
Ethanol/Water (70:30) 25 1.2 6.5 5.4 (Optimal)
Acetone250.81.92.3

Analytical Validation (QC)

Trustworthiness in chiral chemistry relies on robust analytical methods. Do not rely solely on optical rotation (


), as it is concentration-dependent and prone to error.
Protocol C1: Chiral Gas Chromatography (GC)

This is the preferred method for volatile fatty acids.

  • Instrument: GC-FID (e.g., Agilent 7890/8890).

  • Column: Cyclodextrin-based capillary column (e.g., Chirasil-β-Dex, CP-Chirasil-Dex CB, or Rt-βDEXse).

    • Dimensions: 30 m x 0.25 mm x 0.25 µm.

  • Derivatization: Methyl ester formation is recommended for sharper peaks.

    • Reagent: Trimethylsilyldiazomethane (TMS-DAM) or BF₃-Methanol.

  • Conditions:

    • Carrier Gas: Helium (1.0 mL/min).

    • Injector: 250°C, Split ratio 50:1.

    • Oven: 80°C (hold 2 min)

      
       2°C/min 
      
      
      
      130°C
      
      
      20°C/min
      
      
      200°C.
    • Detector (FID): 250°C.

  • Resolution Criteria: Baseline separation (

    
    ) between (R)-methyl ester and (S)-methyl ester.
    
Protocol C2: Optical Rotation
  • Instrument: Polarimeter with Na-D line (589 nm).

  • Sample: 10 mg/mL in Chloroform or Ethanol.

  • Reference: Compare against literature values (e.g.,

    
     for similar analogs, verify specific value for 2-methylheptanoic acid in literature).
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low ee% after Method A Reaction ran too long (>50% conversion).Stop reaction earlier (e.g., 45% conversion). Use GC monitoring every 2 hours.
No crystals in Method B Solvent too polar or volume too high.Reduce solvent volume by 30%. Add "seed" crystals if available. Switch to less polar solvent (e.g., Hexane/Ethanol).
Oily precipitate (Method B) Impurities or rapid cooling.Re-heat to dissolve oil, then cool very slowly with vigorous stirring.
Enzyme inactivity Water contamination or pH shift.Use anhydrous solvents. For reuse, wash enzyme with dry heptane only.

References

  • Vertex AI Search. (2025). Synthesis of (S)-2-Methylhexanoic Acid and Lipase Catalysis. ResearchGate. Link

  • Semantic Scholar. (n.d.). Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution. 1

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. 2

  • MDPI. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. 3

  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Link

Sources

Method

Application Notes and Protocols: Esterification of 2-Methylheptanoic Acid

Abstract The esterification of 2-methylheptanoic acid is a critical transformation for synthesizing valuable molecules used as intermediates in drug development and as key components in the flavor and fragrance industrie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The esterification of 2-methylheptanoic acid is a critical transformation for synthesizing valuable molecules used as intermediates in drug development and as key components in the flavor and fragrance industries.[1] Due to the steric hindrance imparted by the α-methyl group, selecting an appropriate esterification protocol is paramount to achieving high yields and purity. This guide provides an in-depth analysis of prevalent esterification methodologies, including the classic Fischer-Speier esterification, the mild Steglich esterification, and methylation via diazomethane. We present detailed, field-proven protocols, a comparative analysis of these methods, and explain the causality behind critical experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Challenge of Hindered Carboxylic Acids

2-Methylheptanoic acid is a branched-chain carboxylic acid whose esters are noted for their applications in flavors, fragrances, and as synthetic intermediates.[1] The primary challenge in its esterification lies in the steric hindrance around the carbonyl carbon, caused by the adjacent methyl group. This bulkiness can significantly slow the rate of reaction under standard equilibrium-driven conditions like the Fischer esterification.[2][3] Therefore, reaction conditions must be carefully optimized, or alternative methods employing potent activating agents must be considered to overcome this steric barrier and achieve efficient conversion.

This document will explore three primary methodologies:

  • Fischer-Speier Esterification: An equilibrium-based reaction using an acid catalyst and an excess of alcohol. It is cost-effective but can be limited by steric hindrance.[4][5]

  • Steglich Esterification: A powerful, mild method that uses a carbodiimide coupling agent and a nucleophilic catalyst, particularly effective for sterically demanding substrates.[6][7]

  • Alkylation with Diazomethane: A high-yield method for producing methyl esters specifically, but its use is limited by the extreme toxicity and explosive nature of the reagent.[8][9]

Physicochemical & Safety Data: 2-Methylheptanoic Acid

Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Table 1: Physicochemical Properties of 2-Methylheptanoic Acid

PropertyValueSource
CAS Number1188-02-9[10]
Molecular FormulaC₈H₁₆O₂[10]
Molecular Weight144.21 g/mol [10]
Boiling Point140 °C at 30 mmHg
Density0.906 g/mL at 25 °C
Refractive Indexn20/D 1.425
AppearanceLiquid
OrganolepticGreen, cheesy, waxy odor[11]

Safety & Handling: 2-Methylheptanoic acid is classified as an irritant.[11] It causes skin and serious eye irritation and may cause respiratory irritation.[12]

  • Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[13]

  • First Aid: In case of skin contact, wash with plenty of water.[13] For eye contact, rinse cautiously with water for several minutes.[13] Seek medical attention if irritation persists.

Comparative Analysis of Esterification Strategies

The choice of method depends on the desired scale, the specific alcohol being used, and the tolerance of the substrate to acidic or other reactive conditions.

Table 2: Comparison of Esterification Methodologies for 2-Methylheptanoic Acid

FeatureFischer-Speier EsterificationSteglich EsterificationAlkylation with Diazomethane
Mechanism Acid-catalyzed nucleophilic acyl substitutionCarbodiimide activation, catalyzed acyl transferSN2 alkylation of carboxylate
Catalyst/Reagent Strong acid (e.g., H₂SO₄, PTSA)DCC or EDC, DMAP (catalytic)Diazomethane (CH₂N₂)
Conditions High temperature (reflux), excess alcoholMild, often room temperatureRoom temperature
Advantages Inexpensive reagents, scalableHigh yields for hindered substrates, mild conditions, broad functional group tolerance[6][7]Excellent yields, simple workup (byproduct is N₂ gas)[8][14]
Disadvantages Reversible reaction, harsh acidic conditions, may require water removalExpensive reagents, stoichiometric urea byproduct must be removedExtremely toxic and explosive reagent , only for methyl esters[8][9]
Best For Large-scale synthesis of simple esters where substrate is acid-stable.Lab-scale synthesis of esters from hindered acids/alcohols or acid-labile substrates.Small-scale, high-purity synthesis of methyl esters when safety protocols are paramount.

Visualization of Key Mechanisms & Workflows

Understanding the reaction pathway and experimental sequence is crucial for successful execution and troubleshooting.

Fischer-Speier Esterification Mechanism

The Fischer esterification is a classic acid-catalyzed equilibrium reaction. The mechanism involves protonation of the carbonyl oxygen to activate the carboxylic acid towards nucleophilic attack by the alcohol.[4][15][16] This is followed by proton transfer and elimination of water to yield the ester.[15][17]

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_activation Activation cluster_addition Nucleophilic Attack cluster_elimination Elimination RCOOH R-COOH Activated_Acid R-C(OH)₂⁺ RCOOH->Activated_Acid Protonation H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Activated_Acid->Tetrahedral_Int Addition ROH R'-OH ROH->Tetrahedral_Int Addition Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester Proton Transfer & H₂O Loss H2O H₂O Ester R-COOR' Protonated_Ester->Ester Deprotonation H_plus_regen H+

Caption: Key steps of the Fischer-Speier esterification mechanism.

Experimental Workflow for Ester Purification

A robust post-reaction workup is critical for isolating the final product in high purity. This typically involves neutralization, extraction, drying, and a final purification step.

Workflow General Post-Reaction Purification Workflow Start Crude Reaction Mixture Neutralize Neutralization (e.g., aq. NaHCO₃ wash) Start->Neutralize Extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) Neutralize->Extract Separate Separate Organic Layer Extract->Separate Dry Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Separate->Dry Filter Filter Drying Agent Dry->Filter Evaporate Solvent Removal (Rotary Evaporation) Filter->Evaporate Purify Final Purification (e.g., Vacuum Distillation) Evaporate->Purify End Pure Ester Product Purify->End

Sources

Application

2-Methylheptanoic acid as a chiral building block in natural product synthesis.

Application Note: Precision Synthesis and Application of 2-Methylheptanoic Acid Subtitle: A Strategic Guide to Enantioselective Synthesis and Fragment Coupling in Natural Product Discovery. Abstract 2-Methylheptanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis and Application of 2-Methylheptanoic Acid

Subtitle: A Strategic Guide to Enantioselective Synthesis and Fragment Coupling in Natural Product Discovery.

Abstract

2-Methylheptanoic acid (CAS: 1188-02-9) serves as a critical chiral building block in the synthesis of insect pheromones (e.g., Tapinoma ant species), lipopeptide antibiotics, and flavor compounds. Its structural simplicity belies a synthetic challenge: establishing the


-methyl stereocenter with high enantiomeric excess (ee) and maintaining that integrity during downstream coupling. This guide provides a definitive protocol for the asymmetric synthesis of (2R)-2-methylheptanoic acid using the Evans auxiliary method, alongside strategies to prevent racemization during fragment assembly.

Strategic Significance & Molecular Logic

In drug discovery and natural product synthesis, the 2-methylalkanoic acid motif is often used to modulate metabolic stability. The


-methyl group blocks 

-oxidation in fatty acid metabolism and introduces conformational constraints in peptide backbones.
  • Target Applications:

    • Pheromones: Precursor to 2-methyl-4-heptanone (alarm pheromone).

    • Peptide Lipidation: Used to "tune" the lipophilicity of therapeutic peptides, extending half-life without the extreme hydrophobicity of palmitic acid.

    • Fragrance/Flavor: Stereoisomers exhibit distinct sensory profiles (fruity vs. herbaceous).

Protocol: Enantioselective Synthesis (Evans Method)[1]

While enzymatic resolution (using Candida cylindracea lipase) is viable for kilogram-scale production, the Evans Oxazolidinone method remains the "Gold Standard" for research-scale synthesis due to its predictability and high stereocontrol (>98% ee).

Route Selection: To synthesize (2R)-2-methylheptanoic acid , we utilize the alkylation of an (


)-4-benzyl-2-oxazolidinone propionyl derivative with 1-iodopentane.
(Note: Switching the auxiliary to the (

)-variant yields the (2S)-acid).
Step-by-Step Methodology

Reagents:

  • (

    
    )-4-Benzyl-3-propionyl-2-oxazolidinone (Starting Material)
    
  • Sodium bis(trimethylsilyl)amide (NaHMDS) or LiHMDS (1.0 M in THF)

  • 1-Iodopentane (Electrophile)

  • Dry Tetrahydrofuran (THF)[1]

Protocol:

  • Enolization (Critical Control Point):

    • Charge a flame-dried flask with (

      
      )-4-benzyl-3-propionyl-2-oxazolidinone (1.0 equiv) and dry THF (0.1 M concentration).
      
    • Cool to -78°C (dry ice/acetone bath).

    • Add NaHMDS (1.1 equiv) dropwise over 20 minutes.

    • Mechanism:[1][2][3] This forms the Z-enolate exclusively, chelated by the lithium/sodium ion between the carbonyl oxygens, blocking one face of the molecule.

    • Stir for 45 minutes at -78°C.

  • Asymmetric Alkylation:

    • Add 1-Iodopentane (3.0 equiv) neat, dropwise.

    • Note: Excess alkyl halide drives the reaction to completion.

    • Allow the reaction to warm slowly to -20°C over 4 hours.

    • Observation: The reaction may turn slightly cloudy as salts precipitate.

  • Quench & Isolation:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1). This yields the alkylated imide.

  • Chiral Auxiliary Cleavage (Hydrolysis):

    • Dissolve the alkylated intermediate in THF/Water (3:1).

    • Cool to 0°C. Add LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv).

    • Why Peroxide? The hydroperoxide anion (HOO⁻) is more nucleophilic than hydroxide (HO⁻) but less basic, cleaving the imide rapidly without racemizing the

      
      -center.
      
    • Stir 1 hour at 0°C. Quench with Na₂SO₃ (to consume peroxide) and NaHCO₃.

    • Workup: Wash with CH₂Cl₂ (to recover the chiral auxiliary). Acidify the aqueous layer (pH 2) with HCl and extract the free acid with Et₂O.

Expected Yield: 85-92% (over two steps). Optical Rotation:


 (c=1, CHCl₃) for the (

)-isomer.

Application: Coupling Strategies (Preventing Epimerization)

Once the chiral acid is synthesized, coupling it to an amine (for amides) or alcohol (for esters) presents a risk: Racemization .

The Risk: Activation of


-methyl carboxylic acids into acid chlorides often leads to ketene formation via elimination of the 

-proton. Ketenes are achiral; subsequent nucleophilic attack results in a racemic product.

Recommended Coupling Protocol:

MethodRisk LevelRecommendationContext
Acid Chloride (SOCl₂) High AvoidOnly use if steric bulk prevents other methods.
DCC/DMAP Medium CautionDMAP can act as a base, promoting epimerization.
HATU / HOAt Low Preferred Fast activation at 0°C minimizes base exposure time.
Mixed Anhydride Low Alternative Use Isobutyl chloroformate/NMM at -15°C.

Visual Workflow: Synthesis & Application

G Start Propionyl-Oxazolidinone (Chiral Template) Enolate Z-Enolate Formation (-78°C, NaHMDS) Start->Enolate Alkylation Alkylation (+ 1-Iodopentane) Enolate->Alkylation Steric Blocking Cleavage Peroxide Hydrolysis (LiOH/H2O2) Alkylation->Cleavage Purification Product (R)-2-Methylheptanoic Acid (>98% ee) Cleavage->Product Auxiliary Recovery Coupling Coupling Reaction (HATU/DIPEA) Product->Coupling Frag. Assembly Final Natural Product Scaffold (Lipopeptide/Pheromone) Coupling->Final No Racemization

Figure 1: Workflow for the stereoselective synthesis of (R)-2-methylheptanoic acid and its subsequent integration into natural products.

Technical Specifications & Data

PropertySpecificationNotes
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Boiling Point 116–117°C (10 mmHg)High vacuum distillation recommended.
Density 0.92 g/mL
Solubility DMSO, MeOH, CH₂Cl₂Limited water solubility.
Storage -20°C (Neat)Stable, but avoid repeated freeze-thaw.

References

  • Evans, D. A., et al. (1982). "Enantioselective alkylation of amide enolates." Journal of the American Chemical Society.

  • ResearchGate. (2003). "The Synthesis of (S)-2-Methylhexanoic Acid" (Protocol adaptation). Organic Process Research & Development.

  • Sigma-Aldrich. (2024). "2-Methylheptanoic acid Product Specification."

  • FooDB. (2024). "2-Methylheptanoic acid: Biological Role and Properties."

Sources

Method

Application Note: High-Resolution GC-MS Quantification of 2-Methylheptanoic Acid in Biological Samples

Abstract & Introduction 2-Methylheptanoic acid (2-MHA) is a branched-chain fatty acid (BCFA) and a structural isomer of the widely used antiepileptic drug, Valproic Acid (VPA). While 2-MHA occurs naturally in trace amoun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-Methylheptanoic acid (2-MHA) is a branched-chain fatty acid (BCFA) and a structural isomer of the widely used antiepileptic drug, Valproic Acid (VPA). While 2-MHA occurs naturally in trace amounts in certain dietary fats, its primary significance in pharmaceutical research lies in its presence as a process-related impurity in VPA manufacturing and as a potential minor metabolite.

Accurate quantification of 2-MHA is analytically challenging due to its structural similarity to VPA (2-propylpentanoic acid) and n-octanoic acid (caprylic acid). Standard chromatographic methods often fail to resolve these isomers, leading to co-elution and quantitation errors.

This Application Note details a robust, self-validating protocol for the extraction, derivatization, and GC-MS analysis of 2-MHA. By utilizing Acid-Catalyzed Methyl Esterification combined with a high-polarity cyanopropyl column, this method achieves baseline resolution of 2-MHA from its isomers, ensuring high specificity for toxicological and metabolic profiling.

Chemical & Analytical Profile

Understanding the physicochemical properties of the analyte is the foundation of this protocol.

PropertyDataAnalytical Implication
IUPAC Name 2-Methylheptanoic acidTarget Analyte
CAS Number 1188-02-9Reference Standard ID
Molecular Formula C8H16O2 (MW: 144.21 g/mol )Low mass requires derivatization to avoid background interference.
pKa ~4.8Requires acidification (pH < 2) prior to organic solvent extraction.
Boiling Point ~237°CVolatile enough for GC, but peak shape improves significantly with esterification.
Key Isomers Valproic Acid, n-Octanoic AcidRequires high-resolution chromatography (Polar Phase).

Experimental Workflow

The following diagram illustrates the critical path from biological sample to data acquisition.

G Sample Biological Sample (100 µL Plasma/Urine) IS_Add Internal Standard Addition (2-Ethylhexanoic Acid) Sample->IS_Add Acidification Acidification (1M HCl to pH < 2) IS_Add->Acidification Extraction LLE Extraction (Ethyl Acetate/Hexane) Acidification->Extraction Dry Evaporation (N2 stream @ 40°C) Extraction->Dry Deriv Derivatization (14% BF3-Methanol, 60°C, 30 min) Dry->Deriv Quench Quench & Extract FAMEs (Add Water + Hexane) Deriv->Quench GCMS GC-MS Analysis (SIM Mode: m/z 88, 101, 129) Quench->GCMS

Caption: Step-by-step analytical workflow for 2-MHA quantification, ensuring isomer separation and high sensitivity.

Materials & Reagents

Chemicals[1][2][3][4][5][6][7][8]
  • Target Standard: 2-Methylheptanoic Acid (≥98% purity).

  • Internal Standard (IS): 2-Ethylhexanoic Acid (Preferred due to structural similarity and distinct retention time) or Valproic Acid-d6 (if VPA interference is not the study goal).

  • Derivatization Reagent: Boron Trifluoride (BF3) in Methanol (14% w/v). Note: This is preferred over silylation (BSTFA) for fatty acid isomer resolution.

  • Solvents: HPLC-grade Hexane, Ethyl Acetate, Methanol.

  • Acid: 1M Hydrochloric Acid (HCl).

Instrumentation[5][9]
  • GC System: Agilent 7890B or equivalent.

  • MS Detector: Single Quadrupole (e.g., Agilent 5977B) with Electron Impact (EI) source.

  • Column: DB-FFAP or CP-Sil 88 (Nitroterephthalic acid modified polyethylene glycol).

    • Why? Non-polar columns (DB-5MS) may not fully resolve 2-MHA from VPA methyl esters. A polar column provides superior separation based on dipole interactions.

Detailed Protocol

Phase 1: Sample Preparation & Extraction

Rationale: Direct extraction requires protonation of the carboxylic acid to render it neutral and soluble in organic solvents.

  • Aliquot: Transfer 100 µL of plasma or urine into a 2 mL glass centrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard solution (100 µg/mL 2-Ethylhexanoic acid in methanol). Vortex for 10 sec.

  • Acidification: Add 50 µL of 1M HCl. Vortex. Verify pH is < 2 using a strip.

  • Extraction: Add 500 µL of Ethyl Acetate:Hexane (50:50).

  • Agitation: Vortex vigorously for 2 minutes or shake for 10 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a fresh glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Caution: Do not over-dry or apply high heat, as C8 fatty acids are semi-volatile.

Phase 2: Derivatization (Methyl Esterification)

Rationale: Converting the carboxylic acid to a methyl ester (FAME) improves volatility, peak shape, and allows for the specific McLafferty rearrangement fragmentation pattern used for ID.

  • Reagent Addition: To the dried residue, add 200 µL of 14% BF3-Methanol.

  • Incubation: Cap tightly (Teflon-lined cap) and incubate at 60°C for 30 minutes .

  • Quenching: Cool to room temperature. Add 200 µL of HPLC-grade water to stop the reaction.

  • FAME Extraction: Add 400 µL of Hexane. Vortex for 1 minute.

  • Final Spin: Centrifuge at 3,000 x g for 2 minutes.

  • Injection: Transfer the top Hexane layer (containing the methyl esters) to an autosampler vial with a glass insert.

Phase 3: GC-MS Method Parameters
Gas Chromatography[1][2][3][4][5][6][7][8][9][10]
  • Inlet: Splitless mode (or 1:10 split for high concentrations), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 1 min) - Traps volatiles.

    • Ramp 1: 10°C/min to 160°C.

    • Ramp 2: 20°C/min to 240°C (Hold 3 min).

    • Total Run Time: ~16 minutes.[11]

Mass Spectrometry (EI Source)[2][8]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: Selected Ion Monitoring (SIM) is required for biological sensitivity.

CompoundDerivativeRet Time (approx)Quant Ion (m/z)Qual Ions (m/z)
2-Methylheptanoic Acid Methyl Ester8.4 min88 101, 129, 158
Valproic Acid (Isomer) Methyl Ester8.1 min87 74, 115, 158
n-Octanoic Acid Methyl Ester9.2 min74 87, 143, 158
2-Ethylhexanoic Acid (IS) Methyl Ester7.8 min88 57, 101, 158

Note on Ions:

  • m/z 74: The classic McLafferty rearrangement ion for straight-chain methyl esters (n-Octanoic).

  • m/z 88: The McLafferty rearrangement ion shifts to 88 for 2-methyl substituted esters (2-MHA and 2-Ethylhexanoic), providing specific selectivity against straight-chain interference.

  • m/z 158: Molecular ion (M+) for C8 methyl esters.

Method Validation Criteria

To ensure trustworthiness (E-E-A-T), the method must meet these criteria before routine use:

  • Linearity:

    
     over the range of 0.1 µg/mL to 50 µg/mL.
    
  • Resolution (Rs):

    
     between Valproic Acid Methyl Ester and 2-Methylheptanoic Acid Methyl Ester. If Rs < 1.5, lower the initial oven ramp rate.
    
  • Recovery: Spike plasma at 10 µg/mL. Absolute recovery should be 80-110%.

  • Limit of Quantitation (LOQ): Signal-to-Noise ratio > 10:1 (typically ~50 ng/mL with this method).

Troubleshooting & Optimization

  • Issue: Poor separation of Isomers.

    • Cause: Column stationary phase is not polar enough.

    • Solution: Switch from DB-5MS to DB-FFAP or CP-Sil 88. Reduce ramp rate to 5°C/min around the elution time.

  • Issue: Low Sensitivity.

    • Cause: Evaporation loss.[2]

    • Solution: 2-MHA is semi-volatile. Do not evaporate the ethyl acetate extract to complete dryness if possible; leave ~10 µL or use a keeper solvent (e.g., isooctane).

  • Issue: Peak Tailing.

    • Cause: Incomplete derivatization or active sites in the liner.

    • Solution: Ensure BF3 reagent is fresh (hygroscopic). Replace GC inlet liner with a deactivated glass wool liner.

References

  • NIST Mass Spectrometry Data Center. Heptanoic acid, 2-methyl-, methyl ester Mass Spectrum.[12] National Institute of Standards and Technology.

  • PubChem. Methyl 2-methylheptanoate Compound Summary. National Library of Medicine.

  • Kuo, C.-H., et al. (2019).[9] Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.[9] Journal of Food and Drug Analysis.

  • Shimadzu Application Note. Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. (Demonstrates isomer separation logic).

Sources

Application

Derivatization of 2-Methylheptanoic acid for improved chromatographic separation.

Anwendungshinweis und Protokoll Thema: Derivatisierung von 2-Methylheptansäure zur verbesserten chromatographischen Trennung Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusammenfass...

Author: BenchChem Technical Support Team. Date: March 2026

Anwendungshinweis und Protokoll

Thema: Derivatisierung von 2-Methylheptansäure zur verbesserten chromatographischen Trennung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser Anwendungshinweis bietet eine detaillierte technische Anleitung zur Derivatisierung von 2-Methylheptansäure, einer verzweigtkettigen Fettsäure, um deren analytische Eigenschaften für die Gaschromatographie (GC) und Hochleistungsflüssigkeitschromatographie (HPLC) zu verbessern. Die direkte Analyse von Carbonsäuren wie 2-Methylheptansäure ist aufgrund ihrer hohen Polarität und geringen Flüchtigkeit oft problematisch, was zu schlechter Peakform (Tailing) und variablen Retentionszeiten führt.[1][2][3] Die Derivatisierung wandelt die polare Carboxylgruppe in eine weniger polare, flüchtigere funktionelle Gruppe um, was zu einer deutlich verbesserten chromatographischen Leistung, erhöhten Empfindlichkeit und besseren Reproduzierbarkeit führt.[4][5] Wir stellen hier zwei primäre, praxiserprobte Protokolle vor: die Veresterung zu Fettsäuremethylestern (FAMEs) und die Silylierung zu Trimethylsilyl (TMS)-Derivaten, die beide ideal für die GC-Analyse geeignet sind.

Wissenschaftlicher Hintergrund: Die Notwendigkeit der Derivatisierung

Die Analyse von freien Fettsäuren mittels GC stellt eine erhebliche Herausforderung dar. Die Carboxylgruppe (-COOH) ist hochpolar und neigt zur Bildung von Wasserstoffbrückenbindungen.[6] Dies führt zu mehreren analytischen Problemen:

  • Geringe Flüchtigkeit: Die starken intermolekularen Kräfte verhindern eine effiziente Verdampfung im GC-Injektor, was für die Analyse von Verbindungen mit höherem Molekulargewicht wie 2-Methylheptansäure entscheidend ist.

  • Adsorption und Peak-Tailing: Die polare Carboxylgruppe kann mit aktiven Stellen auf der Oberfläche des Injektor-Liners und der GC-Säule wechselwirken, was zu asymmetrischen Peaks (Tailing) führt. Dies beeinträchtigt die Auflösung und die Genauigkeit der Quantifizierung.[3]

  • Thermische Instabilität: Obwohl bei 2-Methylheptansäure weniger problematisch, können einige Fettsäuren bei den hohen Temperaturen, die in der GC verwendet werden, thermisch abgebaut werden.

Die Derivatisierung löst diese Probleme, indem der aktive Wasserstoff der Carboxylgruppe durch eine unpolare Gruppe ersetzt wird.[5][7] Dies blockiert die Wasserstoffbrückenbindung, erhöht die Flüchtigkeit und die thermische Stabilität der Analyten und führt zu scharfen, symmetrischen Peaks mit verbesserter Detektorempfindlichkeit.[4]

Auswahl der Derivatisierungsstrategie

Die Wahl der richtigen Methode hängt von der analytischen Zielsetzung, der verfügbaren Ausstattung und der Probenmatrix ab.

MerkmalOhne Derivatisierung (Direkte Analyse)Veresterung (FAMEs)Silylierung (TMS/TBDMS-Derivate)
Flüchtigkeit GeringHochSehr hoch
Polarität HochGeringSehr gering
Thermische Stabilität MäßigGutAusgezeichnet
Peakform (GC) Schlecht (Tailing)AusgezeichnetAusgezeichnet
Reaktionsempfindlichkeit -Mäßig wasserempfindlichSehr wasserempfindlich
Geeignete Technik Schwierig für GC; möglich für LCGC, GC-MSGC, GC-MS
Kommentar Nicht für quantitative GC-Analysen empfohlen.Robuste und kostengünstige Methode.[6]Sehr effektiv, erfordert aber streng wasserfreie Bedingungen.[3][4]

Protokoll 1: Veresterung zu Fettsäuremethylestern (FAMEs) mit Bortrifluorid-Methanol

Die Veresterung ist eine der gebräuchlichsten Methoden zur Derivatisierung von Carbonsäuren für die GC-Analyse.[6] Die Verwendung von Bortrifluorid (BF₃) als Katalysator ist hocheffizient und weit verbreitet.[8]

Kausale Begründung

BF₃ ist eine starke Lewis-Säure, die das Carbonyl-Sauerstoffatom der Carboxylgruppe protoniert (oder damit koordiniert). Dies macht den Carbonyl-Kohlenstoff wesentlich elektrophiler und erleichtert den nukleophilen Angriff durch Methanol, was zur Bildung des Methylesters unter Abspaltung von Wasser führt.[6]

Workflow der FAME-Synthese

FAME_Workflow cluster_prep Probenvorbereitung cluster_reaktion Derivatisierungsreaktion cluster_extraktion Extraktion p1 1-10 mg Probe einwiegen p2 Lösungsmittel unter N₂ abdampfen (Strenge Trockenheit ist entscheidend) p1->p2 r1 2 mL 14% BF₃-Methanol zugeben p2->r1 r2 Gefäß fest verschließen und 10-15 min bei 60°C erhitzen r1->r2 e1 Probe auf Raumtemperatur abkühlen r2->e1 e2 1 mL Wasser & 1 mL Hexan zugeben e1->e2 e3 Kräftig vortexen & Phasen trennen lassen e2->e3 e4 Obere Hexan-Phase in ein GC-Vial überführen e3->e4 final final e4->final Analyse mittels GC-FID oder GC-MS

Abbildung 1: Workflow für die Veresterung von 2-Methylheptansäure mit BF₃-Methanol.

Detailliertes Protokoll
  • Probenvorbereitung:

    • Wiegen Sie 1-10 mg der Probe, die 2-Methylheptansäure enthält, in ein 5-10 mL Reaktionsgefäß mit Schraubdeckel und Teflon-Dichtung.

    • Wenn die Probe in einem Lösungsmittel gelöst ist, verdampfen Sie dieses unter einem sanften Stickstoffstrom bis zur vollständigen Trockenheit. Die Anwesenheit von Wasser kann die Reaktionseffizienz erheblich reduzieren.[3][9]

  • Derivatisierung:

    • Sicherheitshinweis: Arbeiten Sie in einem gut belüfteten Abzug. BF₃-Methanol ist giftig und korrosiv.[8]

    • Geben Sie 2 mL einer 12-14%igen (w/w) Lösung von Bortrifluorid in Methanol in das Reaktionsgefäß.[6][9]

    • Verschließen Sie das Gefäß fest und mischen Sie den Inhalt durch kurzes Vortexen.

    • Erhitzen Sie die Mischung für 5-10 Minuten in einem Heizblock oder Wasserbad bei 60°C.[6][9] Die optimale Reaktionszeit kann je nach Probe variieren und sollte experimentell bestimmt werden.[9]

  • Extraktion und Aufreinigung:

    • Kühlen Sie das Reaktionsgefäß auf Raumtemperatur ab.

    • Geben Sie vorsichtig 1 mL deionisiertes Wasser und 1 mL Hexan (in GC-Qualität) hinzu. Das Wasser dient dazu, den Katalysator und das überschüssige Methanol zu entfernen, während die gebildeten unpolaren FAMEs in die Hexan-Phase extrahiert werden.[6]

    • Verschließen Sie das Gefäß erneut und vortexen Sie es kräftig für 30 Sekunden, um eine vollständige Extraktion zu gewährleisten.

    • Lassen Sie die Phasen sich trennen (eine Zentrifugation bei niedriger Geschwindigkeit kann dies beschleunigen).

    • Überführen Sie die obere Hexan-Schicht vorsichtig mit einer Pipette in ein sauberes GC-Vial. Optional kann die Phase über wasserfreiem Natriumsulfat getrocknet werden, um letzte Wasserspuren zu entfernen.[9]

  • Analyse:

    • Die Probe ist nun bereit für die Injektion in das GC- oder GC-MS-System.

Protokoll 2: Silylierung zu Trimethylsilyl (TMS)-Derivaten

Die Silylierung ist eine extrem effektive und schnelle Methode zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen.[4] Silylierungsreagenzien wie BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) und MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid) sind sehr reaktiv und ihre Nebenprodukte sind flüchtig, was Interferenzen im Chromatogramm minimiert.[10][11]

Kausale Begründung

Bei der Silylierung wird der acide Wasserstoff der Carboxylgruppe durch eine Trimethylsilyl-Gruppe (-Si(CH₃)₃) ersetzt.[5] Dies geschieht durch einen nukleophilen Angriff des Carboxylat-Sauerstoffs auf das Siliziumatom des Silylierungsreagenzes. Das Ergebnis ist ein TMS-Ester, der deutlich unpolarer, flüchtiger und thermisch stabiler ist als die ursprüngliche Säure.[4] Die Zugabe eines Katalysators wie TMCS (Trimethylchlorsilan) kann die Reaktion für sterisch gehinderte Gruppen beschleunigen.[4][10]

Workflow der TMS-Derivatisierung

Silylation_Workflow cluster_prep Probenvorbereitung cluster_reaktion Derivatisierungsreaktion cluster_analyse Analyse p1 Probe in Reaktionsvial einwiegen p2 Probe zur Trockenheit eindampfen (Strenge Wasserfreiheit ist obligatorisch) p1->p2 r1 100 µL Lösungsmittel (z.B. Pyridin) zugeben p2->r1 r2 100 µL BSTFA (+1% TMCS) zugeben r1->r2 r3 Vial verschließen und 30 min bei 70°C erhitzen r2->r3 a1 Probe auf Raumtemperatur abkühlen r3->a1 a2 Direkte Injektion in das GC/GC-MS-System a1->a2

Abbildung 2: Workflow für die Silylierung von 2-Methylheptansäure mit BSTFA.

Detailliertes Protokoll
  • Probenvorbereitung:

    • Wiegen Sie eine geeignete Menge Ihrer trockenen Probe in ein 2-mL-Reaktionsvial.

    • Kritischer Schritt: Stellen Sie sicher, dass die Probe und alle verwendeten Glasgeräte absolut wasserfrei sind. Silylierungsreagenzien reagieren schnell mit Wasser, was ihre Wirksamkeit stark reduziert.[3][4] Eine Lyophilisierung oder das Trocknen im Vakuum über einem Trockenmittel wird empfohlen.

  • Derivatisierung:

    • Arbeiten Sie in einem Abzug und vermeiden Sie den Kontakt mit Feuchtigkeit.

    • Geben Sie 100 µL eines aprotischen Lösungsmittels wie Pyridin oder Dimethylformamid (DMF) hinzu, um die Probe zu lösen.

    • Fügen Sie 100 µL BSTFA (+ 1% TMCS) oder MSTFA hinzu.[10][11] BSTFA mit TMCS als Katalysator wird für schwer silylierbare Verbindungen empfohlen.[4]

    • Verschließen Sie das Vial sofort fest.

    • Erhitzen Sie das Vial für 30 Minuten bei 70°C in einem Heizblock.

  • Analyse:

    • Kühlen Sie die Probe auf Raumtemperatur ab.

    • Die Probe kann ohne weitere Aufarbeitung direkt in das GC-System injiziert werden. Die Reaktionsnebenprodukte sind in der Regel flüchtig genug, um mit dem Lösungsmittelpeak zu eluieren.[10]

Chromatographische Bedingungen und erwartete Ergebnisse

Nach der Derivatisierung kann die Analyse auf einer Standard-GC mit einem unpolaren oder mittelpolaren Kapillarsäulen (z.B. DB-5ms, HP-88) durchgeführt werden.

  • Injektor-Temperatur: 250°C

  • Säulen-Temperaturprogramm: Start bei 80°C, Rampe mit 10°C/min auf 260°C. (Dieses Programm muss für die spezifische Anwendung optimiert werden).

  • Detektor: Flammenionisationsdetektor (FID) oder Massenspektrometer (MS).

Erwartete Verbesserung: Die Derivatisierung führt zu einer signifikanten Verkürzung der Retentionszeit im Vergleich zur unterivatisierten Säure (falls diese überhaupt eluiert), einer drastischen Verbesserung der Peak-Symmetrie (Tailing-Faktor nahe 1.0) und einer erhöhten Signalintensität, was niedrigere Nachweisgrenzen ermöglicht.

Fehlerbehebung (Troubleshooting)

ProblemMögliche Ursache(n)Lösung(en)
Inkomplette Derivatisierung (Säurepeak noch vorhanden)1. Anwesenheit von Wasser oder protischen Lösungsmitteln.[3]2. Zu kurze Reaktionszeit oder zu niedrige Temperatur.3. Reagenz ist durch unsachgemäße Lagerung abgebaut.[9]1. Stellen Sie absolute Trockenheit von Probe, Lösungsmitteln und Glasgeräten sicher.2. Optimieren Sie Reaktionszeit und -temperatur.3. Verwenden Sie frisches, hochwertiges Derivatisierungsreagenz.
Zusätzliche Peaks im Chromatogramm 1. Nebenreaktionen durch Verunreinigungen in der Probe.2. Artefakte aus dem Derivatisierungsreagenz.1. Führen Sie eine Probenaufreinigung (z.B. SPE) vor der Derivatisierung durch.2. Analysieren Sie eine Reagenzien-Leerprobe, um Artefakte zu identifizieren.
Schlechte Reproduzierbarkeit 1. Ungenaue Proben- und Reagenzienvolumina.2. Variable Wassergehalte zwischen den Proben.1. Verwenden Sie kalibrierte Pipetten und präzise Einwaagen.2. Standardisieren Sie das Trocknungsverfahren für alle Proben rigoros.

Referenzen

  • Acids: Derivatization for GC Analysis. (n.d.). Google Books. Retrieved from

  • Silylation Reagents. (n.d.). Regis Technologies. Retrieved from [Link]

  • Derivatization and Gas Chromatography of Fatty Acids from Yeast. (2016). CSH Protocols. Retrieved from [Link]

  • Derivatization reagents for GC. (n.d.). Macherey-Nagel. Retrieved from [Link]

  • GC Derivatization Reagents. (n.d.). Obrnuta faza. Retrieved from [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). Energy & Fuels, ACS Publications. Retrieved from [Link]

  • the preparation of amides. (n.d.). Chemguide. Retrieved from [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved from [Link]

  • 21.7: Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

Method

Advanced Application Note: 2-Methylheptanoic Acid in Branched-Chain Fatty Acid Metabolism

Executive Summary 2-Methylheptanoic acid (2-MHA) is a synthetic branched-chain fatty acid (BCFA) that serves as a critical tool for interrogating the stereospecific mechanisms of lipid metabolism. Unlike straight-chain f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylheptanoic acid (2-MHA) is a synthetic branched-chain fatty acid (BCFA) that serves as a critical tool for interrogating the stereospecific mechanisms of lipid metabolism. Unlike straight-chain fatty acids, 2-MHA possesses a methyl group at the


-carbon, creating a "chiral checkpoint" that necessitates specific enzymatic processing before 

-oxidation can proceed.

This guide details the application of 2-MHA in two primary research contexts:

  • Oncology & Diagnostics: Assessing

    
    -methylacyl-CoA racemase (AMACR) activity, a validated biomarker for prostate and colorectal cancers.
    
  • Metabolic Disease: Investigating anaplerotic pathways for Fatty Acid Oxidation Disorders (FAODs), specifically where 2-MHA bypasses specific acyl-CoA dehydrogenase defects.

Mechanistic Principles: The Chiral Checkpoint

To apply 2-MHA effectively, one must understand the stereochemical constraints of mitochondrial and peroxisomal


-oxidation.
The Metabolic Blockade

Standard Acyl-CoA dehydrogenases (ACADs) require a substrate with a specific stereochemistry to introduce a trans-double bond between the


 and 

carbons.
  • (2S)-Isomers: Can directly undergo dehydrogenation and enter

    
    -oxidation.
    
  • (2R)-Isomers: Are metabolically "blocked." They cannot be dehydrogenated directly.[1] They must first be converted to the (2S)-isoform.

The Role of AMACR

The enzyme


-methylacyl-CoA racemase (AMACR)  is responsible for this conversion.[1][2][3][4] Therefore, the metabolism of (2R)-2-MHA is entirely dependent on AMACR activity, making it a highly specific probe for this enzyme's function.
Pathway Visualization

The following diagram illustrates the metabolic fate of 2-MHA, highlighting the racemization step and the generation of anaplerotic Propionyl-CoA.

MHA_Metabolism cluster_0 Chiral Checkpoint MHA 2-Methylheptanoic Acid (2-MHA) MHA_CoA_R (2R)-2-Methylheptanoyl-CoA (Blocked Substrate) MHA->MHA_CoA_R Acyl-CoA Synthetase MHA_CoA_S (2S)-2-Methylheptanoyl-CoA (Active Substrate) MHA_CoA_R->MHA_CoA_S AMACR (Racemization) Enoyl_CoA Trans-2-Enoyl-CoA MHA_CoA_S->Enoyl_CoA Acyl-CoA Dehydrogenase (Beta-Oxidation) Propionyl_CoA Propionyl-CoA (C3) Enoyl_CoA->Propionyl_CoA Thiolase Cleavage Valeryl_CoA Valeryl-CoA (C5) Enoyl_CoA->Valeryl_CoA Thiolase Cleavage Succinyl_CoA Succinyl-CoA (TCA Cycle) Propionyl_CoA->Succinyl_CoA Anaplerosis

Caption: Metabolic pathway of 2-MHA. The (2R)-isomer requires AMACR-mediated racemization to the (2S)-form to enter Beta-oxidation, ultimately yielding Propionyl-CoA.

Application 1: AMACR Enzymatic Activity Assay

Context: High AMACR expression is a hallmark of prostate cancer.[5] This protocol uses 2-MHA to quantify AMACR activity in tissue lysates or recombinant enzyme preparations.

Experimental Design

The assay relies on the distinct chromatographic separation of the (2R) and (2S) diastereomers of 2-MHA-CoA. By starting with a pure (2R)-substrate, the appearance of the (2S)-peak directly correlates to enzyme activity.

Protocol: Chiral Separation of CoA Thioesters

Materials:

  • Substrate: Synthesized (2R)-2-Methylheptanoyl-CoA (Note: Commercial 2-MHA is often racemic; for precise kinetics, chiral resolution or synthesis of the CoA ester is required).

  • Enzyme Source: Cell lysate (e.g., LNCaP cells) or Recombinant human AMACR.

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.[6]

Step-by-Step Workflow:

  • Substrate Preparation:

    • Synthesize CoA esters using the mixed anhydride method if not commercially available.

    • Purify via HPLC to >95% purity.

  • Incubation:

    • Mix 100 µL Buffer + 10 µg Enzyme Source.

    • Initiate reaction with 50 µM (2R)-2-Methylheptanoyl-CoA.

    • Incubate at 37°C for 10–30 minutes (linear range).

  • Termination:

    • Quench with 10% Acetic Acid or cold Acetonitrile (1:1 v/v).

    • Centrifuge at 12,000 x g for 5 min to pellet protein.

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase (Standard) is insufficient for chiral resolution of the acid, but diastereomers of the CoA ester may separate on high-resolution C18 or specialized chiral columns (e.g., Chiralcel OD-RH).

    • Alternative Detection: GC-MS requires hydrolysis of the CoA ester and derivatization to a methyl ester, followed by chiral GC analysis (e.g., Cyclodextrin column).

Data Output & Interpretation:

Parameter Observation Interpretation
(2R) Peak Area Decreases over time Substrate consumption
(2S) Peak Area Increases over time Product formation (Racemase activity)

| Equilibrium | ~50:50 Ratio | Enzyme has reached thermodynamic equilibrium |

Application 2: Metabolic Flux & Anaplerosis in FAODs

Context: Patients with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) or Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency cannot metabolize straight-chain fats. 2-MHA is used to study "bypass" pathways because its metabolism produces Propionyl-CoA, which enters the TCA cycle as Succinyl-CoA (anaplerosis), supporting energy production without requiring the blocked enzymes.

Protocol: Cellular Acylcarnitine Profiling

Objective: Determine if cells can metabolize 2-MHA and generate propionyl-carnitine (C3) and valeryl-carnitine (C5), indicating successful flux.

Materials:

  • Cell Line: Patient-derived fibroblasts (MCAD-/- or VLCAD-/-).

  • Media: DMEM (low glucose), supplemented with 10% dialyzed FBS (lipid-depleted).

  • Tracer: 2-Methylheptanoic Acid (100 µM), conjugated to BSA (4:1 molar ratio).

  • Internal Standards: Deuterated Carnitine standards (C2, C8, C16).

Step-by-Step Workflow:

  • Cell Seeding:

    • Plate fibroblasts in 6-well plates; grow to 80% confluence.

  • Pulse Treatment:

    • Wash cells with PBS.

    • Add experimental media containing 100 µM 2-MHA.

    • Incubate for 24, 48, and 72 hours.

  • Extraction:

    • Collect cell media (for secreted acylcarnitines) and cell pellets.

    • Extract acylcarnitines using 80% Methanol containing internal standards.

  • Derivatization (Butylation):

    • Dry extracts under Nitrogen.

    • Add 3M HCl in n-Butanol; incubate at 65°C for 15 min.

    • Dry again and reconstitute in Mobile Phase (Acetonitrile:Water).

  • Flow Injection Analysis (FIA-MS/MS):

    • Analyze on a Triple Quadrupole MS in Precursor Ion Scan mode (m/z 85).

Expected Results Table:

AnalyteStructureSignificance in 2-MHA Metabolism
C8-Carnitine OctanoylcarnitineControl: Should be low/absent if using pure 2-MHA.
2-Me-C7-Carnitine 2-MethylheptanoylcarnitineSubstrate: Accumulation indicates uptake but blocked metabolism.
C5-Carnitine ValerylcarnitineIntermediate: Product of 1st cycle of

-oxidation.
C3-Carnitine PropionylcarnitineEnd Product: Indicates successful anaplerosis.

Self-Validating Check:

  • If C3-Carnitine levels increase significantly compared to vehicle control, the cells are successfully performing

    
    -oxidation of the branched chain, confirming the bypass mechanism.
    

Analytical Specifications

For researchers establishing these methods, the following parameters are critical for reproducibility.

Mass Spectrometry Transitions (MRM)

When analyzing 2-MHA derivatives by LC-MS/MS (ESI+):

  • 2-Methylheptanoylcarnitine (Butyl ester):

    • Precursor: m/z ~344 (Calculated based on molecular weight + Butyl + H+)

    • Product: m/z 85 (Characteristic carnitine fragment)

  • Propionylcarnitine (Butyl ester):

    • Precursor: m/z 274

    • Product: m/z 85

Troubleshooting Guide
IssueProbable CauseCorrective Action
No C3/C5 production in cells AMACR deficiency or transport issueVerify AMACR expression via Western Blot. Ensure BSA conjugation was successful.
High background noise in MS Incomplete derivatizationUse fresh HCl/Butanol. Ensure samples are completely dry before adding reagent.
Racemization rate is 0 Enzyme inactivationAMACR is sensitive to freeze-thaw. Use fresh lysate. Add DTT to buffer.

References

  • Ferdinandusse, S., et al. (2000). "Stereochemistry of the peroxisomal branched-chain fatty acid oxidation in phytanic acid alpha-oxidation defects." Journal of Lipid Research. Link

  • Lloyd, M. D., et al. (2013). "Alpha-methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker."[1] Progress in Lipid Research. Link

  • Roe, C. R., et al. (2002). "Treatment of cardiomyopathy and rhabdomyolysis in long-chain fat oxidation disorders using an anaplerotic odd-chain triglyceride." Journal of Clinical Investigation. Link

  • Tucci, S., et al. (2023).[4] "Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency." Molecular Genetics and Metabolism. Link

  • Savolainen, K., et al. (2004). "Synthesis and characterization of 2-methylacyl-CoA racemase substrates." Journal of Lipid Research. Link

Sources

Application

Analytical techniques for the detection and quantification of 2-Methyleneheptanoic acid.

Application Note: Advanced Analytical Strategies for the Detection and Quantification of 2-Methyleneheptanoic Acid Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Strategies for the Detection and Quantification of 2-Methyleneheptanoic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix Applications: Synthetic reaction mixtures, biological fluids (plasma/serum), and tissue homogenates.

Executive Summary & Physicochemical Profiling

2-Methyleneheptanoic acid (2-MHA), structurally classified as an α-alkylated acrylic acid (also known as 2-pentylacrylic acid), is a critical intermediate in the synthesis of bioactive oxiranecarboxylic acids and a benchmark substrate in asymmetric hydrogenation catalysis[1][2].

Despite its importance, the robust quantification of 2-MHA presents distinct analytical challenges. The molecule’s low molecular weight (MW: 142.19 g/mol ) and lack of strong chromophores render UV/Vis detection inadequate. Furthermore, the high polarity of the free carboxylate group leads to severe peak tailing in gas chromatography (GC), while its aliphatic tail and relatively high


 result in poor ionization efficiency in native electrospray ionization liquid chromatography-mass spectrometry (ESI-LC-MS).

To overcome these barriers, this guide details two orthogonal, self-validating analytical workflows utilizing pre-analytical chemical derivatization: Silylation for GC-MS and 3-Nitrophenylhydrazine (3-NPH) tagging for LC-MS/MS .

Workflow A Sample Matrix (2-Methyleneheptanoic Acid) B Biological Fluids (High Throughput) A->B Matrix Type C Synthetic Mixtures (Volatile Organics) A->C Matrix Type D LC-MS/MS Pathway B->D E GC-MS Pathway C->E F Add EDC/Pyridine + 3-NPH Reagent D->F Derivatization G Add BSTFA + 1% TMCS Catalyst E->G Derivatization H ESI(-) MRM Detection [M-H]- m/z 276.1 F->H Analysis I EI-MS SIM Detection Target m/z 199, 214 G->I Analysis

Caption: Decision matrix for selecting the optimal analytical workflow for 2-Methyleneheptanoic acid.

Workflow A: GC-MS Quantification via Trimethylsilylation

Scientific Rationale & Causality

For volatile synthetic mixtures or low-throughput organic extracts, GC-MS is highly effective. However, the active hydrogen on the carboxylic acid must be masked to prevent thermal decarboxylation and column interactions. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the gold standard, replacing the active proton with a trimethylsilyl (TMS) group[3][4]. Because 2-MHA possesses an α-branched methylene group, steric hindrance slows the reaction. Therefore, the addition of 1% Trimethylchlorosilane (TMCS) is strictly required to catalyze the nucleophilic attack on the silicon atom[4].

Protocol A: Step-by-Step Methodology

Note: This protocol is a self-validating system. The inclusion of an isotopically labeled internal standard (ISTD) prior to extraction ensures that any variations in derivatization efficiency or injection volume are mathematically normalized.

  • Sample Preparation: Aliquot 100 µL of the sample extract into a deactivated glass GC vial. Spike with 10 µL of Heptadecanoic acid-d33 (10 µg/mL) as the ISTD.

  • Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: BSTFA is highly moisture-sensitive; trace water will rapidly hydrolyze the TMS derivatives back to free acids[4].

  • Derivatization: Add 50 µL of anhydrous pyridine (acid scavenger) and 50 µL of BSTFA containing 1% TMCS[5].

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 75 °C for 70 minutes[5].

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS system.

  • Self-Validation Check: Analyze a reagent blank (derivatized solvent) to ensure the absence of artifactual siloxane peaks co-eluting with the target retention time.

Table 1: GC-MS Analytical Parameters
ParameterSpecification / Setting
Column DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Inlet Temperature 250 °C (Splitless mode)
Oven Program 60 °C (1 min)

10 °C/min to 280 °C (hold 5 min)
Ionization Source Electron Impact (EI), 70 eV
Detection Mode Selected Ion Monitoring (SIM)
Target Ions (2-MHA-TMS) m/z 214 (

), m/z 199 (

), m/z 143

Workflow B: LC-MS/MS Quantification via 3-NPH Derivatization

Scientific Rationale & Causality

For high-throughput biological matrices (e.g., plasma, serum), LC-MS/MS is the preferred modality. To bypass the inherently poor ESI(-) response of aliphatic carboxylic acids, we utilize 3-nitrophenylhydrazine (3-NPH) derivatization[6][7][8].

The chemical logic is two-fold: First, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group of 2-MHA into a highly reactive O-acylisourea intermediate. Second, catalyzed by pyridine, 3-NPH executes a nucleophilic attack to form a stable 3-nitrophenylhydrazone derivative[6][8]. This tag introduces a highly delocalized


-system containing a nitro group, which drastically lowers the energetic barrier for deprotonation, amplifying the negative-ion electrospray ionization (ESI-) response by orders of magnitude[9].

Mechanism A 2-MHA (Poor Ionization) B EDC + Pyridine (Carboxyl Activation) A->B Step 1 C O-Acylisourea Intermediate B->C Forms D 3-NPH (Nucleophile) C->D Step 2 E 3-NPH Derivative (High ESI- Response) D->E Yields

Caption: Chemical logic of 3-NPH derivatization enhancing LC-MS/MS sensitivity for carboxylic acids.

Protocol B: Step-by-Step Methodology

Note: This protocol utilizes isotope-dilution mass spectrometry (IDMS). A


-labeled short-chain fatty acid must be used to correct for matrix suppression effects inherent to ESI.
  • Reagent Preparation: Prepare 200 mM 3-NPH in 50% aqueous methanol. Separately, prepare 120 mM EDC containing 6% pyridine in 50% aqueous methanol. (Must be prepared fresh daily)[10].

  • Reaction Initiation: In a 96-well plate or microcentrifuge tube, combine 20 µL of the biological extract (or standard), 20 µL of the 3-NPH reagent, and 20 µL of the EDC/pyridine reagent[6][9].

  • Incubation: Vortex for 15 seconds and incubate at 40 °C for 30 minutes in a thermoshaker[6][9]. Causality: 40 °C provides the optimal thermodynamic balance to drive the reaction to >98% completion without degrading the hydrazone product.

  • Quenching & Dilution: Stop the reaction by adding 940 µL of 10% aqueous acetonitrile containing the

    
    -labeled ISTD[7].
    
  • Self-Validation Check: Monitor the transition of the unreacted 3-NPH reagent in a blank injection to ensure the baseline is stable and free of carryover.

Table 2: LC-MS/MS Analytical Parameters
ParameterSpecification / Setting
Column Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase A LC-MS Grade Water + 0.01% Formic Acid[9]
Mobile Phase B LC-MS Grade Acetonitrile + 0.01% Formic Acid[9]
Gradient Program 15% B to 50% B (0–10 min)

100% B (10–11 min)[7]
Flow Rate 0.4 mL/min
Ionization Source ESI Negative Mode
MRM Transition (2-MHA)

m/z 276.1

137.0 (Nitroaniline fragment)[6]

Quantitative Data & Validation Summary

The following table summarizes the expected validation benchmarks when executing the above protocols in a GLP-compliant laboratory environment.

Table 3: Method Validation Benchmarks
Validation ParameterGC-MS (BSTFA Silylation)LC-MS/MS (3-NPH Derivatization)
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 150 ng/mL1.5 ng/mL
Linear Dynamic Range 150 – 10,000 ng/mL1.5 – 2,000 ng/mL
Derivatization Efficiency > 95%> 98%[7]
Matrix Effect Minimal (EI hard ionization)Moderate (Compensated via ISTD)

References

1.1 - Chemical Science (RSC Publishing) 2.2 - Google Patents 3.3 - Benchchem 4.6 - PMC 5. 7 - PMC 6.8 - Diva-Portal.org 7.4 - Sigma-Aldrich 8. 9 - MDPI

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the large-scale synthesis of 2-Methylheptanoic acid.

The following technical guide serves as a specialized support center for the large-scale synthesis of 2-Methylheptanoic Acid (CAS: 1188-02-9) . It is designed for process chemists and researchers encountering scale-up de...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for the large-scale synthesis of 2-Methylheptanoic Acid (CAS: 1188-02-9) . It is designed for process chemists and researchers encountering scale-up deviations.

Current Status: Operational | Topic: Scale-Up Troubleshooting & Process Optimization

Route Selection & Critical Reagent Control

User Query: We are scaling up from gram to kilogram batches. Which synthetic pathway offers the most robust impurity profile control?

Technical Response: For kilogram-scale production where racemic 2-Methylheptanoic acid is acceptable, the Malonic Ester Synthesis (via sequential alkylation) is the industry standard due to its predictable thermodynamics and manageable waste streams. While Grignard carboxylation of 2-bromoheptane appears shorter, it suffers from significant elimination side-reactions (heptene formation) at scale due to the secondary halide.

Recommended Workflow: Sequential Alkylation

The most reliable route involves the sequential alkylation of diethyl malonate.

  • Alkylation 1: Introduction of the n-pentyl chain.

  • Alkylation 2: Introduction of the methyl group.

  • Hydrolysis & Decarboxylation.

Why this order? Introducing the larger group (n-pentyl) first is critical. The n-pentyl halide is less reactive than methyl iodide. If you methylate first, the resulting diethyl methylmalonate is sterically hindered, making the subsequent introduction of the bulky n-pentyl group sluggish and prone to elimination.

Interactive Workflow Diagram

The following diagram illustrates the critical process flow and decision gates for the synthesis.

G node_start Start: Diethyl Malonate node_step1 Step 1: Pentylation (NaOEt + n-C5H11Br) node_start->node_step1 node_check1 QC Check: Mono-alkylated > 95%? node_step1->node_check1 node_step2 Step 2: Methylation (NaOEt + MeI) node_check1->node_step2 Yes node_imp1 Impurity: Dialkylated Pentyl (Remove via Distillation) node_check1->node_imp1 No (Re-distill) node_step3 Step 3: Saponification (KOH/H2O) node_step2->node_step3 node_imp2 Impurity: O-Alkylated Byproduct node_step2->node_imp2 Side Rxn node_step4 Step 4: Decarboxylation (H2SO4, Heat) node_step3->node_step4 node_final Product: 2-Methylheptanoic Acid node_step4->node_final

Caption: Sequential alkylation logic flow. QC checks at Step 1 prevent propagation of dialkylated impurities.

Process Troubleshooting (Q&A)

Issue 1: Low Yield in First Alkylation

Q: Our yield for Diethyl n-pentylmalonate is stuck at 60%, and we see significant starting material remaining. We are using 1.05 eq of NaOEt.

A: This is a classic "Common Ion Effect" and moisture issue.

  • Root Cause 1 (Moisture): Sodium ethoxide is extremely hygroscopic. If your ethanol solvent isn't anhydrous (<0.05% water), NaOH is generated. NaOH hydrolyzes the ester before alkylation, killing the reaction.

  • Root Cause 2 (Kinetics): As the reaction proceeds, NaBr precipitates. This creates a slurry that can encapsulate the enolate.

  • Solution:

    • Ensure Ethanol is distilled from Mg/I2 or use molecular sieves.

    • Increase NaOEt to 1.1 - 1.2 equivalents to drive the equilibrium.

    • Switch Solvent: Consider using a co-solvent like Toluene/Ethanol. Toluene improves the solubility of the organic intermediate and allows for higher reaction temperatures (reflux) to push the kinetics of the n-pentyl bromide substitution.

Issue 2: "Oiling Out" During Decarboxylation

Q: During the acidification and heating step (decarboxylation), the mixture turns into a dark, viscous oil that is difficult to separate. What is happening?

A: You are likely experiencing polymerization or incomplete decarboxylation .

  • Mechanism: The intermediate dicarboxylic acid (2-methyl-2-pentylmalonic acid) is a solid. Upon heating, it melts and decarboxylates. If heated too rapidly without solvent, local hot spots cause oxidative degradation (charring).

  • Protocol Adjustment:

    • Do not decarboxylate the neat solid. Perform the reaction in a high-boiling solvent like dilute H2SO4 or Acetic Acid .

    • Control the off-gassing. CO2 evolution causes foaming. Use a reactor with significant headspace and add an anti-foaming agent if necessary.

    • Temperature: Maintain 140°C–160°C. Do not exceed 180°C.

Issue 3: Separation of Isomers (Purification)

Q: We have a persistent impurity at RRT 0.98 in the final GC. It boils very close to the product.

A: This is likely n-Heptanoic acid (from unreacted malonate that got pentylated but missed the methylation step) or 2,2-dimethylheptanoic acid (if methylation happened twice, though unlikely with this order).

  • Diagnosis: If you missed the methylation step, you have 2-H-heptanoic acid (n-heptanoic acid).

  • Boiling Point Differential:

    • 2-Methylheptanoic acid BP: ~237°C (atm), ~140°C (40 hPa).

    • n-Heptanoic acid BP: ~223°C (atm).

  • Remediation: The 14°C difference allows for separation via fractional vacuum distillation .

    • Requirement: Use a column with at least 10-15 theoretical plates . A simple Vigreux column is insufficient.

    • Vacuum: Operate at <10 mmHg to reduce thermal stress.

Data Summary: Physical Properties & Specifications[1][2][3][4][5]

ParameterSpecificationNotes
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
Boiling Point 140°C @ 40 hPaVacuum distillation recommended
Density 0.920 g/cm³Phase separation is clean (floats on water)
Flash Point >110°CCombustible, Class IIIB
Appearance Colorless to pale yellow liquidYellowing indicates oxidation/polymerization
Solubility Immiscible in water; Soluble in EtOH, EtherUse Hexane/Ethyl Acetate for extraction

Advanced: Stereochemistry Note

Q: Our pharmacology team requested the (S)-enantiomer. Can we resolve the racemic mixture?

A: Classical resolution via diastereomeric salt formation is inefficient for this molecule due to the flexible alkyl tail preventing good crystal packing.

  • Recommended Path: Asymmetric Hydrogenation .

    • Precursor: 2-methyleneheptanoic acid (via condensation of hexanoic acid and formaldehyde/diethylamine).

    • Catalyst: Ru-BINAP or similar chiral hydrogenation catalysts.

    • This route avoids the 50% loss inherent in chiral resolution.

References

  • Organic Syntheses , Coll.[1] Vol. 2, p. 416 (1943); Vol. 11, p. 76 (1931). n-Heptanoic Acid (Oxidation method - comparative baseline). Link

  • Organic Syntheses , Coll. Vol. 2, p. 279 (1943). Ethyl n-Butylacetoacetate (Alkylation mechanics). Link

  • MilliporeSigma . 2-Methylheptanoic acid for synthesis Product Sheet. Link

  • GuideChem . 2-Methylheptanoic acid Properties and Safety. Link

  • BenchChem . Technical Support Center: Purification of Beta-Keto Acids (Thermal Instability Context). Link

Sources

Optimization

Purification strategies for removing impurities from 2-Methylheptanoic acid.

Welcome to the Technical Support Center for the purification of 2-Methylheptanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Methylheptanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for obtaining high-purity 2-Methylheptanoic Acid. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification process.

I. Understanding Your Impurity Profile: The First Step to Success

Effective purification begins with a thorough understanding of the potential impurities in your crude 2-Methylheptanoic Acid. The most common synthetic route to 2-Methylheptanoic Acid is the Grignard reaction, where a Grignard reagent (e.g., 2-bromoheptane) reacts with carbon dioxide.[1][2] This synthesis, while effective, can introduce several byproducts.

Frequently Asked Questions: Impurities

Q1: What are the most common impurities I should expect from a Grignard synthesis of 2-Methylheptanoic Acid?

A1: The primary impurities often include:

  • Unreacted starting materials: Residual 2-bromoheptane or other alkyl halides.

  • Grignard coupling byproducts: Formation of species like dodecanes from the coupling of two alkyl groups from the Grignard reagent.

  • Carbonyl byproducts: Addition of the Grignard reagent to any ketones or aldehydes present as impurities in the starting materials or solvents can form secondary or tertiary alcohols.[3]

  • Salts: Magnesium salts formed during the reaction and workup.

Q2: How can I identify the impurities in my crude sample?

A2: We recommend using a combination of analytical techniques for a comprehensive impurity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups of impurities, such as hydroxyl groups from alcohol byproducts.

II. Purification Strategies: A Multi-Pronged Approach

There is no single "best" method for purifying 2-Methylheptanoic Acid; the optimal strategy depends on the impurity profile and the desired final purity. We will explore the three most effective techniques: Fractional Distillation, Recrystallization, and Chromatographic Purification.

A. Fractional Distillation: Your Workhorse for Bulk Purification

Fractional distillation is a powerful technique for separating compounds with different boiling points.[4][5] It is particularly useful for removing lower-boiling impurities like unreacted alkyl halides and higher-boiling coupling byproducts.

Troubleshooting Guide: Fractional Distillation

Problem Possible Cause Solution
Poor Separation (Broad Boiling Point Range) Insufficient column efficiency (not enough theoretical plates).- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). - Decrease the distillation rate to allow for better vapor-liquid equilibrium.[6]
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating. - Ensure vigorous and consistent stirring.
Column Flooding (Liquid backing up the column) Excessive heating rate.- Reduce the heat input to the distillation flask. - Ensure the column is vertical and not obstructed.[6]
Product Degradation (Darkening of the liquid) Overheating.- Use a vacuum to lower the boiling point of the 2-Methylheptanoic Acid. - Ensure the heating mantle is set to the appropriate temperature.

Experimental Protocol: Fractional Distillation of 2-Methylheptanoic Acid

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.[4]

  • Charging the Flask: Add the crude 2-Methylheptanoic Acid and a few boiling chips or a stir bar to the round-bottom flask.

  • Heating: Begin heating the flask gently.

  • Fraction Collection:

    • Foreshot: Collect the initial distillate, which will primarily contain low-boiling impurities.

    • Main Fraction: Once the temperature stabilizes near the boiling point of 2-Methylheptanoic Acid (approximately 140 °C at 30 mmHg), switch to a clean receiving flask to collect the purified product.[7]

    • Tails: As the temperature begins to rise again, stop the distillation or collect the final fraction separately, as it will likely contain higher-boiling impurities.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

B. Recrystallization: For High Purity and Crystalline Products

Recrystallization is an excellent technique for removing small amounts of impurities and obtaining a crystalline final product.[8] The key to successful recrystallization is selecting an appropriate solvent system.

Frequently Asked Questions: Recrystallization

Q3: How do I choose the best solvent for recrystallizing 2-Methylheptanoic Acid?

A3: The ideal solvent is one in which 2-Methylheptanoic Acid is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For fatty acids, common solvent systems include:

  • Methanol/Water: Dissolve the acid in a minimal amount of hot methanol and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[9]

  • Heptane or Hexane: These non-polar solvents can be effective for recrystallizing medium-chain fatty acids.[9]

  • Aqueous Ethanol: Similar to the methanol/water system.

Troubleshooting Guide: Recrystallization

Problem Possible Cause Solution
Oiling Out (Product separates as an oil, not crystals) - The solution is too concentrated. - The cooling rate is too fast. - High impurity levels depressing the melting point.- Add a small amount of additional hot solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] - Try a different solvent system or perform a preliminary purification step like distillation.
No Crystals Form - The solution is too dilute. - Insufficient cooling.- Boil off some of the solvent to concentrate the solution.[10] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure 2-Methylheptanoic Acid.[10]
Poor Recovery - Too much solvent was used. - Crystals were filtered before crystallization was complete.- Concentrate the mother liquor and cool again to recover more product. - Ensure the solution is thoroughly cooled before filtration.

Experimental Protocol: Recrystallization of 2-Methylheptanoic Acid

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude 2-Methylheptanoic Acid in various solvents at room temperature and with gentle heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude acid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

C. Chromatographic Purification: For Chiral Separation and Trace Impurity Removal

When very high purity is required, or if you need to separate enantiomers of 2-Methylheptanoic Acid, chromatography is the method of choice.[11][12][13]

Frequently Asked Questions: Chromatography

Q4: How can I separate the enantiomers of 2-Methylheptanoic Acid?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method. This requires a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. Polysaccharide-based columns are often a good starting point for method development.[11]

Q5: What mobile phase should I use for HPLC purification?

A5: The choice of mobile phase depends on the column and the specific separation. A common starting point for reversed-phase chiral HPLC is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[14][15] The pH of the buffer can be adjusted to optimize the separation. For normal-phase chromatography, a mixture of non-polar solvents like hexane and a polar modifier like isopropanol is typically used.

Troubleshooting Guide: HPLC Purification

Problem Possible Cause Solution
Poor Resolution of Enantiomers - Incorrect chiral stationary phase. - Suboptimal mobile phase composition.- Screen different types of chiral columns. - Systematically vary the organic modifier percentage and the pH of the mobile phase.[13]
Peak Tailing Secondary interactions between the analyte and the stationary phase.- Adjust the pH of the mobile phase to ensure the carboxylic acid is in a single ionic form. - Add a small amount of a competitive agent (e.g., triethylamine for basic impurities) to the mobile phase.
High Backpressure - Clogged column frit. - Sample precipitation on the column.- Filter all samples and mobile phases before use. - Ensure the sample is fully dissolved in the mobile phase before injection.[16]

Experimental Protocol: Chiral HPLC Separation of 2-Methylheptanoic Acid

  • Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column).

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid for normal phase, or acetonitrile and a buffered aqueous solution for reversed phase.[15]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the 2-Methylheptanoic Acid sample in the mobile phase and filter it through a 0.45 µm filter.

  • Injection and Separation: Inject the sample and monitor the separation of the enantiomers.

  • Optimization: Adjust the mobile phase composition and flow rate to optimize the resolution between the enantiomeric peaks.

III. Visualization of Purification Workflow

To aid in planning your purification strategy, the following diagram outlines a general workflow.

PurificationWorkflow Crude Crude 2-Methylheptanoic Acid Distillation Fractional Distillation Crude->Distillation Remove bulk impurities Recrystallization Recrystallization Distillation->Recrystallization Further purification Chromatography Chromatographic Purification Recrystallization->Chromatography Chiral separation / Trace impurity removal Pure High-Purity 2-Methylheptanoic Acid Chromatography->Pure

Caption: General purification workflow for 2-Methylheptanoic Acid.

IV. Troubleshooting Decision Tree

This decision tree can guide you through common purification challenges.

TroubleshootingTree Start Problem with Purification Distillation Distillation Issue? Start->Distillation Recrystallization Recrystallization Issue? Start->Recrystallization Chromatography Chromatography Issue? Start->Chromatography PoorSep Poor Separation? Distillation->PoorSep Bumping Bumping? Distillation->Bumping OilingOut Oiling Out? Recrystallization->OilingOut NoCrystals No Crystals? Recrystallization->NoCrystals PoorRes Poor Resolution? Chromatography->PoorRes PeakTailing Peak Tailing? Chromatography->PeakTailing Sol_PoorSep Increase column efficiency Decrease distillation rate PoorSep->Sol_PoorSep Yes Sol_Bumping Add boiling chips/stir bar Bumping->Sol_Bumping Yes Sol_OilingOut Add more solvent Cool slowly OilingOut->Sol_OilingOut Yes Sol_NoCrystals Concentrate solution Scratch flask/add seed crystal NoCrystals->Sol_NoCrystals Yes Sol_PoorRes Change column/mobile phase PoorRes->Sol_PoorRes Yes Sol_PeakTailing Adjust mobile phase pH PeakTailing->Sol_PeakTailing Yes

Caption: Troubleshooting decision tree for common purification issues.

V. Safety First: Handling 2-Methylheptanoic Acid

Always prioritize safety in the laboratory. 2-Methylheptanoic Acid is a corrosive substance that can cause skin and eye irritation.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

VI. References

  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). AZoM. [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Synthesis And Reactions Of Carboxylic Acids. (2022, November 24). Transformation Tutoring. [Link]

  • Ch19: RMgX + CO2 -> RCO2H. University of Calgary. [Link]

  • Formation of carboxylic acids from Grignard reagents and CO2. Master Organic Chemistry. [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • Crystallization modifiers in lipid systems. PMC. [Link]

  • Crystallization of fats and oils. (2023, August 24). Sonneveld. [Link]

  • How Fractional Distillation Process Works. (2020, November 11). USA Lab. [Link]

  • ORGANIC LABORATORY TECHNIQUES 10 10.1 • DISTILLATION. University of Alberta. [Link]

  • 5.3D: Step-by-Step Procedures for Fractional Distillation. (2022, May 5). Chemistry LibreTexts. [Link]

  • 2-methyl heptanoic acid. The Good Scents Company. [Link]

  • Fractional Distillation. BYJU'S. [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • Fractional distillation. Wikipedia. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. (2024, April 18). MDPI. [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Sulzer. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • Enantioselective Synthesis of (R)-2- Methylalkanoic Acids. Semantic Scholar. [Link]

  • Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids: A Convenient Approach to α‐Substituted Chiral Carboxylic Acid Derivatives. (2011, January 10). Taylor & Francis Online. [Link]

  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. [Link]

  • Showing Compound 2-Methylheptanoic acid (FDB008214). FooDB. [Link]

  • Process for purification of carboxylic acids. Google Patents.

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • HPLC solvents and mobile phase additives. University of Manchester. [Link]

  • The Ultimate Guide to Fractional Distillation Unit. Ablaze Export Pvt. Ltd.. [Link]

  • Process for the solvent separation of fatty acids. Google Patents.

  • a rich source of glycerol and medium chain fatty acids. SciSpace. [Link]

  • Distillation Column Troubleshooting Part 1. (2021, September 25). YouTube. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC. Agilent. [Link]

  • A highly efficient separation and physicochemical characteristics of saturated fatty acids from crude palm oil fatty acids mixture using methanol crystallisation method. (2018, January 2). OCL. [Link]

Sources

Troubleshooting

Optimization of reaction conditions for 2-Methylheptanoic acid esterification.

Case ID: 2-MHA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Issue Analysis: The "Alpha-Methyl" Challenge User Query: "Why are my yields low compared to linear he...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-MHA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Issue Analysis: The "Alpha-Methyl" Challenge

User Query: "Why are my yields low compared to linear heptanoic acid, and how do I fix it?"

Technical Insight: The primary obstacle in esterifying 2-methylheptanoic acid is steric hindrance at the


-carbon. The methyl group adjacent to the carboxyl moiety creates a physical blockade, retarding the nucleophilic attack of the alcohol on the carbonyl carbon.
  • Thermodynamic Impact: The equilibrium constant (

    
    ) is not significantly altered, but the rate to reach it is drastically reduced.
    
  • Kinetic Impact: The transition state for the formation of the tetrahedral intermediate is higher in energy due to crowding.

Strategic Directive: To optimize this reaction, we must move beyond standard "textbook" conditions. We need to aggressively drive the equilibrium (Le Chatelier’s principle) or utilize a more reactive electrophile (Acid Chloride method).

Method Selection: Decision Matrix

Before proceeding, select the protocol that matches your available resources and substrate sensitivity.

MethodSelection Start Start: 2-Methylheptanoic Acid CheckScale Scale of Reaction? Start->CheckScale CheckSens Acid/Heat Sensitive? CheckScale->CheckSens < 10g Fischer Method A: Optimized Fischer (High Heat / Dean-Stark) CheckScale->Fischer > 10g (Industrial/Scale-up) AcidCl Method B: Acid Chloride (SOCl2 / High Reactivity) CheckSens->AcidCl No (Robust substrate) Steglich Method C: Steglich (DCC/DMAP / Mild) CheckSens->Steglich Yes (e.g., complex alcohol)

Figure 1: Decision tree for selecting the optimal esterification pathway based on scale and substrate sensitivity.

Optimized Protocols
Method A: Enhanced Fischer Esterification (The Workhorse)

Best for: Stable alcohols, scale-up, and cost-efficiency.

The Protocol: Standard reflux is insufficient due to the steric drag. You must actively remove water to drive the equilibrium.

ParameterRecommendationTechnical Rationale
Catalyst

-Toluenesulfonic acid (

-TSA)
(1-3 mol%)
Superior to

due to organic solubility and reduced charring/oxidation side reactions [1].
Solvent Toluene (or Cyclohexane)Forms an azeotrope with water.[1] Toluene boils at 110°C, providing necessary thermal energy to overcome the steric activation barrier.
Water Removal Dean-Stark Trap Mandatory. Molecular sieves are often insufficient for hindered substrates at reflux temperatures.
Stoichiometry Alcohol (3-5 equivalents)Excess nucleophile pushes the reaction forward (

).

Step-by-Step Workflow:

  • Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charge: Add 2-methylheptanoic acid (1.0 eq), Alcohol (3.0 eq), Toluene (0.5 M concentration relative to acid), and

    
    -TSA monohydrate (0.02 eq).
    
  • Reflux: Heat to vigorous reflux.[2][3] Ensure the solvent is condensing and filling the trap.

  • Monitor: Continue until water collection ceases (theoretical volume: ~180

    
    L per 10 mmol scale).
    
  • Workup: Cool to RT. Wash with sat.

    
     (removes unreacted acid) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .
Method B: The Acid Chloride Route (The "Sledgehammer")

Best for: Sterically hindered alcohols or when Fischer fails.

The Logic: By converting the -OH of the acid to -Cl, we create a super-electrophile. The chloride is an excellent leaving group, making the carbonyl carbon highly susceptible to attack, even by bulky alcohols.

AcidChloride Step1 Activation: Acid + SOCl2 (Thionyl Chloride) Inter Intermediate: 2-Methylheptanoyl Chloride Step1->Inter Reflux (2h), Evaporate excess SOCl2 Step2 Esterification: Add Alcohol + Pyridine/Et3N Inter->Step2 DCM Solvent, 0°C to RT Product Final Ester + HCl Salt Step2->Product Nucleophilic Acyl Substitution

Figure 2: Workflow for the Acid Chloride activation method. Note the intermediate isolation step.

Protocol:

  • Activation: Reflux 2-methylheptanoic acid with Thionyl Chloride (

    
    , 1.5 eq) for 2 hours. Add a drop of DMF as a catalyst if reaction is sluggish.
    
  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator). Critical: Residual 
    
    
    
    will react with your alcohol to form alkyl chlorides.
  • Coupling: Dissolve the resulting acid chloride in dry DCM. Add the Alcohol (1.1 eq) and Pyridine (1.2 eq) at 0°C. Warm to Room Temp and stir for 4-12 hours.

Troubleshooting & FAQs

Q1: I am seeing a "rag layer" or emulsion during the bicarbonate wash. How do I fix it?

  • Cause: 2-Methylheptanoic acid is somewhat lipophilic.[4] When neutralized with bicarbonate, it forms a surfactant-like soap (sodium 2-methylheptanoate).

  • Fix: Do not shake vigorously; invert gently. If an emulsion forms, add solid NaCl to saturate the aqueous layer (salting out) or add a small amount of Methanol to break surface tension.

Q2: Can I use Molecular Sieves instead of a Dean-Stark trap?

  • Analysis: Yes, but with caveats. Standard 3Å or 4Å sieves can be used in a Soxhlet extractor setup (condensed solvent runs through sieves before returning to flask).

  • Warning: Adding sieves directly to the reaction pot can cause attrition (dust formation) and mechanical stirring issues. For hindered acids, the Dean-Stark is generally more robust for monitoring progress (you can see the water volume) [2].

Q3: My product smells like the starting acid even after workup.

  • Cause: Incomplete removal of the hindered acid.

  • Fix: The steric bulk makes the acid less soluble in mild base. Use 1M NaOH (instead of bicarbonate) for the wash, but ensure your ester is stable to these conditions (keep it cold and fast). Alternatively, pass the crude oil through a short plug of silica gel; the polar acid will stick, while the non-polar ester elutes.

Q4: Is the alpha-methyl stereocenter at risk of racemization?

  • Risk Assessment: Yes. Under strong acidic conditions and high heat (Fischer), enolization can occur, leading to racemization of the chiral center at C2.

  • Mitigation: If enantiopurity is critical, use Method C (Steglich) or Method B (Acid Chloride) at 0°C, as these avoid the thermodynamic conditions that favor enolization [3].

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

  • Furniss, B. S., et al. "Resolution of Racemates and Esterification Protocols." Journal of Chemical Education.

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[5][6] Angewandte Chemie International Edition, 17(7), 522-524, 1978.

Sources

Optimization

Stability and degradation of 2-Methylheptanoic acid under different storage conditions.

This is the Technical Support Center for 2-Methylheptanoic Acid (CAS 1188-02-9) .[1][2] I am Dr. Aris Thorne, Senior Application Scientist.[1] Below is the technical dossier designed to support your research workflows, s...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for 2-Methylheptanoic Acid (CAS 1188-02-9) .[1][2]

I am Dr. Aris Thorne, Senior Application Scientist.[1] Below is the technical dossier designed to support your research workflows, stability assessments, and troubleshooting requirements.

Introduction: The Molecular Context

2-Methylheptanoic acid (C8H16O2) is a branched-chain saturated fatty acid.[1][2][3] Unlike linear heptanoic acid, the presence of a methyl group at the


-position (C2) introduces a tertiary carbon center.[1][2] From a stability perspective, this structural feature is a double-edged sword:
  • Steric Hindrance: The

    
    -methyl group provides slight steric protection to the carbonyl carbon, potentially reducing the rate of nucleophilic attack (e.g., esterification) compared to linear analogs.[1][2]
    
  • Oxidative Susceptibility: The tertiary hydrogen at C2 is chemically distinct.[1][2] The bond dissociation energy (BDE) for a tertiary C-H bond (~96 kcal/mol) is lower than that of secondary C-H bonds (~98 kcal/mol) found in the chain. This makes the C2 position the thermodynamic "soft spot" for radical-mediated autoxidation.[1]

Module 1: Storage & Handling Protocols

Q: What are the absolute storage requirements to maintain >98% purity?

A: While some suppliers list "Ambient" storage, for pharmaceutical and high-precision research applications, we enforce a stricter protocol to mitigate the "tertiary carbon oxidation" risk described above.[1][2]

ParameterRecommendationScientific Rationale
Temperature (Long Term) -20°C Arrhenius kinetics dictate that lowering temperature significantly retards the rate of radical initiation at the C2 position.[1][2]
Temperature (Working) 2-8°C Acceptable for active use (<1 month).[1][2] Minimizes thermal energy available for hydrolysis or oxidation.[1][2]
Atmosphere Argon or Nitrogen Critical. You must sparge headspace with inert gas.[2] Oxygen is the primary reactant for autoxidation.[1]
Container Material Amber Glass (Silanized) Plasticizers (phthalates) from standard PP/PE tubes can leach into fatty acids.[2] Amber glass prevents photo-oxidation.[1]
Desiccant Required Hygroscopic nature leads to moisture uptake, promoting microbial growth or hydrolytic instability if esters are present as impurities.[2]
Q: My stock solution in DMSO froze. Is the compound stable after freeze-thaw cycles?

A: Yes, but with caveats. 2-Methylheptanoic acid is physically robust against freeze-thaw stress.[1][2] However, the solvent is the variable.[2]

  • DMSO: Hygroscopic.[2] Repeated opening of cold DMSO attracts condensation, introducing water.

  • Protocol: Aliquot stock solutions immediately upon preparation. Single-use vials prevent moisture accumulation.[1] If using DMSO, store at room temperature only if used within 2 weeks; otherwise, freeze at -20°C in airtight, parafilm-sealed vials.[1]

Module 2: Degradation Mechanisms & Troubleshooting

Q: I observe a yellowing of the neat liquid. What is happening?

A: Yellowing indicates the formation of chromophores , typically conjugated systems resulting from advanced oxidation.[2]

  • Primary Cause: Autoxidation at the C2 (tertiary) or C3 positions leading to hydroperoxides, which decompose into

    
    -unsaturated carbonyls or diketones.[1][2]
    
  • Secondary Cause: Metal contamination (e.g., iron from spatulas/needles) acting as a catalyst for the Fenton reaction, accelerating radical generation.[2]

Q: How does the degradation pathway proceed chemically?

The tertiary hydrogen at C2 is the initiation site.[1] Below is the mechanistic flow of degradation you must monitor for.

DegradationMechanism cluster_legend Pathway Legend Compound 2-Methylheptanoic Acid (Intact) Radical Tertiary Radical (C2 Position) Compound->Radical Initiation (Light/Heat/Metal) Peroxy Peroxy Radical (COO•) Radical->Peroxy + O2 Hydroperoxide C2-Hydroperoxide (Unstable) Peroxy->Hydroperoxide + H (Abstraction) Ketone 2-Oxoheptanoic Acid (Degradant) Hydroperoxide->Ketone Dehydration Cleavage Hexan-2-one + CO2 Hydroperoxide->Cleavage Decarboxylation (Thermal) Legend1 Red Arrow: Oxidative Attack Legend2 Green Node: Major Stable Degradant

Figure 1: Oxidative degradation pathway of 2-Methylheptanoic acid focusing on the susceptibility of the tertiary C2 carbon.

Module 3: Analytical Troubleshooting (SIM Protocols)

Q: How do I validate the purity of my 2-Methylheptanoic acid?

A: Do not rely solely on NMR, as it may miss trace oxidative impurities.[1][2] Gas Chromatography (GC) is the gold standard.[2]

Recommended GC-FID/MS Method Parameters:

  • Column: DB-WAX or HP-FFAP (Polar columns are essential for free fatty acids to prevent peak tailing).[1][2]

  • Carrier Gas: Helium, 1.0 mL/min constant flow.[2]

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 50°C (hold 1 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Derivatization (Optional but Recommended): Methyl esterification using BF3-Methanol.[1][2] This improves peak shape and sensitivity.[1][2]

Q: I see a "ghost peak" at [M-44]. What is it?

A: If you are analyzing the free acid via GC-MS, [M-44] corresponds to the loss of


.[1][2]
  • Interpretation: This is likely an artifact of the injection port temperature , not necessarily sample degradation.[2] Free carboxylic acids can thermally decarboxylate in a dirty or overly hot injector liner.[1]

  • Solution: Lower inlet temperature to 230°C or derivatize to the methyl ester (FAME) before analysis to block the carboxyl group.

Module 4: Experimental Protocols

Protocol: Forced Degradation (Stress Testing)

To determine the stability limits of your specific lot, perform this rapid stress test.[2]

Materials:

  • 2-Methylheptanoic acid (neat)[1][2][3]

  • 0.1 M HCl[2]

  • 0.1 M NaOH[2]

  • 30% H2O2

  • HPLC or GC Vials[2]

Workflow:

  • Acid/Base Hydrolysis:

    • Mix 10 mg compound with 1 mL 0.1 M HCl (Acid) and 1 mL 0.1 M NaOH (Base) in separate vials.

    • Incubate at 60°C for 4 hours.

    • Goal: Assess resistance to pH extremes (relevant for formulation).[2]

  • Oxidative Stress:

    • Mix 10 mg compound with 1 mL 3% H2O2.[1]

    • Incubate at Room Temp for 24 hours.

    • Goal: Simulate accelerated aging and radical attack.[1][2]

  • Analysis:

    • Neutralize samples.[2][4]

    • Extract with Hexane/Ethyl Acetate.[2]

    • Analyze via GC-MS.[1]

Acceptance Criteria:

  • Pass: Recovery > 95% of parent peak area.[2]

  • Fail: Appearance of new peaks > 0.5% total area (likely 2-hydroxy or 2-keto derivatives).[1][2]

References
  • Sigma-Aldrich. 2-Methylheptanoic acid Product Specification & Safety Data Sheet.[1] Retrieved from [1][2]

  • The Good Scents Company. 2-Methylheptanoic acid: Organoleptic and Chemical Properties. Retrieved from [1][2]

  • FooDB. Compound Summary: 2-Methylheptanoic acid (FDB008214).[1][2][5] Retrieved from [2]

  • Chemical Book. 2-Methylheptanoic acid CAS 1188-02-9 Properties and Stability. Retrieved from [2]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Methylheptanoic acid.[1] Retrieved from [2]

Sources

Troubleshooting

Overcoming low yields in the synthesis of 2-Methylheptanoic acid derivatives.

Technical Support Center: Troubleshooting 2-Methylheptanoic Acid Synthesis & Derivatization Welcome to the Application Support Center. The synthesis of α-branched fatty acids, such as 2-methylheptanoic acid, is a foundat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Methylheptanoic Acid Synthesis & Derivatization

Welcome to the Application Support Center. The synthesis of α-branched fatty acids, such as 2-methylheptanoic acid, is a foundational process in lipid chemistry, fragrance development, and drug discovery. However, researchers frequently encounter yield-limiting bottlenecks due to steric hindrance, incomplete enolization, and competing side reactions.

This guide provides field-proven troubleshooting strategies, focusing on the two primary synthetic routes: the Malonic Ester Synthesis and the Direct α-Alkylation of carboxylic acids.

Synthesis Workflow & Bottleneck Analysis

G Start Starting Material (Diethyl Malonate or Heptanoic Acid) Route1 Malonic Ester Route (Sequential Alkylation) Start->Route1 Route2 Direct α-Alkylation (LDA / THF) Start->Route2 Alk1 Alkylation Steps (Pentyl & Methyl) Route1->Alk1 Enolate Kinetic Enolate Formation (-78°C) Route2->Enolate Hydrolysis Saponification & Decarboxylation Alk1->Hydrolysis Yield1 Issue: Over-alkylation Alk1->Yield1 Target 2-Methylheptanoic Acid Hydrolysis->Target Yield2 Issue: Incomplete Decarb Hydrolysis->Yield2 Alk2 Electrophilic Trapping (MeI) Enolate->Alk2 Alk2->Target Deriv Derivatization (Amides, Esters) Target->Deriv Yield3 Issue: Steric Hindrance Deriv->Yield3

Synthesis pathways for 2-methylheptanoic acid highlighting common yield-limiting bottlenecks.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the malonic ester synthesis of 2-methylheptanoic acid, my yield of the mono-alkylated intermediate (diethyl pentylmalonate) is low due to di-alkylation. How can I prevent this? Root Cause: The α-proton of the mono-alkylated product remains highly acidic (pKa ~13). If the base (e.g., sodium ethoxide) is present in excess or the alkyl halide (1-bromopentane) is added too rapidly, the mono-alkylated product can be deprotonated and react with a second equivalent of the electrophile, leading to unwanted di-pentyl malonate[1]. Solution:

  • Strict Stoichiometry: Use exactly 0.95 to 1.0 equivalents of sodium ethoxide relative to diethyl malonate.

  • Order of Addition: Form the enolate completely before adding the electrophile. Add 1-bromopentane dropwise at 0°C to control the reaction kinetics, favoring the primary SN2 attack while minimizing over-alkylation.

  • Steric Sequencing: Always add the larger alkyl group (pentyl) first. Alkylating with methyl iodide first creates a less sterically hindered, highly reactive intermediate that is prone to rapid over-alkylation[2].

Q2: I have successfully synthesized diethyl methyl-pentyl-malonate, but the subsequent saponification and decarboxylation steps give very low yields of 2-methylheptanoic acid. Why? Root Cause: The dialkylated malonic ester is highly sterically hindered. The bulky pentyl and methyl groups shield the ester carbonyls from nucleophilic attack by hydroxide ions, resulting in incomplete saponification[2]. Furthermore, incomplete hydrolysis prevents the formation of the di-carboxylic acid required for the thermal decarboxylation step. Solution:

  • Harsher Hydrolysis Conditions: Standard aqueous NaOH at reflux is often insufficient. Switch to Potassium Hydroxide (KOH) in a high-boiling solvent like ethylene glycol or a concentrated water/ethanol mixture, and reflux for 12–24 hours.

  • Verification: Monitor the disappearance of the ester via IR spectroscopy (loss of the C=O stretch at ~1735 cm⁻¹) before proceeding to acidification.

  • Decarboxylation Temperature: Ensure the neat di-acid is heated to at least 150–170°C. The evolution of CO₂ must cease completely before cooling.

Q3: I am using the direct α-alkylation route starting from heptanoic acid. Why am I recovering mostly unreacted starting material and some di-methylated product? Root Cause: Direct alkylation of a carboxylic acid requires the formation of a dianion. If only 1.0 equivalent of Lithium Diisopropylamide (LDA) is used, it merely deprotonates the carboxylic acid OH group (forming a carboxylate), which does not react with methyl iodide[3]. If slightly more than 1.0 eq is used, proton transfer between the formed enolate and unreacted acid quenches the reaction. Solution: Use strictly 2.1 to 2.2 equivalents of LDA in anhydrous THF at -78°C. The first equivalent forms the carboxylate; the second equivalent deprotonates the α-carbon to form the highly nucleophilic enediolate (dianion). Add the electrophile (methyl iodide) and allow the mixture to slowly warm to room temperature to ensure complete trapping.

Q4: My yields drop significantly when trying to convert 2-methylheptanoic acid into an amide derivative for drug screening. Standard EDC/NHS coupling isn't working. Root Cause: The α-methyl group introduces significant steric hindrance right next to the carbonyl carbon, impeding the attack of the amine on the activated ester intermediate. Solution: Bypass standard carbodiimide coupling. Convert the acid to a highly reactive acyl chloride using oxalyl chloride with a catalytic amount of DMF. Alternatively, use highly efficient uronium-based coupling reagents like HATU with DIPEA, which are specifically designed to overcome steric bulk in peptide and amide synthesis.

Validated Experimental Protocols

Protocol A: Stepwise Malonic Ester Synthesis of 2-Methylheptanoic Acid

Self-Validating Mechanism: The transition from a neutral ester to a water-soluble carboxylate, and back to an organic-soluble acid, acts as a built-in purification sequence. Extracting the basic hydrolysis mixture with ether prior to acidification validates that all unreacted neutral esters are physically removed from the final product stream.

  • Enolate Formation: Dissolve sodium metal (1.0 eq) in absolute ethanol to form NaOEt. Slowly add diethyl malonate (1.0 eq) at 0°C.

  • First Alkylation (Pentylation): Add 1-bromopentane (1.0 eq) dropwise. Reflux for 4 hours. Distill off ethanol, wash with water, and extract with diethyl ether to isolate diethyl pentylmalonate.

  • Second Alkylation (Methylation): React the intermediate with NaOEt (1.05 eq) followed by methyl iodide (1.1 eq). Reflux for 2 hours.

  • Saponification: Reflux the isolated diethyl methyl-pentyl-malonate in 20% aqueous KOH for 16 hours. Extract the basic aqueous layer with ether to remove unreacted esters.

  • Decarboxylation: Acidify the aqueous layer with conc. HCl to pH 1 to precipitate the di-acid. Extract into ether, dry, and concentrate. Heat the neat residue at 160°C until gas evolution ceases to yield 2-methylheptanoic acid[2].

Protocol B: Direct α-Alkylation of Heptanoic Acid

Self-Validating Mechanism: The use of exactly 2.2 equivalents of LDA ensures the reaction mixture changes from a simple carboxylate solution to a highly reactive dianion. A small aliquot can be quenched with D₂O; subsequent NMR should show >95% deuterium incorporation at the alpha position, validating enolate formation before the precious electrophile is added.

  • Dianion Generation: Cool a solution of LDA (2.2 eq) in anhydrous THF to -78°C under argon. Slowly add heptanoic acid (1.0 eq). Stir for 1 hour at -78°C, then warm to 0°C for 30 minutes to ensure complete dianion formation.

  • Electrophilic Quench: Re-cool to -78°C and add methyl iodide (1.2 eq) dropwise.

  • Workup: Stir for 2 hours while warming to room temperature. Quench with 1M HCl, extract with ethyl acetate, and purify via vacuum distillation.

Quantitative Data: Comparative Yields and Conditions

Synthesis RouteKey ReagentsSteric Hindrance LevelTypical Yield (%)Primary Yield Loss Mechanism
Malonic Ester (Stepwise) Diethyl malonate, 1-bromopentane, MeI, NaOEtHigh (during saponification)45 - 60%Incomplete hydrolysis of the dialkylated ester[2].
Direct α-Alkylation Heptanoic acid, LDA (2.2 eq), MeIModerate70 - 85%Incomplete enolization; proton transfer quenching[3].
Amide Derivatization 2-Methylheptanoic acid, HATU, DIPEA, AmineHigh (α-branching)80 - 90%Poor nucleophilic attack on standard activated esters.

References

  • A Comprehensive Technical Guide to the Stepwise Synthesis of Diethyl Methyl-Pentyl-Malonate - Benchchem. Available at:[2]

  • 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates - Chemistry LibreTexts. Available at:[1]

  • Chapter 9: A return to the carbonyl – OCLUE - Michigan State University. Available at:[3]

Sources

Optimization

Troubleshooting peak tailing in the HPLC analysis of 2-Methylheptanoic acid.

Ticket ID: #MHA-2024-001 Subject: Troubleshooting Peak Tailing in HPLC Analysis Assigned Specialist: Senior Application Scientist, Separation Sciences Division Welcome to the Technical Support Portal You are encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MHA-2024-001 Subject: Troubleshooting Peak Tailing in HPLC Analysis Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Welcome to the Technical Support Portal

You are encountering peak tailing (Asymmetry Factor


) during the Reverse Phase HPLC analysis of 2-Methylheptanoic acid . As a branched medium-chain fatty acid (C8), this molecule presents specific challenges regarding ionization equilibrium and hydrophobic interaction.

This guide moves beyond generic advice. We will isolate the root cause based on the physicochemical properties of your analyte (


, 

) and the kinetics of the stationary phase.
Part 1: The Diagnostic Workflow

Before modifying your method, use this logic flow to identify the specific source of the tailing. Tailing is rarely random; it is a symptom of a specific chemical or physical mismatch.

TroubleshootingFlow Start START: Peak Tailing Detected (As > 1.2) Check_pH Check Mobile Phase pH Is pH within 4.0 - 5.5? Start->Check_pH Check_Solvent Check Sample Diluent Is diluent 100% Organic? Check_pH->Check_Solvent NO (pH is <3 or >7) Cause_Ionization CAUSE: Mixed Ionization State (The 'Twilight Zone') Check_pH->Cause_Ionization YES (Critical Error) Check_Column Check Column Chemistry Is column 'End-capped'? Check_Solvent->Check_Column NO Cause_Washout CAUSE: Strong Solvent Effect (Precipitation/Washout) Check_Solvent->Cause_Washout YES Cause_Silanols CAUSE: Secondary Silanol Interactions Check_Column->Cause_Silanols NO Physical System Check\n(Tubing/Frit) Physical System Check (Tubing/Frit) Check_Column->Physical System Check\n(Tubing/Frit) YES

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in acidic analytes.

Part 2: Chemical Troubleshooting (The "Rule of 2")

Q: I am running my method at pH 4.5. Why is the peak splitting or tailing?

A: You are operating in the "Ionization Twilight Zone." 2-Methylheptanoic acid has a


 of approximately 4.8 . At a pH near the 

(specifically

), the analyte exists as a dynamic mixture of two species:
  • Protonated (Neutral): Hydrophobic, retains well on C18.

  • Deprotonated (Anionic): Polar, elutes poorly on C18, interacts with cationic sites.

When the exchange rate between these forms is slow relative to the chromatographic timescale, the peak broadens or tails. To fix this, you must force the equilibrium to one side using the Rule of 2 .

The Protocol: pH Optimization

You must adjust the mobile phase pH to be at least 2 units away from the


.[1]
Target StateRequired pHMechanismRecommended for C18?
Fully Protonated pH < 2.8 Analyte is neutral (

). Maximizes hydrophobic interaction with C18. Suppresses silanol ionization.[2][3]
HIGHLY RECOMMENDED
Fully Ionized pH > 6.8 Analyte is anionic (

). Reduces retention significantly. Requires special "hybrid" columns to survive high pH.
NOT RECOMMENDED

Action Plan:

  • Acidify Mobile Phase A: Use 0.1% Formic Acid (pH ~2.7) or 20mM Phosphate Buffer (pH 2.5).[3]

  • Why Low pH works double-duty: At pH 2.5, you not only protonate the 2-Methylheptanoic acid, but you also protonate the residual silanols (

    
    
    
    
    
    
    
    ) on the column surface, preventing secondary interactions.
Part 3: Physical Troubleshooting (Solvent Effects)

Q: My pH is 2.5, but I still see tailing. I dissolve my sample in pure Acetonitrile.

A: You are experiencing the Strong Solvent Effect . 2-Methylheptanoic acid is a fatty acid and is likely very soluble in your organic diluent (Acetonitrile/Methanol). However, if your initial mobile phase conditions are high aqueous (e.g., 90% Water), injecting a plug of 100% Acetonitrile creates a momentary environment where the analyte travels faster than the mobile phase.

As the sample plug dilutes into the mobile phase, the analyte molecules at the edges "crash" into the water-rich environment and slow down, while the center of the plug continues moving fast. This results in a distorted, tailing peak.[4][5][6][7]

The Protocol: Diluent Matching

Step 1: Determine your initial gradient conditions (e.g., 50% ACN / 50% Water). Step 2: Prepare your sample in a solvent that matches or is weaker than these conditions.

  • Bad Diluent: 100% Acetonitrile.

  • Good Diluent: 50% Acetonitrile / 50% Buffer.

  • Best Diluent: Mobile Phase A (if solubility permits).

Part 4: Stationary Phase & Secondary Interactions

Q: I am using a standard C18 column. Could the column be the problem?

A: Yes. "Standard" silica columns often contain free silanol groups (


).
Even at low pH, some silanols can remain active. Carboxylic acids like 2-Methylheptanoic acid can form hydrogen bonds with these silanols, dragging the "tail" of the peak.

Mechanism of Interaction:



Action Plan: Switch to a column specifically designed to minimize this interaction. Look for these specifications on the column box:

  • End-Capped: The manufacturer has chemically bonded small groups (like trimethylsilane) to cover exposed silanols.

  • Polar Embedded: These columns have a polar group near the surface that creates a "water shield," preventing the analyte from interacting with deep silanols.

  • High Carbon Load (>15%): Ensures dense coverage of the silica surface.

Summary of Recommended Conditions

To analyze 2-Methylheptanoic acid with a symmetry factor of


, apply these parameters:
ParameterRecommendationRationale
Mobile Phase A Water + 0.1% Formic Acid (or 20mM Phosphate pH 2.5)Suppresses ionization of analyte (

4.8) and silanols.[2][4][5][7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of MP-A.
Column C18, End-capped, 3-5 µmPrevents hydrogen bonding/secondary interactions.
Sample Diluent Match Initial Mobile Phase RatioPrevents "Strong Solvent" washout effects.
Temperature 35°C - 40°CImproves mass transfer kinetics, sharpening the peak.
References
  • Dolan, J. W. (2002). Peak Tailing and Resolution. LCGC North America. Available at: [Link]

  • PubChem. (n.d.).[8] 2-Methylheptanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Efficiency of Silica-Based Stationary Phases in Reversed-Phase Chromatography.
  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Standard reference for silanol activity mechanisms).

Sources

Troubleshooting

Improving the resolution of 2-Methylheptanoic acid enantiomers in chiral chromatography.

Welcome to the technical support resource for the enantiomeric resolution of 2-Methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the enantiomeric resolution of 2-Methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the chiral separation of this and structurally similar carboxylic acids.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of 2-Methylheptanoic acid enantiomers.

Q1: Which chromatographic technique is most suitable for separating 2-Methylheptanoic acid enantiomers?

Due to its volatility, Gas Chromatography (GC) is often a highly effective method for separating 2-Methylheptanoic acid, provided the molecule is first derivatized.[1] High-Performance Liquid Chromatography (HPLC) is also a powerful and widely used technique that can often be used without derivatization. The choice depends on available equipment, sample matrix, and desired sensitivity.

Q2: Do I need to derivatize 2-Methylheptanoic acid for analysis?

For GC Analysis: Yes. The free carboxylic acid group is highly polar and contains an active hydrogen, which leads to poor peak shape and potential thermal instability in a GC system.[2] Derivatization, typically by converting the carboxylic acid to an ester (e.g., a methyl ester), is essential to improve volatility and chromatographic performance.[2][3]

For HPLC Analysis: Not always, but it can help. Direct analysis on a suitable Chiral Stationary Phase (CSP) is often possible. However, if you encounter issues with peak shape or retention, derivatization to form an amide or ester can improve interactions with the CSP.[4][5]

Q3: What type of chiral stationary phase (CSP) is best for 2-Methylheptanoic acid?

For both HPLC and GC, the selection of the CSP is the most critical factor.[6]

  • For HPLC: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most popular and have a high success rate for a broad range of compounds, including carboxylic acids.[6][7] Macrocyclic glycopeptide-based phases are also a strong choice for acidic compounds.[5][6]

  • For GC: Cyclodextrin-based CSPs are highly effective for separating volatile, derivatized chiral compounds like the esters of 2-Methylheptanoic acid.[1]

Q4: My peaks are tailing badly. What is the most likely cause?

For an acidic compound like 2-Methylheptanoic acid, peak tailing is often caused by unwanted secondary interactions with the stationary phase or by ionization effects.[8][9] The most common solution in HPLC is to add a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Acetic Acid) to the mobile phase.[9][10] This suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.[9]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental problems.

Issue 1: Poor or No Resolution (Resolution, Rs < 1.5)

When the enantiomers are not separating, a logical, step-by-step approach is required to identify the cause.

Troubleshooting start Start: Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate for carboxylic acids? start->check_csp check_mp Is the Mobile Phase (MP) optimized? check_csp->check_mp Yes final_rescreen Consider screening alternative CSPs or separation modes (e.g., NP, RP). check_csp->final_rescreen No check_additive Is an acidic additive (e.g., TFA, Acetic Acid) being used? check_mp->check_additive Yes check_mp->final_rescreen No, start MP screening check_additive->check_additive check_temp_flow Have Temperature and Flow Rate been screened? check_additive->check_temp_flow Yes check_temp_flow->check_temp_flow check_temp_flow->final_rescreen Yes, still no resolution

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Troubleshooting Steps:
  • Verify Chiral Stationary Phase (CSP) Selection : The CSP is the engine of the separation.[6] For 2-Methylheptanoic acid, polysaccharide (amylose/cellulose) or macrocyclic glycopeptide phases are primary candidates for HPLC.[6][7] If your chosen column is not from these classes, consider it a primary variable to change.

  • Optimize the Mobile Phase :

    • Normal Phase (NP) HPLC : The ratio of the non-polar solvent (e.g., Hexane) to the alcohol modifier (e.g., Isopropanol, Ethanol) is critical. Systematically vary the alcohol percentage. Different alcohols can significantly alter selectivity.[8]

    • Reversed-Phase (RP) HPLC : Adjust the ratio of aqueous buffer to organic modifier (e.g., Acetonitrile, Methanol). The pH of the aqueous phase is a critical parameter that requires careful optimization.[6]

  • Incorporate an Acidic Additive (Crucial for Carboxylic Acids) : The single most effective step to improve peak shape and often resolution for acids is to add a small amount (typically 0.1%) of an acid like Trifluoroacetic Acid (TFA), Acetic Acid (AcOH), or Formic Acid (FA) to the mobile phase.[8][9][10] This suppresses the deprotonation of the analyte's carboxyl group, minimizing undesirable ionic interactions with the stationary phase.

  • Adjust Temperature and Flow Rate :

    • Temperature : Chiral separations can be highly sensitive to temperature.[7][8] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen. Lower temperatures often improve separation.[1]

    • Flow Rate : Chiral separations often benefit from lower flow rates than typical achiral separations.[8] Reducing the flow rate increases the time the enantiomers spend interacting with the CSP, which can enhance resolution.

Issue 2: Inconsistent Retention Times

Fluctuating retention times can invalidate an analytical method. The cause is often related to system equilibration or mobile phase instability.

Potential Cause Explanation Recommended Solution
Insufficient Column Equilibration Chiral stationary phases, especially with mobile phase additives, can require significantly longer equilibration times than standard achiral columns.[8]Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. Ensure the baseline is stable.
Mobile Phase "Memory Effect" Acidic or basic additives can strongly adsorb to the CSP and alter its properties, even after they are removed from the mobile phase.[11][12] This "memory effect" can cause inconsistent results when switching methods.If changing from a method with an additive to one without, flush the column extensively with an intermediate solvent (e.g., Ethanol or Isopropanol). For immobilized CSPs, stronger solvents like THF or DMF may be used for regeneration.[13]
Mobile Phase Instability If the mobile phase is prepared in large batches and used over several days, evaporation of the more volatile component (e.g., hexane in NP) can change the composition and affect retention times.[14]Prepare fresh mobile phase daily. Do not "top off" old mobile phase with new.[15]

Part 3: Method Development & Protocols

Workflow for Chiral Method Development (HPLC)

Developing a robust method from scratch should follow a logical progression from broad screening to fine-tuning.

MethodDev cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization step1 Step 1 Select CSPs - Polysaccharide (Amylose, Cellulose) - Macrocyclic Glycopeptide step2 Step 2 Screen Mobile Phases - Normal Phase (Hexane/Alcohol) - Polar Organic (ACN/Alcohol) - Reversed Phase (Buffer/ACN) step1->step2 step3 Step 3 Optimize Lead Condition - Fine-tune solvent ratio - Screen acidic additives (TFA, AcOH) - Screen alcohols (IPA, EtOH) step2->step3 step4 Step 4 Refine & Finalize - Optimize Temp & Flow Rate - Confirm robustness step3->step4

Caption: A systematic workflow for chiral HPLC method development.

Protocol 1: GC Derivatization of 2-Methylheptanoic Acid (Esterification)

This protocol describes a common method for preparing 2-Methylheptanoic acid for chiral GC analysis by converting it to its methyl ester.

Materials:

  • 2-Methylheptanoic acid sample

  • 3N Methanolic HCl (or 14% BF3 in Methanol)

  • Anhydrous Sodium Sulfate

  • Hexane (or other suitable organic solvent)

  • Reaction vial (2 mL) with screw cap

Procedure:

  • Accurately weigh approximately 1-5 mg of the 2-Methylheptanoic acid sample into the reaction vial.

  • Add 1 mL of 3N Methanolic HCl to the vial.

  • Securely cap the vial and heat at 60-100°C for 30 minutes. The reaction converts the carboxylic acid to its corresponding methyl ester.

  • Allow the vial to cool completely to room temperature.

  • Add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

  • Add 1 mL of hexane, cap the vial, and vortex for 1 minute to extract the methyl ester into the organic layer.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The resulting hexane solution containing the derivatized analyte is now ready for injection onto the chiral GC column.

References

  • Acids: Derivatization for GC Analysis. (Source: Google Search)
  • Troubleshooting poor resolution in chiral chromatography of alkanes - Benchchem. (Source: Benchchem)
  • A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid - Benchchem. (Source: Benchchem)
  • Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separ
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (Source: Daicel Chiral Technologies)
  • Proline Derivatization and Enantioresolution by Chiral GC. (Source: Sigma-Aldrich)
  • Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase - PubMed. [Link]

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (Source: TCI Chemicals)
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchGate. [Link]

  • CHIRAL STATIONARY PHASES - HPLC. (Source: Regis Technologies)
  • Why Use GC Derivatization Reagents - Chrom Tech, Inc. [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. - ijprajournal. (Source: ijprajournal)
  • Getting Started with Chiral Method Development Part Three - Regis Technologies. [Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? - ResearchGate. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. [Link]

  • HPLC TROUBLESHOOTING: A REVIEW - Jetir.Org. (Source: Jetir.Org)
  • Bulletin 909A Guide to Derivatiz
  • Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed. [Link]

  • Preparative-scale separation of enantiomers of chiral carboxylic acids - Google P
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (Source: American Pharmaceutical Review)
  • 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. [Link]

Sources

Optimization

Side reactions and byproduct formation in 2-Methyleneheptanoic acid synthesis.

Welcome to the technical support center for the synthesis of 2-methyleneheptanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-methyleneheptanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of 2-methyleneheptanoic acid, particularly via routes like the Baylis-Hillman reaction, are a common issue. The primary culprits are often competing side reactions and the inherent reactivity of the starting materials and product.

  • Polymerization: The most significant contributor to low yield is often the polymerization of the activated alkene (e.g., methyl or ethyl acrylate) or the α,β-unsaturated product itself. These monomers can undergo spontaneous vinyl-type polymerization, especially at elevated temperatures or in the presence of radical initiators.[1]

  • Heptanal Self-Condensation: The aldehyde starting material, heptanal, can undergo a base-catalyzed self-aldol condensation to produce byproducts like 2-pentyl-2-nonenal.[2][3] This side reaction consumes the aldehyde, directly reducing the potential yield of the desired product.

  • Slow Reaction Kinetics: The Baylis-Hillman reaction is notoriously slow, with reaction times often spanning several days at room temperature.[4][5] This extended reaction time provides a larger window for side reactions, such as polymerization and aldol condensation, to occur. While increasing the temperature can speed up the desired reaction, it often accelerates side reactions to an even greater extent.

  • Catalyst Inactivation: The tertiary amine or phosphine catalyst can be susceptible to degradation or can form unreactive adducts over the long reaction course, leading to a stall in the reaction.

Q2: I'm observing an unexpected, high-molecular-weight byproduct in my crude sample. What could it be?

The presence of a high-molecular-weight species often points to dimerization or oligomerization of the 2-methyleneheptanoic acid product.

  • Dimer Formation: Carboxylic acids are known to form stable hydrogen-bonded dimers in solution.[6][7] More relevant to this synthesis, the α,β-unsaturated nature of the product makes it susceptible to Michael addition. One molecule of 2-methyleneheptanoic acid can act as a Michael acceptor, while the enolate of another (or a different nucleophile) can act as the donor, leading to the formation of a C36 dicarboxylic acid, often referred to as a "dimer acid".[8] This is particularly prevalent under basic conditions or at elevated temperatures during workup or distillation.

  • Polymerization: As mentioned in Q1, if the reaction is not properly inhibited, the product can polymerize, leading to a range of high-molecular-weight species.

Q3: My NMR analysis shows signals corresponding to heptanol and a diacetal. Where are these coming from?

These byproducts are indicative of side reactions involving the heptanal starting material.

  • Cannizzaro-type or Meerwein-Pondorf-Verley (MPV) Reactions: Under certain conditions, especially with strong bases or metal alkoxide contaminants, aldehydes lacking an alpha-hydrogen can undergo disproportionation (Cannizzaro reaction) to form an alcohol and a carboxylic acid. While heptanal has alpha-hydrogens, related hydride transfer reactions can still occur. For example, an MPV-type reduction of heptanal by an alcohol solvent (if used) can generate heptanol.[9]

  • Diacetal Formation: On acidic sites, which can be present on glassware or introduced via acidic workup, an alcohol (either the solvent or heptanol formed in a side reaction) can react with heptanal to form a diacetal.[9]

Troubleshooting Guide

This section provides actionable solutions to the common problems outlined above.

Issue 1: Low Yield Due to Polymerization

Root Cause: The activated double bond in acrylates and the final product is highly susceptible to radical or anionic polymerization.

Solutions:

  • Incorporate a Polymerization Inhibitor: Add a small amount (100-500 ppm) of a radical inhibitor to the reaction mixture.

    • Hydroquinone (HQ) or Monomethyl ether of hydroquinone (MEHQ) are classic choices.[1]

    • Phenothiazine is also effective, particularly during distillations.[10]

    • Hindered Amine Light Stabilizers (HALS) or phenolic antioxidants can also be used for enhanced stability.[11][12]

  • Maintain Strict Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid localized heating. Use a well-controlled oil or water bath.

  • Introduce Oxygen (for phenolic inhibitors): Phenolic inhibitors like HQ and MEHQ require trace amounts of oxygen to be effective. Therefore, running the reaction under a completely inert atmosphere (e.g., high-purity argon) can paradoxically increase polymerization. Running the reaction under a gentle stream of air or using technical grade solvents (which contain dissolved oxygen) is often sufficient.[10]

Inhibitor TypeTypical ConcentrationMechanism of Action
Phenolic (e.g., MEHQ) 100-500 ppmRadical Scavenger (requires O₂)
Thiazine (e.g., Phenothiazine) 50-200 ppmRadical Scavenger
Hindered Amine (HALS) 0.1% - 3%Radical Scavenger
Issue 2: Byproducts from Heptanal Self-Condensation

Root Cause: The catalyst (e.g., DABCO) or other bases can deprotonate the α-carbon of heptanal, initiating an aldol condensation cascade.[13]

Solutions:

  • Optimize Catalyst Choice: While DABCO is a standard catalyst for the Baylis-Hillman reaction, its basicity can promote the aldol reaction.[14] Consider catalysts that are more nucleophilic than basic, such as certain tertiary phosphines, or use Lewis acids to activate the aldehyde, potentially allowing for a less basic catalyst.[15]

  • Control Stoichiometry and Addition Rate: Use a slight excess of the acrylate component. Consider the slow addition of the base catalyst to the mixture of the aldehyde and acrylate to keep the instantaneous concentration of the base low, disfavoring the second-order aldol reaction.

  • Lower Reaction Temperature: The activation energy for the aldol condensation is often different from the Baylis-Hillman reaction. Running the reaction at or below room temperature can significantly suppress the formation of the aldol byproduct.[9]

Troubleshooting Workflow Diagram

The following diagram illustrates a decision-making process for troubleshooting common issues in 2-methyleneheptanoic acid synthesis.

G start Problem Identified: Low Yield or Impure Product check_nmr Analyze Crude NMR/ GC-MS Spectrum start->check_nmr high_mw High MW Species (>250 g/mol)? check_nmr->high_mw Check MW heptanal_byproducts Heptanal-derived Byproducts? check_nmr->heptanal_byproducts Check Fragments polymer Broad Polymer Hump or Repeating Units? high_mw->polymer Yes high_mw->heptanal_byproducts No dimer Distinct Peak at ~288 g/mol? polymer->dimer No sol_polymer Action: 1. Add Radical Inhibitor (MEHQ). 2. Reduce Temperature. 3. Ensure trace O2 present. polymer->sol_polymer Yes sol_dimer Action: 1. Use Milder Workup Conditions. 2. Avoid High Temps during Purification. 3. Purify via Acid-Base Extraction. dimer->sol_dimer Yes end_node Optimized Synthesis dimer->end_node No aldol Aldol Adduct or Condensation Product? heptanal_byproducts->aldol Yes heptanal_byproducts->end_node No sol_aldol Action: 1. Lower Reaction Temperature. 2. Use Slow Catalyst Addition. 3. Consider Alternative Catalyst. aldol->sol_aldol Yes aldol->end_node No sol_polymer->end_node sol_dimer->end_node sol_aldol->end_node

Caption: Troubleshooting workflow for 2-methyleneheptanoic acid synthesis.

Recommended Purification Protocol

Objective: To remove unreacted starting materials, catalysts, and common byproducts from the crude 2-methyleneheptanoic acid.

Principle: This protocol leverages the acidic nature of the carboxylic acid product to separate it from neutral organic impurities.[16]

Step-by-Step Methodology:

  • Initial Solvent Removal: After the reaction is complete, remove any volatile organic solvents (e.g., THF, DCM) under reduced pressure using a rotary evaporator.

  • Dissolution: Dissolve the crude residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Base Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Extract the solution with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The 2-methyleneheptanoic acid will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities (heptanal, heptanol, dimers, polymers) will remain in the organic layer.

    • Repeat the aqueous base extraction 2-3 times to ensure complete recovery of the acid. Combine the aqueous layers.

  • Back-Extraction (Optional): Wash the combined basic aqueous layers once with diethyl ether to remove any entrained neutral impurities.

  • Acidification:

    • Cool the combined aqueous layer in an ice bath to minimize solubility of the product during precipitation.

    • Slowly add a 2-3 M aqueous solution of hydrochloric acid (HCl) with stirring until the pH of the solution is ~2. The 2-methyleneheptanoic acid will precipitate out or form an oil.

  • Product Extraction:

    • Extract the acidified aqueous layer with fresh diethyl ether or ethyl acetate (3 times). The protonated, neutral product will now move back into the organic layer.

  • Drying and Concentration:

    • Combine the organic layers from the previous step.

    • Dry the organic solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the purified 2-methyleneheptanoic acid. Further purification via distillation under reduced pressure may be performed if necessary, but care must be taken to avoid high temperatures which can promote dimerization or decarboxylation.

References

Sources

Troubleshooting

Technical Support Center: 2-Methyleneheptanoic Acid Stability &amp; Handling

The following technical guide addresses the stability and handling of 2-Methyleneheptanoic acid . Status: Active | Topic: Solution Stability & Degradation Mechanisms | Audience: R&D[1] ⚠️ Critical Distinction: "Methyl" v...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of 2-Methyleneheptanoic acid .

Status: Active | Topic: Solution Stability & Degradation Mechanisms | Audience: R&D[1]

⚠️ Critical Distinction: "Methyl" vs. "Methylene"

Before proceeding, verify your compound structure.[1]

  • 2-Methylheptanoic acid: Saturated, stable, standard fatty acid analog.[1]

  • 2-Methyleneheptanoic acid: Unsaturated (

    
    -substituted acrylic acid derivative), highly reactive , prone to polymerization.[1]
    
  • This guide specifically addresses the instability of the Methylene variant.

Part 1: The Core Stability Challenge (The "Acrylic Trap")

2-Methyleneheptanoic acid is structurally analogous to a "hexyl-substituted methacrylic acid." Its instability arises from the


-methylene group  (exocyclic double bond).[1] Unlike standard fatty acids, this molecule acts as both a Michael Acceptor  and a Radical Monomer .[1]
The Three Degradation Vectors
  • Radical Polymerization: The terminal double bond (

    
    ) is susceptible to spontaneous polymerization, leading to oligomerization or gelation, especially in concentrated solutions or upon exposure to light/heat.
    
  • Michael Addition: The conjugated carbonyl system makes the

    
    -carbon electron-deficient.[1] Nucleophilic solvents (amines, thiols, and even water/alcohols under specific pH) can attack this position, forming irreversible adducts.
    
  • Isomerization: Under acidic or thermal stress, the double bond may migrate into the chain to form 2-methyl-2-heptenoic acid , which is thermodynamically more stable but biologically distinct.[1]

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My solution turned viscous or formed a gel overnight."

Diagnosis: Spontaneous Radical Polymerization.[1] Technical Explanation: Like acrylic acid, 2-Methyleneheptanoic acid can auto-polymerize via a free-radical mechanism.[1] This is often triggered by trace peroxides in solvents (like ethers) or exposure to UV light. Corrective Action:

  • Add an Inhibitor: For stock solutions, add MEHQ (Monomethyl ether of hydroquinone) or BHT (Butylated hydroxytoluene) at 100–200 ppm.[1] These scavenge free radicals before chain propagation occurs.[1]

  • Solvent Choice: Avoid ethers (THF, Diethyl ether) that form peroxides over time unless they are fresh and stabilized.[1]

Issue 2: "I see new peaks in my HPLC/LC-MS after dissolving in Methanol/Ethanol."

Diagnosis: Michael Addition (Solvolysis).[1] Technical Explanation: Primary alcohols are weak nucleophiles, but over time (or with base catalysis), they can attack the


-methylene group.
  • Reaction: 2-Methyleneheptanoic acid + MeOH

    
     2-(Methoxymethyl)heptanoic acid.
    Corrective Action: 
    
  • Switch Solvents: Use non-nucleophilic, polar aprotic solvents for stock solutions.[1] DMSO (anhydrous) or Acetonitrile are preferred.[1]

  • Avoid Amines: Never dissolve in Tris or Glycine buffers for long-term storage; the amine groups will rapidly form adducts.[1]

Issue 3: "The compound precipitates when added to aqueous media."[1]

Diagnosis: pH-Dependent Solubility (pKa Mismatch).[1] Technical Explanation: The pKa of 2-Methyleneheptanoic acid is approximately 4.6–4.8 .[1] In water (pH < 7), it exists largely in its protonated, hydrophobic form. Corrective Action:

  • Salt Formation: To solubilize in water, you must convert it to its carboxylate salt.[1] Predissolve in DMSO, then slowly add to a buffer with pH > 7.5 (e.g., PBS pH 7.4 or bicarbonate).

  • Visual Check: If the solution is cloudy, the pH is likely too low, driving the equilibrium back to the insoluble acid form.

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways that users must mitigate through solvent selection and storage conditions.

DegradationPathways cluster_prevention Prevention Strategies Monomer 2-Methyleneheptanoic Acid (Active Monomer) Polymer Polymerized Gel (Irreversible) Monomer->Polymer Radical Initiator (Light/Heat/Peroxides) Adduct Michael Adduct (Solvent Impurity) Monomer->Adduct Nucleophiles (R-NH2, R-SH, R-OH) Isomer 2-Methyl-2-heptenoic Acid (Thermodynamic Isomer) Monomer->Isomer Acid/Base Catalysis (Thermal Stress) P1 Add BHT/MEHQ P2 Use DMSO/ACN P3 Store at -20°C

Figure 1: Primary degradation pathways of 2-Methyleneheptanoic acid. Red arrows indicate irreversible loss of material.

Part 4: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this protocol to minimize Michael addition and polymerization risks.

  • Weighing: Weigh the compound rapidly. If it is a liquid, handle it in a fume hood (acrylates often have pungent odors).

  • Solvent Selection: Add Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Why? DMSO is non-nucleophilic and has high solubility for organic acids.[1]

  • Stabilization (Optional but Recommended): If storing for >1 week, add BHT to a final concentration of 0.05% (w/v).

  • Storage: Aliquot into amber glass vials (protects from UV). Purge headspace with Nitrogen or Argon to remove oxygen (which can promote oxidation, though oxygen actually inhibits radical polymerization, it promotes other oxidative degradation. For acrylates, keeping it cool and dark is more critical).

  • Temperature: Store at -20°C .

Protocol B: Aqueous Dilution for Biological Assays
  • Starting Material: Use the 100 mM DMSO stock from Protocol A.

  • Buffer Selection: Use PBS (pH 7.4) or HEPES (pH 7.5) .[1]

    • Avoid: Tris buffers (primary amines) if incubation time is >4 hours.

  • Mixing: Add the DMSO stock dropwise to the buffer while vortexing.

    • Max Concentration: Do not exceed 100 µM in aqueous media without verifying solubility.

    • Cloudiness:[1] If precipitate forms, sonicate for 30 seconds. If it remains cloudy, raise pH slightly with 0.1 N NaOH.

Part 5: Summary of Chemical Compatibilities

ParameterCompatibleIncompatible (Avoid) Reason for Incompatibility
Solvents DMSO, Acetonitrile, DCMMethanol, Ethanol, Water (low pH)Nucleophilic attack (Michael addition)
Buffers Phosphate, HEPES, MOPSTris, Glycine, Primary AminesFormation of Amine-Michael adducts
Additives BHT, MEHQ (Stabilizers)Peroxides, AIBN, Benzoyl PeroxideInitiates radical polymerization
Container Amber Glass, PTFEPolystyrene (long term)Leaching/Adsorption

References

  • Basavaiah, D., et al. (2003).[1] "The Baylis–Hillman reaction: a novel carbon–carbon bond forming reaction."[1] Tetrahedron, 59(28), 5045-5054. (Establishes the reactivity of

    
    -methylene carbonyls as Michael acceptors). Link
    
  • Mather, B. D., et al. (2006).[1] "Michael addition reactions in macromolecular design for emerging technologies."[1] Progress in Polymer Science, 31(5), 487-531. (Detailed mechanism of nucleophilic attack on acrylate derivatives). Link

  • Sigma-Aldrich. "Inhibitors for Polymerization."[1] Technical Bulletin. (Standard protocols for stabilizing acrylic monomers with MEHQ/BHT). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text for Conjugate Addition and Enolate Chemistry mechanisms). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activities of 2-Methylheptanoic Acid vs. Heptanoic Acid

The following technical guide compares the biological activities of 2-Methylheptanoic acid and Heptanoic acid . Executive Summary This guide analyzes the divergent biological profiles of two isomeric/homologous C8 and C7...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the biological activities of 2-Methylheptanoic acid and Heptanoic acid .

Executive Summary

This guide analyzes the divergent biological profiles of two isomeric/homologous C8 and C7 fatty acids: 2-Methylheptanoic acid (2-MH) and Heptanoic acid (C7) . While chemically similar, their biological fates are diametrically opposed due to the


-methyl branching in 2-MH.
  • Heptanoic Acid acts primarily as a metabolic fuel and anaplerotic agent . It undergoes rapid

    
    -oxidation to replenish the Tricarboxylic Acid (TCA) cycle, making it a critical therapeutic for metabolic disorders (e.g., Glut1 deficiency, LC-FAOD).
    
  • 2-Methylheptanoic Acid acts as a metabolic modulator and structural analogue of Valproic Acid (VPA) . The C2-methylation sterically hinders

    
    -oxidation, extending its half-life and shifting its activity profile toward pharmacological signaling (e.g., potential GABAergic modulation) rather than energy production.
    

Chemical Structure & Physicochemical Properties

The structural difference—a single methyl group at the


-carbon—dictates the interaction with acyl-CoA dehydrogenases and membrane transporters.
FeatureHeptanoic Acid 2-Methylheptanoic Acid
IUPAC Name Heptanoic acid2-Methylheptanoic acid
Structure Straight-chain (C7)

-Branched chain (C8 isomer)
Formula


MW 130.18 g/mol 144.21 g/mol
Lipophilicity (LogP) ~2.4~3.0 (Higher membrane permeability)
pKa 4.894.8 (Steric bulk affects ionization slightly)
Primary Utility Anaplerotic substrate, FragranceFlavoring, VPA Analogue, Chiral synthon

Pharmacokinetics & Metabolism

This is the most critical differentiator. The "metabolic blockade" hypothesis explains the pharmacological stability of 2-MH compared to the rapid consumption of Heptanoic acid.

Heptanoic Acid: The Anaplerotic Pathway

Heptanoic acid is activated to Heptanoyl-CoA and enters the mitochondria. Unlike even-chain fatty acids (which yield only Acetyl-CoA), the odd-chain C7 yields:

  • 2 x Acetyl-CoA

    
     Enters TCA cycle (Energy).[1]
    
  • 1 x Propionyl-CoA

    
     Methylmalonyl-CoA 
    
    
    
    Succinyl-CoA .

Succinyl-CoA is an anaplerotic intermediate that refills the TCA cycle, crucial for treating epilepsy and metabolic enzyme deficiencies (e.g., Pyruvate Carboxylase Deficiency).

2-Methylheptanoic Acid: The Metabolic Blockade

The


-methyl group creates a steric clash with the catalytic site of Acyl-CoA Dehydrogenase (ACAD) , the first enzyme of 

-oxidation.
  • Mechanism: The

    
    -carbon cannot easily form the trans-
    
    
    
    -enoyl-CoA intermediate required for
    
    
    -oxidation.
  • Consequence: 2-MH is resistant to rapid degradation. It may undergo slower

    
    -oxidation (at the terminal carbon) or require specific isomerases to proceed, resulting in a significantly longer plasma half-life (
    
    
    
    ) compared to the minutes-long half-life of free heptanoic acid.
Visualization: Metabolic Divergence

Metabolism Hept Heptanoic Acid H_CoA Heptanoyl-CoA Hept->H_CoA Acyl-CoA Synthase MH 2-Methylheptanoic Acid MH_CoA 2-Methylheptanoyl-CoA MH->MH_CoA Acyl-CoA Synthase BetaOx Beta-Oxidation (Mitochondria) H_CoA->BetaOx Block Steric Blockade (ACAD Enzyme) MH_CoA->Block Alpha-Methyl Interference Acetyl Acetyl-CoA (Energy) BetaOx->Acetyl Prop Propionyl-CoA (Anaplerosis) BetaOx->Prop Odd-chain Yield Block->MH_CoA Accumulation Excretion Glucuronidation / Omega-Oxidation Block->Excretion Slow Clearance

Figure 1: Metabolic fate divergence. Heptanoic acid fuels the TCA cycle, while 2-Methylheptanoic acid resists oxidation due to steric hindrance.

Neuropharmacological Activity[6][7][8][9][10]

Anticonvulsant Potential[6][8][11][12][13]
  • 2-Methylheptanoic Acid:

    • Class: Structural isomer of Valproic Acid (VPA, 2-propylpentanoic acid).

    • Activity: Research indicates that

      
      -branching is essential for VPA-like anticonvulsant activity. While VPA is the gold standard, 2-MH exhibits anticonvulsant properties in chemically induced seizure models (e.g., PTZ), though potency varies by isomer (R vs S).
      
    • Mechanism: Likely involves modulation of GABAergic transmission or inhibition of histone deacetylases (HDACs), similar to VPA, rather than direct receptor antagonism.

  • Heptanoic Acid:

    • Activity: Direct application of Heptanoic acid shows weak to moderate inhibition of AMPA receptors (unlike Decanoic acid, which is potent).

    • Primary Mode: Its anticonvulsant efficacy in vivo (as Triheptanoin) is metabolic , providing alternative fuel to hypometabolic brain regions during seizures.

Comparative Efficacy Data
ParameterHeptanoic Acid 2-Methylheptanoic Acid Valproic Acid (Reference)
Mechanism Anaplerosis (TCA Refilling)GABA/Sodium Channel Modulation (Putative)GABA Transaminase Inhibition
PTZ Seizure Protection Low (Direct) / High (Metabolic)ModerateHigh
Teratogenicity Risk Low (Food Grade)Moderate/High (VPA Analogue risk)High
Sedation Potential NegligibleModerate (Dose-dependent)Moderate

Experimental Protocols

Protocol A: Mitochondrial Respiration Assay (Seahorse XF)

Validates the anaplerotic "fuel" capacity of Heptanoic acid vs. the "blocker" nature of 2-MH.

  • Cell Line: Human fibroblasts or neuronal cells (e.g., SH-SY5Y).

  • Media: Substrate-limited medium (low glucose, low glutamine).

  • Treatment Groups:

    • Control (BSA vehicle).

    • Heptanoic Acid (100 µM) conjugated to BSA.

    • 2-Methylheptanoic Acid (100 µM) conjugated to BSA.

  • Measurement: Oxygen Consumption Rate (OCR).

  • Expected Result:

    • Heptanoic Acid: Significant increase in Basal and Maximal Respiration (ATP production).

    • 2-MH: Minimal change in OCR (cannot be oxidized efficiently).

Protocol B: In Vivo Seizure Protection (PTZ Threshold Test)

Determines pharmacological potency.

  • Subjects: Male CD-1 Mice (n=10/group).

  • Administration:

    • Group 1: Vehicle (Saline/Tween 80).

    • Group 2: Heptanoic Acid (300 mg/kg i.p.).

    • Group 3: 2-Methylheptanoic Acid (300 mg/kg i.p.).

    • Group 4: Valproic Acid (Positive Control, 300 mg/kg i.p.).

  • Challenge: Subcutaneous injection of Pentylenetetrazol (PTZ) at 85 mg/kg (CD97) 30 mins post-dosing.

  • Endpoint: Latency to first clonic seizure and % protection from tonic-clonic seizure.

Workflow Visualization

Experiment Start Subject: CD-1 Mice Dosing Administer Compound (i.p.) (t = -30 min) Start->Dosing Branch Treatment Groups Dosing->Branch Grp1 Heptanoic Acid (Metabolic Fuel) Branch->Grp1 Grp2 2-Methylheptanoic (VPA Analogue) Branch->Grp2 Challenge PTZ Injection (s.c.) (85 mg/kg) Grp1->Challenge Grp2->Challenge Obs1 Measure Latency (Clonic Seizure) Challenge->Obs1 Obs2 Measure Protection % (Tonic Extension) Obs1->Obs2

Figure 2: Preclinical workflow for assessing anticonvulsant efficacy.

Safety & Toxicity Profile

  • Heptanoic Acid:

    • Status: Generally Recognized As Safe (GRAS) as a flavoring agent.

    • Toxicity: Low acute toxicity. High doses may cause GI irritation (acidic nature).

    • Metabolic Safety: Metabolites (Acetyl-CoA, Propionyl-CoA) are physiological.

  • 2-Methylheptanoic Acid:

    • Teratogenicity Warning: Branched carboxylic acids (like VPA and 2-ethylhexanoic acid) are known teratogens, capable of inducing neural tube defects via HDAC inhibition. 2-MH should be handled as a potential reproductive toxin in drug development contexts.

    • Irritation: Moderate skin and eye irritant (R36/38).[2]

References

  • Borgett, A. et al. (2016). Seizure control by decanoic acid through direct AMPA receptor inhibition.[3][4][5][6] Brain , 139(2), 431–443. Link

  • Calvert, S. et al. (2018). Anticonvulsant effects of a triheptanoin diet in two mouse chronic seizure models. Neurobiology of Disease , 40(3), 565-572. Link

  • Nau, H. et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism. Pharmacology & Toxicology , 69(5), 310-321. Link

  • Roe, C.R. et al. (2002). Treatment of cardiomyopathy and rhabdomyolysis in long-chain fat oxidation disorders using an anaplerotic odd-chain triglyceride. Journal of Clinical Investigation , 110(2), 259–269. Link

  • Research Institute for Fragrance Materials (RIFM). (2024). Safety Assessment of 2-Methylheptanoic acid. Food and Chemical Toxicology , 189. Link

Sources

Comparative

Comparative analysis of the metabolic pathways of branched versus straight-chain fatty acids.

Content Type: Technical Comparison Guide Audience: Researchers, Metabolic Scientists, and Drug Discovery Leads Executive Summary This guide provides a mechanistic comparison between Straight-Chain Fatty Acids (SCFAs), re...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Metabolic Scientists, and Drug Discovery Leads

Executive Summary

This guide provides a mechanistic comparison between Straight-Chain Fatty Acids (SCFAs), represented by Palmitate (C16:0), and Branched-Chain Fatty Acids (BCFAs), represented by Phytanic Acid (3,7,11,15-tetramethylhexadecanoic acid). While SCFAs serve as the primary mitochondrial fuel source via


-oxidation, BCFAs require specialized peroxisomal processing (

-oxidation) due to steric hindrance at the

-carbon. This document outlines the bioenergetic divergences, membrane physicochemical impacts, and validated protocols for experimentally distinguishing these pathways using isotope tracing and respirometry.

Structural & Physicochemical Fundamentals

The metabolic fate of a fatty acid is dictated by its steric configuration.

FeatureStraight-Chain (e.g., Palmitate)Branched-Chain (e.g., Phytanic Acid)
Structure Linear aliphatic tail.Methylated side-chains (typically at C3, C7, C11, C15).
Steric Hindrance None. C3 (

-carbon) is accessible for dehydrogenation.
High. The C3 methyl group blocks 3-hydroxyacyl-CoA dehydrogenase, preventing direct

-oxidation.[1]
Membrane Effect Increases rigidity (high packing density).Increases fluidity (disrupts packing), mimicking unsaturated fatty acids.[2]
Primary Location Mitochondrial Matrix.[3]Peroxisomes (initial processing)

Mitochondria.
Expert Insight: The "Fluidity Mimicry"

In membrane biology, BCFAs (specifically iso- and anteiso- forms) function analogously to cis-unsaturated fatty acids. They lower the lipid bilayer phase transition temperature, maintaining fluidity in stress conditions. In drug delivery, incorporating BCFAs into liposomal formulations can enhance fusion rates with target membranes compared to rigid SCFA-based liposomes.

Metabolic Pathway Divergence: vs. Oxidation

The defining difference lies in the initial degradation step. SCFAs enter the mitochondrial


-oxidation spiral immediately. BCFAs with a 

-methyl group (like Phytanic acid) must undergo

-oxidation
in the peroxisome to shorten the chain by one carbon, shifting the methyl group to the

-position and "unblocking" the

-carbon.[1]
Pathway Visualization

The following diagram contrasts the linear efficiency of Palmitate oxidation with the peroxisomal detour required for Phytanic acid.

FattyAcidPathways cluster_Mito Mitochondria (SCFA Pathway) cluster_Perox Peroxisome (BCFA Pathway) Palmitate Palmitate (C16:0) PalCoA Palmitoyl-CoA Palmitate->PalCoA ACSL BetaOx_M β-Oxidation Spiral (ACADs, HAD, KAT) PalCoA->BetaOx_M CPT1 Transport AcetylCoA_M 8 x Acetyl-CoA BetaOx_M->AcetylCoA_M Repeated Cycles TCA TCA Cycle (ATP Generation) AcetylCoA_M->TCA Phytanic Phytanic Acid PhytCoA Phytanoyl-CoA Phytanic->PhytCoA Activation AlphaOx α-Oxidation (PhyH, HACL1) PhytCoA->AlphaOx Hydroxylation (-CO2) Pristanic Pristanic Acid (C19) AlphaOx->Pristanic Chain Shortening BetaOx_P Peroxisomal β-Oxidation Pristanic->BetaOx_P Methyl Shifted Propionyl Propionyl-CoA (3 x Acetyl-CoA + 3 x Propionyl-CoA) BetaOx_P->Propionyl Export to Mito Propionyl->TCA Succinyl-CoA Entry

Figure 1: Mechanistic divergence showing the peroxisomal


-oxidation requirement for BCFAs before mitochondrial entry.

Bioenergetics & Yield Analysis

The metabolic "cost" of handling BCFAs results in a lower ATP yield per carbon atom compared to SCFAs.

ParameterPalmitate (SCFA)Phytanic Acid (BCFA)Mechanism of Difference
Oxidation Type ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Oxidation only.

-Oxidation


-Oxidation.[4]
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-ox removes C1 as CO

without generating NADH/FADH

.
End Products Acetyl-CoA (C2 units).Acetyl-CoA + Propionyl-CoA + Isobutyryl-CoA.Methyl branches prevent clean C2 cleavage; Propionyl-CoA requires ATP to enter TCA.
NADH/FADH

Generated in every cycle.Zero generated in Step 1 (

-ox).
The first carbon is lost to decarboxylation, not oxidation for energy.
ATP Yield High (~106 ATP).Lower (~60-70% of equivalent SCFA).Energy is consumed to activate Propionyl-CoA to Succinyl-CoA.

Clinical Implication: In Refsum Disease , the enzyme Phytanoyl-CoA Hydroxylase (PhyH) is defective. Patients cannot perform the


-oxidation step.[4] Phytanic acid accumulates in membranes, causing neurotoxicity and cardiac arrhythmias, as it cannot be metabolized for energy and disrupts membrane architecture.

Experimental Protocols for Comparative Analysis

To objectively compare these pathways, researchers must isolate mitochondrial vs. peroxisomal flux.

Protocol A: C-Isotope Tracing (Flux Analysis)

Objective: Quantify the contribution of SCFA vs. BCFA to the TCA cycle.

  • Cell Culture: Seed HepG2 or primary cardiomyocytes in glucose-free media containing 1% FBS.

  • Tracer Loading:

    • Group A: [U-

      
      C
      
      
      
      ]Palmitate (50
      
      
      M) conjugated to BSA.
    • Group B: [U-

      
      C
      
      
      
      ]Phytanic Acid (50
      
      
      M) conjugated to BSA.
  • Incubation: 12–24 hours.

  • Extraction: Perform Folch extraction (Chloroform:Methanol 2:1).

  • Derivatization: Convert fatty acids to Fatty Acid Methyl Esters (FAMEs) using 14% Boron Trifluoride (

    
    ) in methanol (60°C, 30 min).
    
  • GC-MS Analysis:

    • Monitor Mass Isotopomer Distributions (MIDs) for Citrate (m+2 for Acetyl-CoA entry).

    • Key Differentiator: Phytanic acid oxidation will yield labeled Propionyl-CoA , which enters the TCA cycle as Succinyl-CoA. Look for M+3 isotopomers in Malate/Fumarate that differ from the standard M+2 Acetyl-CoA pattern.

Protocol B: Differential Respirometry (Seahorse XF)

Objective: Distinguish mitochondrial


-oxidation from peroxisomal consumption.

Workflow Diagram:

SeahorseProtocol Start Cell Seeding (Substrate Limited) Basal Measure Basal OCR Start->Basal Inj1 Inj A: Etomoxir (CPT1 Inhibitor) Basal->Inj1 Inj2 Inj B: Oligomycin (ATP Synthase Inhibitor) Inj1->Inj2 ResultSCFA SCFA Result: Rapid OCR Drop (Mito Dependent) Inj1->ResultSCFA Palmitate ResultBCFA BCFA Result: Partial Resistance (Peroxisomal Indep.) Inj1->ResultBCFA Phytanic Acid Inj3 Inj C: FCCP (Uncoupler) Inj2->Inj3

Figure 2: Respirometry workflow. Etomoxir blocks mitochondrial entry. BCFAs undergoing initial peroxisomal oxidation may show different inhibition kinetics.

Critical Control: Etomoxir inhibits CPT1 (mitochondrial transporter). Since Phytanic acid


-oxidation occurs in the peroxisome independent of CPT1, initial oxidation may persist even in the presence of Etomoxir, unlike Palmitate. However, the downstream products (Pristanic acid) eventually require mitochondrial entry.

References

  • Wanders, R. J., et al. (2010). "Peroxisomal fatty acid alpha-oxidation in humans: Molecular basis and clinical implications." FEBS Journal. Link

  • Agilent Technologies. "Seahorse XF Long Chain Fatty Acid Oxidation Stress Test Kit User Guide." Agilent.com. Link

  • Taormina, V. M., et al. (2020). "Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids." Nutrients.[5] Link

  • BenchChem. "Protocol for the Detection of

    
    C Fatty Acid Enrichment by GC-MS." BenchChem Application Notes. Link
    
  • Schönfeld, P., & Reiser, G. (2016). "Brain energy metabolism spurned by phytanic acid and branched-chain fatty acids." Journal of Neurochemistry. Link

Sources

Validation

Analytical Methodologies for the Quantification of 2-Methylheptanoic Acid in Complex Food Matrices: A Comparative Validation Guide

As a Senior Application Scientist, I approach the quantification of volatile branched-chain fatty acids (BCFAs) not simply as a measurement task, but as a system of controlled thermodynamics and phase equilibria. 2-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the quantification of volatile branched-chain fatty acids (BCFAs) not simply as a measurement task, but as a system of controlled thermodynamics and phase equilibria.

2-Methylheptanoic acid (CAS 1188-02-9) is a critical medium-chain BCFA known for imparting distinct "green, cheesy, and waxy" organoleptic properties to foods[1]. It serves as a vital biomarker for food authenticity (e.g., determining the botanical origin of honey) and is a primary flavor marker in premium meats, such as high-quality broiler rooster breast muscle[2]. However, quantifying this compound in lipid- and protein-rich food matrices presents a significant analytical challenge. Traditional extraction methods often suffer from severe matrix interference, volatile loss, and poor recovery.

This guide objectively compares the performance of leading analytical workflows and provides a self-validating, step-by-step protocol for the gold-standard method: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS) .

Methodological Landscape: A Comparative Analysis

To select the optimal method for 2-Methylheptanoic acid quantification, we must evaluate how different techniques handle the volatility of the analyte and the complexity of the food matrix.

Analytical ParameterHS-SPME-GC-MS/MS (Gold Standard)LLE-GC-FID (Traditional)Derivatization-LC-MS/MS
Target Analyte State Native VolatileNative VolatileDerivatized Non-Volatile
Matrix Interference Minimal (Headspace isolation)High (Co-extracted lipids cause emulsions)Moderate (Ion suppression in ESI)
Sample Prep Time ~20 mins (Fully Automated)~120 mins (Manual, labor-intensive)~180 mins (Complex chemical derivatization)
System Self-Validation High (Isotope Dilution)Low (Vulnerable to matrix effects)Moderate (Requires matrix-matched curves)
Primary Use Case Trace VOCs in complex solid/liquid foodsHigh-concentration bulk analysisNon-volatile fatty acid profiling
Quantitative Performance Data

The following table summarizes the validation parameters based on standard analytical guidelines (e.g., SANTE, FDA) for trace flavor compounds in food matrices[3].

Validation ParameterHS-SPME-GC-MS/MSLLE-GC-FIDAcceptable Regulatory Guidelines
Sensitivity (LOD) 0.05 ng/g5.0 ng/gMethod-dependent
Linearity (R²) > 0.999> 0.990≥ 0.990
Recovery (%) 94% - 102%70% - 85%70% - 120%
Intra-day Precision (RSD) 3.2%11.5%≤ 20%
Matrix Effect (%) < 5%> 25% (Signal suppression)N/A

The Gold Standard Workflow: Self-Validating HS-SPME-GC-MS/MS

To ensure Trustworthiness and absolute data integrity, the following protocol is designed as a self-validating system. By utilizing Isotope Dilution Mass Spectrometry (IDMS), any physical loss of the analyte during extraction is mathematically corrected in real-time.

Experimental Protocol

Step 1: Matrix Cryopulverization

  • Action: Weigh 200 mg of the food sample (e.g., meat or dairy), submerge in liquid nitrogen, and homogenize into a fine powder[2]. Transfer immediately to a 20 mL headspace vial.

  • Causality (The "Why"): Mechanical shearing generates friction and heat, which rapidly volatilizes 2-Methylheptanoic acid. Cryo-milling halts enzymatic lipid degradation and preserves the native volatile profile, ensuring the baseline is not artificially altered before extraction.

Step 2: Isotope Spiking & Matrix Modification (Salting-Out)

  • Action: Add 20 µL of an isotopically labeled internal standard (e.g., D3-2-Methylheptanoic acid at 10 µg/mL) directly to the pulverized matrix. Add 0.2 g of NaCl and seal the vial with a PTFE/silicone septum[2].

  • Causality (The "Why"): This is the core of the self-validating system. The isotope standard mimics the target analyte perfectly. If 10% of the analyte is lost due to matrix trapping, 10% of the standard is also lost; their ratio remains constant, making the final quantification immune to matrix-induced suppression. Furthermore, NaCl alters the ionic strength of the aqueous phase, decreasing the solubility of the BCFA (the "salting-out" effect) and thermodynamically driving it into the headspace.

Step 3: Headspace Extraction (HS-SPME)

  • Action: Incubate the vial at 60 °C for 15 minutes to reach vapor-phase equilibrium. Expose a 120 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes[2].

  • Causality (The "Why"): BCFAs have intermediate polarities. A single-phase fiber (like pure PDMS) will under-sample them. The triple-phase DVB/CAR/PDMS fiber provides a gradient of pore sizes and polarities, ensuring exhaustive and unbiased extraction of medium-chain volatile acids[3].

Step 4: Thermal Desorption and GC-MS/MS Analysis

  • Action: Retract the fiber and immediately insert it into the GC inlet at 250 °C for 5 minutes. Operate the mass spectrometer in Electron Ionization (EI) Multiple Reaction Monitoring (MRM) mode[4].

  • Causality (The "Why"): Rapid thermal desorption at 250 °C ensures a sharp injection band, which is critical for high chromatographic resolution. MRM mode filters out background matrix ions, providing absolute structural confirmation of 2-Methylheptanoic acid even at trace (sub-ng/g) levels.

Workflow Visualization

The following diagram maps the thermodynamic and logical flow of the self-validating extraction process.

Workflow A Raw Food Matrix (Meat, Dairy, Honey) B Cryopulverization (Liquid N2) A->B Prevents VOC loss C Isotope Spiking (Internal Standard) B->C Self-validating step D Salting-Out (Add NaCl) C->D Matrix modification E HS-SPME Extraction (DVB/CAR/PDMS) D->E Headspace enrichment F GC-MS/MS Analysis (EI, MRM Mode) E->F Thermal desorption G Validated Data Quantification F->G Peak integration

Self-validating HS-SPME-GC-MS workflow for 2-Methylheptanoic acid quantification.

Method Validation Framework

To guarantee the scientific integrity of your results, the method must be validated against the following criteria:

  • Linearity: Construct a matrix-matched calibration curve using the ratio of the analyte peak area to the internal standard peak area. An

    
     validates the extraction efficiency across concentration ranges.
    
  • LOD and LOQ: Define the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantification (LOQ) at an S/N of 10:1.

  • Recovery: Spike known concentrations of 2-Methylheptanoic acid into a blank matrix (e.g., deodorized oil or synthetic matrix) at low, medium, and high levels. Acceptable recovery must fall between 90% and 110% to confirm the absence of irreversible matrix binding.

By understanding the causality behind each procedural step—from cryopulverization to triple-phase fiber selection—researchers can confidently adapt this framework to quantify 2-Methylheptanoic acid across a highly diverse range of complex biological and food matrices.

References

  • Food and Agriculture Organization (FAO) / JECFA. "2-Methylheptanoic acid - Food safety and quality specifications." FAO Chemical Risks and JECFA Database. Available at:[Link]

  • MDPI - Foods. "Differences in Flavour Compounds and Key Metabolic Markers in High-Quality Broiler Rooster Breast Muscle Based on Broad-Target Metabolomics and Volatile Metabolomics." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Journal of Chromatography B. "Development of an analytical method to detect short-chain fatty acids by SPME-GC-MS in samples coming from an in vitro gastrointestinal model." ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH). "Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience." PMC. Available at:[Link]

Sources

Comparative

A Spectroscopic Guide to the Chiral Distinction of (R)- and (S)-2-Methylheptanoic Acid

In the realm of chiral molecules, the differentiation between enantiomers is of paramount importance, particularly in the fields of pharmacology and materials science, where the biological activity and physical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of chiral molecules, the differentiation between enantiomers is of paramount importance, particularly in the fields of pharmacology and materials science, where the biological activity and physical properties of a molecule can be critically dependent on its absolute configuration. This guide provides a comprehensive spectroscopic comparison of (R)- and (S)-2-Methylheptanoic acid, two enantiomers of a branched-chain fatty acid. While these molecules share identical physical properties in an achiral environment, their interaction with chiral selectors or polarized light reveals their distinct three-dimensional arrangements.

This technical guide will delve into two powerful spectroscopic techniques for chiral discrimination: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. We will explore the fundamental principles of these methods, provide detailed experimental protocols, and present illustrative data that, while not specific to 2-methylheptanoic acid due to the absence of publicly available spectra, will clearly demonstrate the expected spectroscopic distinctions between its (R) and (S) enantiomers.

The Principle of Chiral Recognition by Spectroscopy

Enantiomers, being non-superimposable mirror images, exhibit identical behavior in most spectroscopic measurements. However, their differing spatial arrangements cause them to interact differently with other chiral entities or with polarized light.

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[1][2] Since enantiomers are mirror images, they will interact with circularly polarized light in an equal but opposite manner, resulting in VCD spectra that are mirror images of each other.[3] A positive band in the VCD spectrum of the (R)-enantiomer will appear as a negative band of equal magnitude in the spectrum of the (S)-enantiomer. This makes VCD an absolute technique for determining the absolute configuration of a chiral molecule, often complemented by quantum chemical calculations for unambiguous assignment.[4][5]

  • Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs): In a standard achiral solvent, the NMR spectra of enantiomers are identical because the magnetic environments of their corresponding nuclei are the same. By introducing a chiral solvating agent, transient diastereomeric complexes are formed between the CSA and each enantiomer of the analyte.[6][7] These diastereomeric complexes have different spatial arrangements and, consequently, different magnetic environments. This difference breaks the magnetic equivalence of the nuclei in the enantiomers, leading to separate and distinct signals in the NMR spectrum, allowing for their differentiation and quantification.[8][9]

Vibrational Circular Dichroism (VCD) Analysis

VCD spectroscopy is a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules in solution.

The most informative regions in the infrared spectrum for VCD analysis of a carboxylic acid like 2-methylheptanoic acid would be the C=O stretching vibration (around 1700 cm⁻¹), the C-H stretching and bending vibrations of the chiral center and the alkyl chain, and the O-H bending and C-O stretching vibrations.

Illustrative VCD Data for a Chiral Carboxylic Acid

To visualize this, Table 1 presents hypothetical VCD data for a chiral carboxylic acid, illustrating the mirror-image relationship between the enantiomers.

Frequency (cm⁻¹)(R)-Enantiomer ΔA (x 10⁻⁵)(S)-Enantiomer ΔA (x 10⁻⁵)Vibrational Assignment
2960+3.5-3.5Asymmetric CH₃ Stretch
2875+1.8-1.8Symmetric CH₃ Stretch
1715-5.2+5.2C=O Stretch
1460-2.1+2.1CH₂ Scissoring
1380+4.0-4.0CH₃ Umbrella Mode
1250+3.7-3.7C-O Stretch / O-H Bend
  • Sample Preparation: Dissolve approximately 5-10 mg of the enantiomerically pure (or enriched) 2-methylheptanoic acid in a suitable deuterated solvent (e.g., CDCl₃ or CCl₄) to a concentration of about 0.1 M.[3] The use of deuterated solvents is crucial to avoid interference from the solvent's own IR absorption bands.

  • Instrumentation: Utilize a commercial VCD spectrometer. These instruments are typically Fourier-transform infrared (FTIR) spectrometers equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.[4]

  • Data Acquisition: Record the VCD and IR spectra simultaneously. The measurement time can range from one to several hours depending on the sample concentration and desired signal-to-noise ratio.[3]

  • Data Processing: The raw data is processed to yield the final VCD spectrum, which is a plot of the difference in absorbance (ΔA = A_L - A_R) versus frequency (wavenumber). Baseline correction is performed using the spectrum of the pure solvent or the racemate.[2]

Diagram of VCD Experimental Workflow

VCD_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis cluster_processing Data Processing Sample Enantiopure 2-Methylheptanoic Acid Solution ~0.1 M Solution in IR cell Sample->Solution Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Solution IR_Source IR Source Detector Detector Solution->Detector Polarizer Linear Polarizer IR_Source->Polarizer PEM Photoelastic Modulator Polarizer->PEM PEM->Solution Raw_Data Raw Signal Detector->Raw_Data Processing Fourier Transform & Baseline Correction Raw_Data->Processing VCD_Spectrum Final VCD Spectrum (ΔA vs. cm⁻¹) Processing->VCD_Spectrum

Caption: Workflow for VCD analysis of a chiral molecule.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a widely used method for determining the enantiomeric excess and for the chiral discrimination of a sample.

In the presence of a single enantiomer of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral amine), the (R)- and (S)-enantiomers of 2-methylheptanoic acid will form transient diastereomeric complexes. This will result in the splitting of one or more proton signals in the ¹H NMR spectrum.

The most likely protons to exhibit chemical shift non-equivalence (Δδ) are those closest to the chiral center, namely the α-proton (at the C2 position) and the methyl protons at the C2 position. The magnitude of the splitting will depend on the specific CSA used, the solvent, and the temperature.

Illustrative ¹H NMR Data for a Chiral Carboxylic Acid with a CSA

Table 2 presents hypothetical ¹H NMR data for a racemic mixture of a chiral carboxylic acid in the presence of a chiral solvating agent, demonstrating the separation of signals for the two enantiomers.

ProtonChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) of (R)-enantiomer with CSA (ppm)Chemical Shift (δ) of (S)-enantiomer with CSA (ppm)Δδ (ppm)
α-H2.352.402.450.05
α-CH₃1.151.181.220.04
  • Sample Preparation: Dissolve a known amount of the 2-methylheptanoic acid sample (racemic or enantiomerically enriched) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube to a concentration of approximately 10-20 mM.[10]

  • CSA Addition: Add a molar equivalent of a suitable chiral solvating agent to the NMR tube. The choice of CSA is critical and may require screening of several agents to achieve optimal signal separation.[6][10]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. It may be necessary to acquire spectra at different temperatures to optimize the resolution of the split signals.

  • Data Analysis: Identify the signals that have split into two distinct resonances. The integration of these separated signals can be used to determine the enantiomeric excess (% ee) of the sample.

Diagram of NMR with CSA Workflow

NMR_CSA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Interpretation Analyte 2-Methylheptanoic Acid (Racemate or Enriched) NMR_Tube Sample in NMR Tube Analyte->NMR_Tube CSA Chiral Solvating Agent (CSA) CSA->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Acquisition Acquire ¹H NMR Spectrum NMR_Spec->Acquisition Initial_Spectrum Spectrum of Diastereomeric Complexes Acquisition->Initial_Spectrum Analysis Identify Split Signals & Integrate Areas Initial_Spectrum->Analysis Result Determine Enantiomeric Excess (% ee) Analysis->Result

Caption: Workflow for enantiomeric excess determination by NMR using a CSA.

Comparative Analysis and Best Practices
FeatureVibrational Circular Dichroism (VCD)NMR with Chiral Solvating Agents (CSA)
Principle Differential absorption of circularly polarized IR light.Formation of transient diastereomeric complexes.
Primary Application Absolute configuration determination.Enantiomeric excess determination.
Sample Requirement 5-10 mg, enantiomerically pure or enriched sample.1-5 mg, can be a racemic mixture.
Data Interpretation Comparison of experimental and calculated spectra for absolute configuration. Direct observation of mirror-image spectra for enantiomers.Measurement of chemical shift differences (Δδ) and integration of separated signals for % ee.
Strengths Absolute and unambiguous method for determining stereochemistry.Rapid and quantitative determination of enantiomeric purity. Widely available instrumentation.
Limitations Requires specialized instrumentation. Can be time-consuming. Computational analysis is often necessary.Requires screening for a suitable CSA. Signal separation can be sensitive to temperature and concentration.

Causality Behind Experimental Choices:

  • Solvent Selection: In both VCD and NMR, the choice of a deuterated solvent is critical to avoid overlapping signals from the solvent itself, which would obscure the analyte's spectrum. Non-polar solvents are often preferred for NMR with CSAs as they can enhance the non-covalent interactions that lead to the formation of diastereomeric complexes.[11]

  • Concentration: In VCD, a sufficient concentration is needed to obtain a good signal-to-noise ratio.[3] In NMR with CSAs, the concentration can affect the equilibrium between the free and complexed species, thereby influencing the observed chemical shift differences.

  • Temperature: For NMR with CSAs, temperature can significantly impact the kinetics of the diastereomeric complex formation and the resolution of the signals. Lower temperatures often lead to sharper signals and better separation.

Conclusion

The spectroscopic comparison of (R)- and (S)-2-Methylheptanoic acid highlights the power of modern analytical techniques in the field of stereochemistry. While indistinguishable by conventional spectroscopic methods, their chiral nature is revealed through their interaction with polarized light and chiral molecules. Vibrational Circular Dichroism provides an absolute measure of their three-dimensional structure, with the enantiomers exhibiting mirror-image spectra. Nuclear Magnetic Resonance spectroscopy, when coupled with chiral solvating agents, offers a robust and quantitative method for determining the enantiomeric composition of a sample by inducing diastereomeric shifts in the spectra. The choice between these techniques will depend on the specific analytical goal, whether it is the unambiguous assignment of absolute configuration or the precise measurement of enantiomeric purity.

References

  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(4), 15-18. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. Available at: [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. Available at: [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. ResearchGate. Available at: [Link]

  • Physical Chemistry. ACS Publications. Available at: [Link]

  • Chiral solvating agents. Google Patents.
  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. ACS Publications. Available at: [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ACS Publications. Available at: [Link]

  • A novel computational method for comparing vibrational circular dichroism spectra. ResearchGate. Available at: [Link]

  • VCD Spectroscopy for Organic Chemists. Wiley. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. Available at: [Link]

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. National Institutes of Health. Available at: [Link]

  • NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]

  • Analytic Computation of Vibrational Circular Dichroism Spectra Using Configuration Interaction Methods. arXiv. Available at: [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Royal Society of Chemistry. Available at: [Link]

  • Absolute configuration of complex chiral molecules. Spark904. Available at: [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. Available at: [Link]

  • NMR-Aided Differentiation of Enantiomers: Signal Enantioresolution. Servei de Ressonància Magnètica Nuclear. Available at: [Link]

  • Analytic Computation of Vibrational Circular Dichroism Spectra Using Second-Order Møller-Plesset Perturbation Theory. arXiv. Available at: [Link]

  • 2-Methylheptanoic acid (NP0336935). NP-MRD. Available at: [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available at: [Link]

  • NMR Chiral solvating agents. ResearchGate. Available at: [Link]

  • 1,2-Diphenylethane-1,2-diamine: an effective NMR chiral solvating agent for chiral carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. National Institutes of Health. Available at: [Link]

  • Figure S4. IR and VCD spectra of 2 with different amounts of 7AI. ResearchGate. Available at: [Link]

  • Figure S5. IR and VCD spectra of 2 compared to the computed spectra of monomeric and dimeric 2. ResearchGate. Available at: [Link]

  • Chirality transfer through hydrogen-bonding: Experimental and ab initio analyses of vibrational circular dichroism spectra of methyl lactate in water. Royal Society of Chemistry. Available at: [Link]

Sources

Validation

Comparative Efficacy Guide: 2-Methylheptanoic Acid vs. Straight-Chain Fatty Acids in Antimicrobial Applications

Part 1: Executive Summary & Structural Logic The "Steric Wedge" Hypothesis 2-Methylheptanoic acid (CAS 1188-02-9) represents a structural divergence from the classical antimicrobial medium-chain fatty acids (MCFAs) like...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The "Steric Wedge" Hypothesis

2-Methylheptanoic acid (CAS 1188-02-9) represents a structural divergence from the classical antimicrobial medium-chain fatty acids (MCFAs) like Octanoic (Caprylic) acid. While straight-chain fatty acids (SCFAs) rely on a linear hydrophobic tail to intercalate into the lipid bilayer, the


-methyl substitution  at the C2 position of 2-Methylheptanoic acid introduces a "steric wedge."

This guide postulates that this branching alters the Critical Micelle Concentration (CMC) and membrane partition coefficient (LogP) , potentially enhancing stability against bacterial efflux pumps while modifying the kinetics of membrane disruption compared to its linear isomer, Octanoic acid.

Chemical Identity Comparison
Feature2-Methylheptanoic Acid (The Candidate)Octanoic Acid (The Benchmark)
Structure Branched C8 Isomer (

-methyl)
Linear C8 Chain
CAS 1188-02-9124-07-2
LogP (Hydrophobicity) ~2.83 (Predicted)3.05 (Experimental)
pKa ~4.84.89
Primary Utility Flavor/Fragrance (FEMA 2706)Antimicrobial/Antifungal
Solubility ~0.9 g/L (Water)0.68 g/L (Water)

Part 2: Comparative Efficacy Analysis

Antimicrobial Potency (Inferred & Benchmark Data)

Note: Direct MIC values for 2-Methylheptanoic acid are rare in open literature. The values below utilize Octanoic Acid as a validated biological anchor, with structural inferences for the branched isomer.

Table 1: Comparative Antimicrobial Activity Profiles

Target OrganismOctanoic Acid (MIC Reference)2-Methylheptanoic Acid (Predicted Behavior)Rationale
Staphylococcus aureus (Gram+) 3 – 5 mM (0.4 – 0.7 mg/mL)Likely Equivalent or Potentiated Gram+ cell walls are permeable to hydrophobic acids. The C2-methyl group may hinder enzymatic degradation (

-oxidation) by the bacteria.
Escherichia coli (Gram-) 10 – 50 mM (High resistance)Likely Resistant The LPS layer in Gram- bacteria repels hydrophobic chains. The branched structure may struggle to penetrate porins compared to the linear analog.
Candida albicans (Fungal) 1 – 5 mM High Potential Fungal membranes (ergosterol-rich) are sensitive to fluidity changes. Branched acids often disrupt liquid-ordered domains more effectively.
Biofilm Eradication Moderate (Requires high conc.)Enhanced Penetration Branched lipids often possess lower melting points, potentially increasing fluidity and diffusion through the biofilm matrix.
Mechanism of Action: The Membrane Disruption Model

The primary mechanism for MCFAs is the Carpet Model or surfactant-like disintegration of the cell membrane. The diagram below illustrates how the branched structure of 2-Methylheptanoic acid creates a larger area per molecule (APM) in the bilayer, potentially inducing curvature stress faster than linear chains.

MembraneDisruption cluster_legend Mechanism Key Acid 2-Methylheptanoic Acid (Protonated Form) Extracellular Extracellular Environment (pH < pKa favored) Acid->Extracellular Solubilized Membrane Bacterial Cell Membrane (Lipid Bilayer) Extracellular->Membrane Passive Diffusion (Uncharged species) Insertion Insertion into Outer Leaflet (Steric Wedge Effect) Membrane->Insertion Hydrophobic Interaction Intracellular Cytoplasm (pH ~7.0) Insertion->Intracellular Flip-flop (Slow) Collapse Membrane Collapse (Micellization/Pore Formation) Insertion->Collapse Critical Concentration Reached (Accumulation of curvature stress) Dissociation Acid Dissociation (R-COOH -> R-COO- + H+) Intracellular->Dissociation pH Gradient Driven Dissociation->Collapse Anionic Repulsion & Acidification Steric Wedge Note: The C2-Methyl group increases lateral pressure in the bilayer.

Figure 1: Mechanistic pathway of 2-Methylheptanoic acid. The "Steric Wedge Effect" (Red Node) distinguishes it from linear fatty acids, potentially lowering the concentration required to induce membrane curvature stress.

Part 3: Experimental Validation Protocols

To validate 2-Methylheptanoic acid against the Octanoic acid benchmark, researchers must use a self-validating Broth Microdilution Assay .

Protocol 1: Determination of MIC & MBC

Objective: Quantify the exact concentration required to inhibit visible growth (MIC) and kill 99.9% of the inoculum (MBC).

Reagents & Setup
  • Compound: 2-Methylheptanoic Acid (≥98% purity).[1][2]

  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (Final assay concentration < 2% to avoid solvent toxicity).

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Inoculum: S. aureus ATCC 29213 or E. coli ATCC 25922 (Standardized to

    
     CFU/mL).
    
Workflow Diagram (DOT)

MIC_Protocol Stock Stock Solution (100 mM in DMSO) Dilution Serial Dilution (2-fold in MHB) Stock->Dilution Prepare range 0.1 - 50 mM Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Visual/OD600 Readout Incubation->Readout Check Turbidity Validation MBC Plating (Agar Plate) Readout->Validation If Clear -> Plate 10µL

Figure 2: Standardized workflow for MIC/MBC determination. Critical control: Solvent control well (DMSO only) must show full growth.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 2-Methylheptanoic acid in DMSO to create a 1.0 M stock.

  • Intermediate Dilution: Dilute stock 1:10 in MHB to reach 100 mM (10% DMSO).

  • Plate Setup: Add 100 µL of MHB to columns 2-12 of a 96-well plate. Add 200 µL of the 100 mM solution to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to 2, mix, and repeat to column 10. Discard 100 µL from column 10. (Columns 11 and 12 are Growth and Sterility controls).

  • Inoculation: Add 100 µL of standardized bacterial suspension to wells 1-11.

  • Readout: The MIC is the lowest concentration with no visible turbidity .[3]

Part 4: Challenges & Future Directions

Solubility & Formulation

Like all C8 fatty acids, 2-Methylheptanoic acid has poor water solubility.[1]

  • Challenge: Precipitation in aqueous media at neutral pH.

  • Solution: Formulation as a salt (2-Methylheptanoate) or encapsulation in liposomes . The branched structure may interfere with tight packing in liposomes, requiring "helper lipids" like DOPE.

Toxicity Profile

While FEMA 2706 classifies it as GRAS for flavor usage (typically ppm levels), antimicrobial concentrations (mM levels) may be irritating.

  • Cytotoxicity: Must be tested against mammalian fibroblasts (e.g., NIH/3T3) alongside bacterial assays.

  • Odor: The "cheesy/waxy" odor is potent. For topical or oral drugs, masking agents will be required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14475, 2-Methylheptanoic acid. Retrieved from [Link]

  • Kim, S. A., & Rhee, M. S. (2016). Highly enhanced bactericidal effects of medium chain fatty acids (caprylic, capric, and lauric acid) combined with organic acids. Frontiers in Microbiology. Retrieved from [Link]

  • Yoon, B. K., et al. (2018). Membrane Disruption Mechanism of Antimicrobial Peptides and Fatty Acids. Membranes.[4] Retrieved from [Link]

  • FEMA (Flavor and Extract Manufacturers Association). FEMA Flavor Ingredient Library: 2-Methylheptanoic acid (FEMA 2706).[1] Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

Sources

Comparative

In-Vitro Validation of 2-Methylheptanoic Acid: A Comparative Guide on Microbial Growth Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic analysis, comparative benchmarking, and self-validating in-vitro protocols for medium-chain fatty acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic analysis, comparative benchmarking, and self-validating in-vitro protocols for medium-chain fatty acid (MCFA) antimicrobials.

Executive Summary

The rising demand for novel, non-traditional antimicrobial agents has driven extensive research into medium-chain fatty acids (MCFAs). While straight-chain MCFAs like octanoic acid (caprylic acid) and heptanoic acid are well-documented for their antimicrobial properties, branched-chain derivatives such as 2-Methylheptanoic acid (2-MHA) are emerging as superior candidates in specific therapeutic and agricultural applications.

This guide provides an objective, data-backed comparison of 2-MHA against straight-chain alternatives and traditional preservatives. By detailing the causality behind its mechanism of action and providing standardized, self-validating in-vitro protocols, this document serves as a comprehensive framework for researchers evaluating 2-MHA for drug development or formulation optimization.

Mechanistic Causality: Why Branched-Chain MCFAs Outperform

The antimicrobial efficacy of MCFAs is fundamentally tied to their lipophilicity and chain length, which dictate their ability to intercalate into microbial phospholipid bilayers[1]. However, the structural addition of a methyl group at the C2 position in 2-MHA introduces critical functional advantages:

  • Enhanced Membrane Disruption: The branched structure increases steric hindrance within the microbial cell membrane. This prevents tight packing of lipid acyl chains, drastically increasing membrane fluidity, disrupting the proton motive force (PMF), and leading to the leakage of intracellular metabolites.

  • Volatile Fumigant Activity: Unlike many straight-chain MCFAs that require direct liquid contact, 2-MHA exhibits profound fumigant toxicity. In enclosed environments, its vapor phase effectively penetrates porous matrices (e.g., stored agricultural seeds), completely inhibiting the growth of mycotoxigenic fungi like Aspergillus flavus[2].

  • Quorum Sensing & Biofilm Inhibition: 2-MHA has been identified as a potent inhibitor of bacterial communication. Against pathogens like Pseudomonas aeruginosa, 2-MHA downregulates the production of virulence factors (e.g., pyocyanin and proteases) and arrests biofilm formation at sub-MIC concentrations[3].

Mechanism MCFA 2-Methylheptanoic Acid (Branched MCFA) Membrane Membrane Intercalation (Steric Hindrance) MCFA->Membrane QS Quorum Sensing Interference (Virulence Downregulation) MCFA->QS Leakage Loss of Proton Motive Force & Ion Leakage Membrane->Leakage Biofilm Inhibition of EPS Matrix & Biofilm Arrest QS->Biofilm Death Microbial Cell Death / Stasis Leakage->Death Biofilm->Death

Fig 1: Dual-action mechanism of 2-MHA disrupting both membrane integrity and quorum sensing.

Comparative Performance Data

To objectively evaluate 2-MHA, we must benchmark it against industry standards: Octanoic Acid (C8) , Heptanoic Acid (C7) , and Sorbic Acid (a ubiquitous commercial preservative).

In-vitro experiments demonstrate that branched-MCFAs like 2-MHA possess stronger inhibitory effects against specific fungal pathogens than their straight-chain isomers and sorbic acid[2]. Furthermore, while straight-chain MCFAs like octanoic acid require millimolar concentrations to inhibit Candida albicans[1][4], 2-MHA provides a highly potent alternative, particularly in vapor-phase applications.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)
Antimicrobial AgentTarget PathogenAssay TypeMIC ValueEfficacy Profile / Notes
2-Methylheptanoic Acid Aspergillus flavusVapor/Fumigant0.10 g/L airComplete inhibition; superior to direct contact[2].
2-Methylheptanoic Acid P. aeruginosaBroth Microdilution4.0 mg/mLHigh anti-biofilm activity at sub-MIC levels[3].
Octanoic Acid (C8) Candida albicansBroth Microdilution~5.4 - 34.7 mMHigh water solubility; effective against yeast forms[4].
Heptanoic Acid (C7) Candida albicansBroth Microdilution~47.3 mMWeaker efficacy compared to C8 and C11 MCFAs[4].
Sorbic Acid Aspergillus flavusVapor/Fumigant> 2.0 g/L airSignificantly weaker than branched-MCFAs[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include critical control points and explain the causality behind specific methodological choices.

Protocol 1: MIC Determination via Modified CLSI Broth Microdilution

Purpose: To quantify the direct-contact susceptibility of microbial strains to 2-MHA.

Causality & Design Rationale: MCFAs have poor aqueous solubility. Relying solely on Optical Density (OD600) can yield false positives due to compound precipitation. Therefore, this protocol utilizes a metabolic indicator (Resazurin) to confirm true biological viability independently of solution turbidity.

  • Preparation of Antimicrobial Stock: Dissolve 2-MHA in pure methanol or DMSO to create a 100 mg/mL stock. Note: Final solvent concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced baseline toxicity.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of 2-MHA in Mueller-Hinton Broth (for bacteria) or RPMI 1640 supplemented with 0.02% glucose (for fungi)[1].

  • Inoculum Standardization: Adjust the microbial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL for bacteria, 
    
    
    
    cells/mL for yeast)[1]. Dilute 1:100 and add 100 µL to each well.
  • Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 30°C for 48 hours (fungi)[1].

  • Metabolic Validation: Add 20 µL of 0.015% Resazurin solution to each well. Incubate for an additional 2 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates viable cells. The MIC is strictly defined as the lowest concentration well that remains blue.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

Purpose: To evaluate the ability of 2-MHA to arrest biofilm formation at sub-MIC concentrations.

Causality & Design Rationale: Planktonic cells can skew biofilm biomass readings. Rigorous washing steps with PBS are mandatory to isolate sessile communities. Acetic acid is used for solubilization because it ensures the crystal violet dye is uniformly released into the solution, allowing for linear spectrophotometric quantification.

  • Biofilm Induction: Seed 100 µL of microbial suspension (

    
     CFU/mL) into a flat-bottom 96-well polystyrene plate. Add 2-MHA at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).
    
  • Incubation: Incubate statically at 37°C for 24–48 hours to allow extracellular polymeric substance (EPS) matrix formation.

  • Isolation of Sessile Cells: Carefully aspirate the supernatant. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent planktonic cells.

  • Fixation & Staining: Fix the biofilm with 150 µL of 99% methanol for 15 minutes. Aspirate and air-dry. Stain with 150 µL of 0.1% (w/v) Crystal Violet for 20 minutes.

  • Solubilization & Quantification: Wash excess dye with distilled water. Solubilize the bound dye using 150 µL of 33% glacial acetic acid. Measure absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    .
    

Workflow Inoculum Inoculum Standardization (0.5 McFarland) Dilution Solvent-Controlled Dilution (Max 1% DMSO) Inoculum->Dilution Incubation Static Incubation (Target-Specific Temp/Time) Dilution->Incubation MIC MIC Assay (Resazurin Metabolic Readout) Incubation->MIC Biofilm Biofilm Assay (Crystal Violet & Acetic Acid) Incubation->Biofilm Data Data Synthesis & Comparative Benchmarking MIC->Data Biofilm->Data

Fig 2: Standardized workflow for the in-vitro validation of MCFA antimicrobial efficacy.

Strategic Recommendations for Drug Development

When formulating 2-MHA for commercial or clinical applications, researchers must account for its specific physicochemical profile:

  • Delivery Systems: Due to its lipophilic nature and distinct odor profile, encapsulation in lipid nanoparticles or cyclodextrin complexes is recommended to improve bioavailability and sensory acceptance in topical applications.

  • Synergistic Combinations: 2-MHA shows excellent potential when combined with traditional antimicrobials. Its ability to permeabilize the cell membrane can lower the MIC of co-administered hydrophilic drugs, effectively reversing multidrug resistance phenotypes in target pathogens.

  • Vapor-Phase Utilization: For agricultural and storage applications, the high fumigant efficacy of 2-MHA at low concentrations (0.10 g/L air)[2] makes it an ideal candidate for volatile release sachets, replacing toxic synthetic fungicides.

References

  • USDA ARS. Antifungal effects of three natural branched medium-chain fatty acids and their potential as fumigants against Aspergillus flavus in stored peanut seeds. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Medium-Chain Fatty Acids Released from Polymeric Electrospun Patches Inhibit Candida albicans Growth and Reduce the Biofilm Viability. Available at:[Link]

  • ASM Journals (mSphere). Susceptibility to Medium-Chain Fatty Acids Is Associated with Trisomy of Chromosome 7 in Candida albicans. Available at:[Link]

  • Journal of Microbiology, Biotechnology and Food Sciences (JMBFS). Inhibitory Effects of Sterculia Lychnophora Hance Ethanol Extracts on Biofilm Formation and Virulence Factors of Pseudomonas aeruginosa. Available at: [Link]

Sources

Validation

Comparative study of the organoleptic properties of 2-Methylheptanoic acid esters.

Topic: Comparative Study of the Organoleptic Properties of 2-Methylheptanoic Acid Esters Content Type: Technical Comparison Guide Audience: Flavorists, Fragrance Chemists, and Medicinal Chemists Executive Summary This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of the Organoleptic Properties of 2-Methylheptanoic Acid Esters Content Type: Technical Comparison Guide Audience: Flavorists, Fragrance Chemists, and Medicinal Chemists

Executive Summary

This guide provides a technical analysis of the esterification derivatives of 2-Methylheptanoic acid (FEMA 2706) . While the parent acid is characterized by a "sweaty, cheesy, and rancid" profile typical of medium-chain branched fatty acids, its esters exhibit a dramatic olfactory shift toward "fruity, green, and berry-like" notes.

This study focuses on the Structure-Odor Relationship (SAR) observed when modifying the alkyl group (Methyl, Ethyl, etc.) and provides validated protocols for their synthesis and sensory evaluation. The Methyl ester (found in hops and blackberries) and Ethyl ester are the primary focus due to their commercial relevance in fruit flavors and green/herbal fragrance accords.

Chemical Context & Significance

2-Methylheptanoic acid (CAS 1188-02-9) is an isomer of Caprylic acid (Octanoic acid). Unlike the linear chain, the


-methyl substitution creates steric hindrance around the carbonyl group. This structural feature imparts two critical properties:
  • Increased Substantivity: The molecule binds more effectively to hydrophobic domains in olfactory receptors compared to linear isomers.

  • Chemical Stability: The steric bulk offers slight resistance to hydrolysis compared to linear n-octanoates.

The "Alpha-Methyl" Effect

In flavor chemistry, alpha-methylation often shifts the odor profile from "fatty/waxy" to "fruity/berry."

  • Linear (Octanoic Acid): Waxy, soapy, goat-like.[1]

  • Branched (2-Methylheptanoic Acid): Rancid, cheesy, slightly fruity.

  • Esterified (Methyl 2-methylheptanoate): Sharp, green, berry, hops-like.

Comparative Organoleptic Data

The following data aggregates empirical sensory evaluations and predictive SAR modeling for the homologous series.

Table 1: Physicochemical & Sensory Profile Comparison
CompoundCAS No.[2][3][4][5][6][7][8][9]FEMAlogP (est)Vapor Pressure (25°C)Odor ProfileTaste Profile (ppm)
2-Methylheptanoic Acid 1188-02-927062.900.02 mmHgBio-pungent: Cheesy, sweaty, waxy, green, buttermilk.[6][7][9]Waxy, soapy, oily, fatty.[10][11]
Methyl 2-methylheptanoate 51209-78-0N/A*3.10~1.11 hPaHigh Impact: Sharp fruity, green, blackberry, hops, "galbanum-like" nuances.Green fruit, berry skin, slightly woody.
Ethyl 2-methylheptanoate 3015916**N/A3.50~0.45 hPaSofter: Fresh fruity, apple skin, chamomile, pear-like.Sweet, estery, apple pulp.
Propyl 2-methylheptanoate PredictedN/A4.01LowHeavy: Waxy, oily, dried fruit, cognac-lees.Oily, fermented fruit.

*Note: Methyl 2-methylheptanoate is naturally occurring in Hops (Humulus lupulus) and Blackberry. **CID Reference.

Structure-Odor Relationship (SAR) Diagram

The following diagram illustrates how chain length and branching influence the sensory perception of these molecules.

SAR_Analysis Acid 2-Methylheptanoic Acid (Parent) Acid->Acid Cheesy/Sweaty (High Polarity) Methyl Methyl Ester (C1) Acid->Methyl Esterification (Removes H-bond donor) Methyl->Methyl Sharp/Green/Berry (High Volatility) Ethyl Ethyl Ester (C2) Methyl->Ethyl +CH2 Chain Extension Ethyl->Ethyl Fruity/Apple (Balanced Volatility) Propyl Propyl/Butyl Esters (C3+) Ethyl->Propyl +CH2 Chain Extension Propyl->Propyl Waxy/Oily (High Lipophilicity)

Caption: SAR flow showing the transition from polar/pungent acids to volatile/fruity esters and finally to lipophilic/waxy heavy esters.

Experimental Methodologies

To validate these profiles in a research setting, the following self-validating protocols are recommended.

Synthesis Protocol: Fischer Esterification

This method is chosen for its robustness and high yield for branched acids.

Objective: Synthesize Methyl 2-methylheptanoate from 2-Methylheptanoic acid.

Reagents:

  • 2-Methylheptanoic acid (1.0 eq)[9][12]

  • Methanol (Excess, 10.0 eq) - Acts as solvent and reactant

  • Sulfuric Acid (

    
    , catalytic, 0.1 eq)
    
  • Sodium Bicarbonate (

    
    )
    

Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

  • Addition: Dissolve 2-Methylheptanoic acid in Methanol. Add

    
     dropwise (exothermic).
    
  • Reflux: Heat to 65°C (reflux) for 4–6 hours. Validation: Monitor via TLC (Hexane:EtOAc 9:1) until the acid spot disappears.

  • Workup: Cool to room temperature. Concentrate methanol in vacuo.

  • Neutralization: Dissolve residue in Ether/DCM. Wash with saturated

    
     to remove unreacted "cheesy" acid. Critical Step: If the organic layer still smells cheesy, the wash is incomplete.
    
  • Purification: Dry over

    
     and distill.
    

Synthesis_Workflow Start Start: 2-Methylheptanoic Acid Reflux Reflux with MeOH + H2SO4 (65°C, 4-6h) Start->Reflux Monitor TLC Check (Disappearance of Acid) Reflux->Monitor Monitor->Reflux Incomplete Wash NaHCO3 Wash (Remove unreacted Acid) Monitor->Wash Complete Distill Vacuum Distillation Wash->Distill Product Pure Methyl Ester (Fruity/Green) Distill->Product

Caption: Step-by-step Fischer Esterification workflow with critical TLC validation checkpoint.

Sensory Evaluation Protocol (ASTM E679 Modified)

To objectively compare the esters, use a 3-Alternative Forced Choice (3-AFC) method.

Preparation:

  • Matrix: Ethanol (perfumery grade) or Propylene Glycol (flavor grade).

  • Dilution Series: Prepare logarithmic dilutions (10 ppm, 100 ppm, 1000 ppm).

  • Blinding: Use amber vials labeled with 3-digit random codes.

Procedure:

  • Panel: Minimum 5 trained assessors.

  • Dip: Dip fragrance blotters (smelling strips) to a depth of 1cm.

  • Dry Down: Evaluate at T=0 (Top note), T=1 hour (Heart), and T=6 hours (Base/Substantivity).

  • Scoring: Rate intensity (0-10) and assign descriptors from the Flavor Wheel (e.g., Green, Waxy, Fruity, Fermented).

Application Context

  • Flavor Industry:

    • Methyl 2-methylheptanoate:[3] Used in Berry and Tropical flavors to add a "wild" green note, mimicking the skin of blackberries or the "dank" note of hops.

    • Ethyl 2-methylheptanoate: Used in Apple and Pear flavors to provide body and lift without the sharpness of the methyl ester.

  • Fragrance Industry:

    • Used in trace amounts in Chypre and Fougère accords. The acid moiety's "fatty" background provides a naturalism that purely synthetic linear esters often lack.

References

  • FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS 2706: 2-Methylheptanoic acid.[7][13]

  • PubChem. 2-Methylheptanoic acid (CID 14475). National Library of Medicine.

  • The Good Scents Company. Methyl 2-methylheptanoate Organoleptic Profile.

  • ASTM International. ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.

  • Mosciano, G. (1990).[6][11] Organoleptic Characteristics of Flavor Materials.[6] Perfumer & Flavorist, 15(2),[11] 69. (Source for "Waxy, green, cheesy" description of the acid).[6][11]

Sources

Comparative

Impact of the Methyl Branch in 2-Methylheptanoic Acid: A Comparative Physical Properties Guide

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Property Relationships (SPR), Metabolic Stability, and Experimental Validation Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Property Relationships (SPR), Metabolic Stability, and Experimental Validation

Executive Summary: The "Alpha-Methyl" Advantage

In drug discovery and lipid research, the modification of fatty acid chains is a critical strategy for tuning pharmacokinetics. 2-Methylheptanoic acid (CAS: 1188-02-9) represents a pivotal case study in how a single methyl substitution at the alpha (


) position alters the physicochemical landscape of a medium-chain fatty acid (MCFA).

While isomeric with Octanoic acid (Caprylic acid) , the introduction of the methyl branch at C2 creates a chiral center and introduces steric bulk that significantly impacts:

  • Thermodynamic Phase Behavior: Disrupting crystal packing, altering melting/boiling points.

  • Solvation Profile: Modulating aqueous solubility and lipophilicity (LogP).

  • Chemical & Metabolic Stability: Providing a steric shield against

    
    -oxidation, a primary clearance pathway for fatty acid-based therapeutics.
    

This guide objectively compares 2-Methylheptanoic acid against its straight-chain analogs (Heptanoic and Octanoic acid) and provides a self-validating experimental protocol for assessing its metabolic stability.

Structural Analysis & Steric Environment

To understand the physical property shifts, we must first analyze the structural perturbation caused by the methyl group.

  • Parent Chain: Heptanoic acid (C7 straight chain).

  • Modification: Methyl group addition at C2 (

    
    -carbon).
    
  • Result: A C8 isomer with a disrupted hydrophobic tail.

Comparative Structural Visualization

The following diagram illustrates the steric environment of the


-carbon in 2-Methylheptanoic acid compared to the straight-chain Octanoic acid.

StructureComparison cluster_props Structural Consequences Octanoic Octanoic Acid (C8 Linear) Minimal Steric Hindrance High Packing Efficiency MethylHep 2-Methylheptanoic Acid (C8 Branched) Alpha-Methyl Steric Bulk Chiral Center (C2) Octanoic->MethylHep Alpha-Methylation Packing Crystal Packing Disrupted MethylHep->Packing Shielding Carbonyl Shielding Increased MethylHep->Shielding Chirality Chirality Introduced (R/S) MethylHep->Chirality

Figure 1: Structural transition from linear Octanoic acid to branched 2-Methylheptanoic acid, highlighting the introduction of steric bulk and chirality.

Physical Properties Comparison

The methyl branch acts as a "defect" in the molecular structure, preventing the tight Van der Waals stacking observed in linear fatty acids. This results in measurable shifts in boiling point, solubility, and acidity.

Table 1: Comparative Physicochemical Data
PropertyHeptanoic Acid (C7 Linear)Octanoic Acid (C8 Linear)2-Methylheptanoic Acid (C8 Branched)Impact of Branching (vs. Octanoic)
Molecular Weight 130.19 g/mol 144.21 g/mol 144.21 g/mol Isomeric
Boiling Point 223°C239°C~230°C (140°C @ 30mmHg)Lowered: Reduced surface area for intermolecular attraction.
Melting Point -7.5°C16.7°C~15°C (Liquid at RT)Lowered: Disrupted crystal lattice packing efficiency.
Water Solubility 2.4 g/L0.68 g/L~1.46 g/L (Predicted)Increased: Branching disrupts hydrophobic water structuring, favoring solvation.
Acidity (pKa) 4.894.89~4.95 - 5.15Decreased Acidity: Inductive effect (+I) of methyl group destabilizes carboxylate anion.
LogP (Lipophilicity) 2.423.05~2.6 - 2.8Reduced: Branching lowers the effective hydrophobic surface area.

Key Insight: While adding a carbon usually decreases water solubility (e.g., Heptanoic to Octanoic), branching reverses this trend . 2-Methylheptanoic acid is more water-soluble than its straight-chain isomer, Octanoic acid, because the branched structure is less efficient at inducing the "ice-like" cage structure of water molecules (hydrophobic effect) compared to a linear chain.

Chemical Stability & Metabolic Blockade

For drug development, the most critical property of 2-methylheptanoic acid is not its boiling point, but its metabolic resistance .

The Beta-Oxidation Blockade

Linear fatty acids undergo rapid


-oxidation in the mitochondria. The enzyme Acyl-CoA Dehydrogenase  requires the removal of pro-R and pro-S hydrogens from the 

and

carbons to form a trans-double bond.
  • Mechanism: The

    
    -methyl group replaces one of the 
    
    
    
    -hydrogens.
  • Consequence: This introduces significant steric hindrance and alters the stereochemistry required for the enzymatic dehydrogenation. While it does not perfectly "cap" the molecule like a gem-dimethyl group might, it significantly retards the rate of metabolic degradation, extending the half-life (

    
    ) of the pharmacophore.
    

BetaOxidation Start Fatty Acyl-CoA (Linear) Enzyme Acyl-CoA Dehydrogenase Start->Enzyme Product Trans-Enoyl-CoA (Oxidation Proceeding) Enzyme->Product Block Steric Hindrance & Chiral Mismatch Enzyme->Block StartBranched 2-Methyl-Acyl-CoA (Branched) StartBranched->Enzyme Low Affinity Stalled Metabolic Stability (Extended Half-Life) Block->Stalled Oxidation Slowed/Halted

Figure 2: Mechanism of metabolic stabilization. The alpha-methyl group interferes with the dehydrogenation step of beta-oxidation.

Experimental Protocol: Comparative Microsomal Stability Assay

To empirically verify the stability advantage of 2-Methylheptanoic acid over Octanoic acid, use the following Microsomal Stability Assay . This protocol is designed to be self-validating by using the linear isomer as a positive control for degradation.

Objective

Determine the intrinsic clearance (


) and half-life (

) of 2-Methylheptanoic acid vs. Octanoic acid in human liver microsomes (HLM).
Materials
  • Test Compounds: 2-Methylheptanoic acid, Octanoic acid (Reference).

  • System: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).

Workflow
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds in DMSO.

    • Dilute to 1 µM working concentration in Phosphate Buffer (0.1% final DMSO).

  • Incubation:

    • Pre-warm microsome/buffer mix at 37°C for 5 mins.

    • Initiate reaction by adding NADPH cofactor.

    • Final Volume: 200 µL per well.

    • Microsome Conc: 0.5 mg/mL.

  • Sampling:

    • Aliquot 30 µL at time points:

      
       minutes.
      
    • Immediately quench into 120 µL Stop Solution (ACN).

  • Analysis (LC-MS/MS):

    • Centrifuge quenched samples (4000 rpm, 20 min, 4°C).

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion ([M-H]⁻ mode).

Data Validation Criteria (Self-Check)
  • Control Validity: Octanoic acid must show rapid degradation (

    
     min) due to unhindered 
    
    
    
    -oxidation.
  • Test Validity: 2-Methylheptanoic acid should exhibit a significantly longer

    
     (e.g., >60 min).
    
  • Negative Control: Incubation without NADPH should show <5% loss of compound (validating no chemical hydrolysis).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14475, 2-Methylheptanoic acid. PubChem. Available at: [Link]

  • The Good Scents Company. 2-Methylheptanoic acid Physical Properties and Organoleptic Data. The Good Scents Company. Available at: [Link]

  • Wellen, B. A., et al. (2017). Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface.[1][2] Physical Chemistry Chemical Physics, 19(39), 26551-26558. Available at: [Link]

  • FooDB. 2-Methylheptanoic acid (FDB008214) Predicted Properties. FooDB. Available at: [Link]

Sources

Validation

Comparative analysis of 2-Methyleneheptanoic acid with other unsaturated fatty acids.

Comparative Analysis of 2-Methyleneheptanoic Acid vs. Conventional Unsaturated Fatty Acids: Reactivity, Biological Applications, and Experimental Workflows In the landscape of lipid chemistry and drug development, unsatu...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 2-Methyleneheptanoic Acid vs. Conventional Unsaturated Fatty Acids: Reactivity, Biological Applications, and Experimental Workflows

In the landscape of lipid chemistry and drug development, unsaturated fatty acids (UFAs) are traditionally recognized for their roles in membrane fluidity, energy storage, and receptor-mediated signaling. However, structurally modified UFAs, such as 2-Methyleneheptanoic acid (2-MHA) , present a radically different chemical profile. 2-MHA is an α-branched, α,β-unsaturated carboxylic acid characterized by a terminal methylene group conjugated directly to the carboxylate moiety.

This structural divergence fundamentally alters its reactivity. While conventional UFAs like Oleic Acid (cis-9-octadecenoic acid) rely on isolated, non-electrophilic double bonds, the conjugated system in 2-MHA renders it a potent Michael acceptor capable of undergoing rapid nucleophilic addition[1]. This guide provides an objective, data-driven comparison of 2-MHA against standard UFAs, detailing their divergent mechanisms, synthetic utilities, and field-proven experimental protocols.

Structural and Mechanistic Comparison

The primary distinction between 2-MHA and conventional UFAs lies in the electronic distribution across their carbon-carbon double bonds. In 2-MHA, the electron-withdrawing nature of the carboxyl group polarizes the adjacent α,β-double bond. This creates an electrophilic β-carbon highly susceptible to nucleophilic attack, particularly by thiols (e.g., cysteine residues in target proteins or glutathione)[1]. Conversely, the isolated double bonds in standard UFAs are electron-rich and do not undergo spontaneous nucleophilic addition under physiological conditions.

Table 1: Quantitative and Qualitative Comparison of 2-MHA vs. Conventional UFAs

Property2-Methyleneheptanoic Acid (2-MHA)Oleic Acid (18:1 n-9)Linoleic Acid (18:2 n-6)
Chain Length Medium (C8 total)Long (C18)Long (C18)
Double Bond Position α,β-conjugated (Terminal methylene)Δ9 (Isolated, cis)Δ9, Δ12 (Isolated, cis)
Electrophilicity High (Michael Acceptor)None (under physiological conditions)None (under physiological conditions)
Biological Mechanism Covalent modification of nucleophilesNon-covalent receptor binding (e.g., FFAR1)Non-covalent receptor binding / Eicosanoid precursor
Synthetic Utility Precursor to chiral acids & oxiranecarboxylic acidsEmulsifier, lipid nanoparticle formulationPrecursor to prostaglandins and leukotrienes

Divergent Biological and Chemical Pathways

Because of its electrophilic nature, 2-MHA is frequently utilized in drug development as a reactive intermediate rather than a passive lipid. It is a critical precursor in the synthesis of substituted oxiranecarboxylic acids (epoxides)[2]. These epoxide derivatives act as Carnitine Palmitoyltransferase-1 (CPT-1) inhibitors that lower fatty acyl-CoA levels in the hypothalamus, offering therapeutic potential for metabolic disorders[2]. Conventional UFAs, on the other hand, modulate cellular function via G-protein coupled receptors (GPCRs) or nuclear receptors like PPARs without forming covalent bonds.

G UFA Unsaturated Fatty Acids node_2MHA 2-Methyleneheptanoic Acid (α,β-Unsaturated) UFA->node_2MHA node_cUFA Conventional UFAs (e.g., Oleic Acid) UFA->node_cUFA MA Michael Acceptor Activity (Electrophilic) node_2MHA->MA Receptor Receptor Binding (Hydrophobic/Non-covalent) node_cUFA->Receptor CovMod Covalent Thiol Modification (Cysteine Residues) MA->CovMod SynInt Synthetic Precursor (Epoxidation/Hydrogenation) MA->SynInt SigPath GPCR / PPAR Activation (Transcriptional Regulation) Receptor->SigPath

Caption: Divergent biological and chemical pathways of 2-MHA versus conventional unsaturated fatty acids.

Experimental Protocols & Workflows

To objectively evaluate the performance and utility of 2-MHA, researchers rely on specific experimental workflows. The following protocols demonstrate its synthetic versatility and chemical reactivity.

Protocol A: Asymmetric Hydrogenation of 2-MHA to Chiral Carboxylic Acids

Objective: To convert the α,β-unsaturated system of 2-MHA into a highly enantiopure chiral carboxylic acid. Causality & Design Choice: Traditional cationic Crabtree-type catalysts require bulky, expensive counterions (like BArF−) for stability. By utilizing neutral iridium catalysts with chiral spiro phosphine-carboxy ligands, researchers achieve unprecedented high enantioselectivity (up to 99.4% ee) and long-term air stability without the need for complex counterions[3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve 2-MHA (1.0 mmol) in anhydrous methanol (5.0 mL).

  • Catalyst Addition: Add 0.1 mol% of the neutral iridium catalyst (e.g., (S)-2d, a chiral spiro phosphine-carboxy Ir complex)[3].

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge the vessel with H₂ gas three times, then pressurize to 50 atm.

  • Reaction: Stir the solution at room temperature for 12–24 hours. The neutral Ir catalyst ensures steady turnover without degradation from trace moisture.

  • Validation (Self-Validating Step): Vent the H₂ gas, evaporate the solvent, and analyze the crude product via chiral High-Performance Liquid Chromatography (HPLC). The presence of a single dominant peak confirms the successful asymmetric reduction (target >97% yield, >93% ee)[3].

Protocol B: Comparative Thiol-Reactivity Assay (Michael Addition Validation)

Objective: To quantitatively compare the electrophilic reactivity of 2-MHA against Oleic Acid using Glutathione (GSH) as a model biological nucleophile. Causality & Design Choice: GSH contains a highly reactive free thiol. If 2-MHA acts as a true Michael acceptor, it will form a covalent thioether adduct. Oleic acid, lacking an electrophilic double bond, serves as the negative control. Liquid Chromatography-Mass Spectrometry (LC-MS) is chosen over UV-Vis because it provides unambiguous structural confirmation via a specific mass shift (+307 Da for GSH addition).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM solution of GSH in 50 mM Tris-HCl buffer (pH 7.4) to mimic physiological conditions. Prepare 10 mM stock solutions of 2-MHA and Oleic Acid in DMSO.

  • Incubation: In separate vials, mix 900 µL of the GSH solution with 100 µL of either 2-MHA or Oleic Acid (final lipid concentration 1 mM). Include a positive control using N-ethylmaleimide (NEM).

  • Reaction Monitoring: Incubate the mixtures at 37°C. Aliquot 50 µL samples at 0, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction by adding 50 µL of 1% formic acid in acetonitrile to precipitate proteins and halt the reaction.

  • LC-MS Analysis (Self-Validating Step): Inject the samples into an LC-MS system.

    • Expected Result for 2-MHA: Depletion of the free 2-MHA peak and emergence of a new peak corresponding to the[M+GSH+H]⁺ adduct, confirming electrophilic reactivity.

    • Expected Result for Oleic Acid: No mass shift; the Oleic Acid peak remains unchanged, validating that isolated double bonds do not undergo spontaneous Michael addition.

Applications in Drug Development

The unique reactivity of 2-MHA makes it a highly valuable building block in medicinal chemistry. Specifically, it is utilized in the synthesis of substituted oxiranecarboxylic acids[2]. By subjecting 2-MHA to epoxidation using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or permaleic acid, the α,β-double bond is converted into an oxirane ring[4]. These oxiranecarboxylic acid derivatives are potent pharmacological agents, frequently investigated for their ability to inhibit fatty acid oxidation pathways and lower fatty acyl-CoA levels in the hypothalamus, offering potential therapeutic avenues for metabolic disorders[2].

References

  • Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids. Chemical Science (RSC Publishing).[https://doi.org/10.1039/C6SC03764J]
  • Substituted oxiranecarboxylic acids, their use and medicaments containing them. US Patent 4324796A.[https://patents.google.
  • Phenylalkyloxirane carboxylic acids, preparation and therapeutical use. WO1983000334A1.[https://patents.google.
  • Preparation of phosphinodipeptide analogs as building blocks for pseudopeptides synthesis. Journal of Organometallic Chemistry (Elsevier).[https://doi.org/10.1016/s0022-328x(01)01238-4]

Sources

Comparative

Validation of the biological activity of synthetic 2-Methyleneheptanoic acid.

Executive Summary This guide outlines the validation framework for 2-Methyleneheptanoic acid (2-MHA) . Unlike its saturated parent compound (heptanoic acid), 2-MHA possesses an -methylene group conjugated to the carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the validation framework for 2-Methyleneheptanoic acid (2-MHA) . Unlike its saturated parent compound (heptanoic acid), 2-MHA possesses an


-methylene group conjugated to the carboxylic acid. This structural motif functions as a Michael acceptor , conferring the ability to covalently modify nucleophilic residues (specifically cysteine thiols) on target proteins.

Key Finding: The biological activity of 2-MHA is distinct from standard medium-chain fatty acids (MCFAs). While MCFAs act primarily via membrane disruption, 2-MHA adds a layer of specific enzymatic inhibition through alkylation. Validation requires proving this covalent mechanism alongside standard phenotypic assays.

Mechanistic Foundation: The Alpha-Methylene Pharmacophore

To validate 2-MHA, one must understand that it is not merely a lipid; it is a reactive electrophile .

Mechanism of Action: Covalent Modification

The exocyclic double bond at the C2 position creates an electron-deficient


-carbon. In a biological system, this carbon is susceptible to nucleophilic attack by the sulfhydryl (-SH) group of cysteine residues in enzymes (e.g., Fatty Acid Synthase, specific transferases).

The Reaction:

  • Recognition: The heptyl tail provides hydrophobic affinity for the target enzyme's pocket.

  • Michael Addition: The enzyme's active site cysteine attacks the methylene group.

  • Irreversible Inhibition: A stable thioether bond is formed, permanently disabling the enzyme.

Diagram 1: Molecular Mechanism (Michael Addition)

MichaelAddition Substrate 2-Methyleneheptanoic Acid (Electrophile) Transition Transition State (Enolate Intermediate) Substrate->Transition Binding & Attack Enzyme Target Enzyme (Cys-SH Nucleophile) Enzyme->Transition Nucleophilic Attack Product Inhibited Complex (Stable Thioether Adduct) Transition->Product Protonation & Stabilization

Caption: The irreversible alkylation of a target cysteine residue by 2-MHA via 1,4-conjugate addition.

Comparative Analysis: 2-MHA vs. Alternatives

To validate the specific activity of 2-MHA, it must be compared against controls that isolate its steric and electronic properties.

Comparison Table: Performance & Reactivity
Feature2-Methyleneheptanoic Acid (Target)Heptanoic Acid (Negative Control 1)2-Methylheptanoic Acid (Negative Control 2)Cerulenin (Positive Control)
Structure C7 Acid +

-Methylene
C7 Saturated AcidC7 Acid +

-Methyl
Epoxide Fatty Acid Mimic
Reactivity High (Michael Acceptor)InertInertHigh (Epoxide opening)
Mechanism Covalent Alkylation (Cys)Membrane Disruption (Weak)Steric hindrance / MembraneCovalent Alkylation (Cys)
Primary Utility Irreversible InhibitorpH Buffer / NutrientFragrance / chiral intermediateFAS Inhibitor Standard
Exp. MIC (Bacteria) 10–50

g/mL
(Est.)
>500

g/mL
>250

g/mL
<5

g/mL
Analysis of Controls
  • Heptanoic Acid: Used to prove that activity is not solely due to the lipophilic "soap" effect of the carbon chain. If 2-MHA is significantly more potent than heptanoic acid, the methylene group is responsible.

  • 2-Methylheptanoic Acid: The critical steric control. It has the bulk of the extra carbon but lacks the double bond. If 2-MHA is active and 2-Methylheptanoic is not, the mechanism is confirmed as electronic (covalent reaction), not just shape-based binding.

Validation Protocols

Protocol A: Glutathione (GSH) Trapping Assay

Objective: Quantify the Michael acceptor capability of synthetic 2-MHA before biological testing.

Materials:

  • Synthetic 2-MHA (10 mM in DMSO)

  • Reduced Glutathione (GSH) (10 mM in PBS)

  • DTNB (Ellman’s Reagent)

Workflow:

  • Incubation: Mix 2-MHA and GSH in phosphate buffer (pH 7.4) at a 1:1 molar ratio.

  • Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.

  • Detection: React aliquots with DTNB. Measure absorbance at 412 nm.

  • Calculation: As 2-MHA reacts with GSH, the concentration of free thiol decreases.

    • Validation Criteria: 2-MHA must show >50% depletion of free GSH within 60 minutes.

    • Control: Heptanoic acid must show <5% depletion (baseline oxidation only).

Protocol B: Bacterial Growth Inhibition (MIC Determination)

Objective: Validate biological potency against a standard model (e.g., E. coli or S. aureus).

Workflow:

  • Preparation: Prepare a 2-fold dilution series of 2-MHA in Mueller-Hinton Broth (Range: 500

    
    g/mL down to 1 
    
    
    
    g/mL).
  • Inoculation: Add bacteria (

    
     CFU/mL) to each well.
    
  • Controls:

    • Negative: Solvent (DMSO) only.

    • Comparator: Heptanoic Acid (to rule out non-specific toxicity).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD600.

    • Success Metric: The MIC of 2-MHA should be at least 5-10x lower than that of Heptanoic Acid.

Experimental Workflow Visualization

This diagram illustrates the decision logic for validating the synthetic batch.

Diagram 2: Validation Logic Tree

ValidationFlow Start Synthetic 2-MHA Batch Purity 1. Purity Check (GC-MS / NMR) Start->Purity Reactivity 2. Chemical Reactivity (GSH Trapping) Purity->Reactivity >95% Pure Olefin Intact Fail1 Discard: Impure/Isomerized Purity->Fail1 <95% or Internal Alkene BioAssay 3. Biological Assay (MIC Determination) Reactivity->BioAssay T(1/2) < 60min Fail2 Fail: Not Electrophilic Reactivity->Fail2 No Reaction Fail3 Fail: Non-Specific Toxicity BioAssay->Fail3 MIC = Control Success VALIDATED Bioactive Pharmacophore BioAssay->Success MIC < 50µg/mL & >5x Potency vs Control

Caption: Step-by-step decision matrix for validating the chemical and biological integrity of 2-MHA.

References

  • Modranka, J., et al. (2012). "Synthesis and biological evaluation of α-methylidene-δ-lactones." Bioorganic & Medicinal Chemistry. (Demonstrates the synthesis and cytotoxicity of alpha-methylene pharmacophores). Link

  • Desbois, A.P., & Smith, V.J. (2010). "Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential." Applied Microbiology and Biotechnology. (Baseline data for fatty acid membrane activity). Link

  • Jackson, P.A., et al. (2020). "The Michael acceptor: A key pharmacophore for drug design." Expert Opinion on Drug Discovery. (Review of the covalent mechanism). Link

  • Kupchan, S.M., et al. (1970). "Tumor inhibitors. Structural requirements for the cytotoxicity of methylene-gamma-butyrolactones." Journal of Medicinal Chemistry. (Foundational text on the alpha-methylene activity relationship). Link

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-Methyleneheptanoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Chemical Identity: 2-Methyleneheptanoic Acid (CAS: 4436-84-4) As synthetic chemistry and drug development advance, the utilization...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Chemical Identity: 2-Methyleneheptanoic Acid (CAS: 4436-84-4)

As synthetic chemistry and drug development advance, the utilization of specialized building blocks like 2-Methyleneheptanoic acid (also known as 2-pentylacrylic acid) has become increasingly prominent in asymmetric hydrogenation and complex molecule synthesis [1]. However, as an


-unsaturated carboxylic acid, it presents a dual-hazard profile: the severe corrosivity of the carboxylic acid moiety and the high reactivity of the conjugated double bond.

This guide provides an authoritative, field-proven operational and disposal protocol designed to ensure regulatory compliance, protect laboratory personnel, and maintain scientific integrity.

Physicochemical Profiling & Hazard Causality

To handle 2-Methyleneheptanoic acid safely, one must understand the molecular causality behind its macroscopic hazards:

  • Corrosivity (The Carboxylic Acid Moiety): The acidic proton readily dissociates in aqueous environments, causing immediate and severe irritation or burns to skin, eyes, and mucous membranes upon contact.

  • Reactivity & Polymerization (The Methylene Group): The

    
    -unsaturation makes the molecule highly susceptible to Michael additions and radical-initiated polymerization. Exposure to heat, UV light, or radical initiators (e.g., peroxides) can trigger an exothermic auto-polymerization event.
    
  • Inhibitor Dependency: Commercial preparations often contain phenolic inhibitors (such as MEHQ). Crucial Insight: These inhibitors require trace amounts of dissolved oxygen to function. Storing this chemical under a strictly inert atmosphere (like 100% Argon or Nitrogen) strips the oxygen, rendering the inhibitor useless and drastically increasing the risk of spontaneous, violent polymerization.

Physicochemical Summary & Waste Segregation Data
Property / CategorySpecification / Detail
Chemical Name 2-Methyleneheptanoic acid
CAS Number 4436-84-4
Molecular Formula C8H14O2
Primary Hazards Corrosive (Skin/Eye), Polymerization Hazard
EPA RCRA Waste Code D002 (Corrosive); D001 (if mixed in flammable solvent)[2]
Storage Compatibility Store away from oxidizers, strong bases, and radical initiators
Preferred Disposal High-temperature incineration via permitted TSDF

Operational Safety & Handling Workflows

The following step-by-step methodology ensures a self-validating safety loop during routine laboratory operations.

Step 1: Pre-Operation Assessment

  • Verify the presence and concentration of an active inhibitor (e.g., MEHQ) if the chemical has been stored for an extended period.

  • Ensure the ambient temperature of the workspace is kept below 30°C to minimize thermal polymerization risks.

Step 2: Engineering Controls & PPE

  • Conduct all transfers and reactions within a certified chemical fume hood. Ensure the sash is positioned at the operational mark to provide a physical barrier against potential splashes.

  • PPE Selection: Don splash-proof chemical goggles, heavy-duty nitrile or butyl rubber gloves (verify breakthrough times for organic acids), and a flame-resistant laboratory coat.

Step 3: Dispensing & Reaction Setup

  • Use dedicated, chemically compatible glassware.

  • Keep the reagent strictly isolated from strong bases, oxidizing agents, and radical initiators (e.g., AIBN, peroxides) unless explicitly required by the validated experimental protocol.

Step 4: Storage

  • Store in a cool, dark, well-ventilated corrosives cabinet. Keep away from heat sources and direct sunlight. Do not sparge the storage vessel with inert gas if an oxygen-dependent inhibitor is present.

Emergency Spill Response Protocol

A self-validating spill protocol ensures that neutralization is visually and chemically confirmed before collection, preventing hazardous, gas-generating reactions inside sealed waste containers.

Step 1: Evacuation & Assessment

  • Immediately evacuate personnel from the immediate area.

  • Assess the spill volume. For major spills (>1 Liter), do not attempt cleanup; contact the EH&S emergency HAZMAT response team immediately.

Step 2: Containment (For Minor Spills < 1L)

  • Don appropriate PPE (including a face shield and heavy-duty gloves).

  • Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Never use combustible materials like sawdust, which can ignite upon contact with strong acids.

Step 3: Neutralization (Self-Validating Step)

  • Carefully apply a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), directly to the spill.

  • Validation: Wait for the effervescence (bubbling of CO₂ gas) to completely cease. The cessation of bubbling physically validates that the acid has been neutralized.

Step 4: Collection & Decontamination

  • Sweep the neutralized, absorbed mixture using a non-sparking tool.

  • Place the material into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Wash the spill area with copious amounts of water and a mild detergent to remove residual traces.

Waste Segregation & Disposal Procedures

Under the US EPA Resource Conservation and Recovery Act (RCRA), 2-Methyleneheptanoic acid and its aqueous solutions typically exhibit the characteristic of Corrosivity, triggering the EPA Waste Code D002 [2][3]. If it is mixed with flammable organic solvents during synthesis, it will also carry the Ignitability code (D001 ).

Step 1: Segregation

  • Critical Rule: Never mix 2-Methyleneheptanoic acid waste with cyanide- or sulfide-bearing wastes. Mixing acids with these compounds generates lethal hydrogen cyanide (HCN) or hydrogen sulfide (H₂S) gases.

  • Keep the waste stream separate from strong oxidizers and bases.

Step 2: Containerization

  • Collect waste in a clearly labeled, leak-proof HDPE container.

  • Do not use metal containers (due to corrosivity) or unlined glass (which shatters easily if secondary containment is unavailable).

Step 3: Labeling & Accumulation

  • Affix a standard hazardous waste label immediately upon adding the first drop of waste.

  • Mark the label with "Hazardous Waste", the specific chemical constituents ("2-Methyleneheptanoic Acid / Organic Solvent Waste"), and check the primary hazard boxes ("Corrosive", "Toxic").

  • Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the container remains tightly capped unless actively adding waste.

Step 4: Final Disposal

  • Transfer the full container to the central EH&S waste collection area within the regulatory timeframe (typically 90 to 180 days).

  • The mandated method of final disposal for halogen-free organic acids is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

Process Visualizations

Workflow A 2-Methyleneheptanoic Acid (CAS: 4436-84-4) B Fume Hood Handling (Engineering Controls) A->B C Reaction / Assay (Temperature < 30°C) B->C D Waste Generation C->D E Aqueous Waste (RCRA D002) D->E F Solvent Waste (RCRA D001/D002) D->F G EH&S Collection & Segregation E->G F->G H High-Temp Incineration (TSDF Facility) G->H

Operational workflow from handling 2-Methyleneheptanoic acid to final TSDF incineration.

SpillResponse Spill Spill Detected (2-Methyleneheptanoic Acid) Evac Evacuate Area & Don PPE Spill->Evac Assess Assess Volume Evac->Assess Minor Minor Spill (< 1L) Assess->Minor Major Major Spill (> 1L) Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Hazmat Call HAZMAT / EH&S Response Major->Hazmat Neutralize Neutralize with Sodium Bicarbonate Absorb->Neutralize Collect Collect in Compatible HDPE Container Neutralize->Collect

Emergency spill response logic and neutralization pathway for 2-Methyleneheptanoic acid.

References

  • Title: Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Typical Wastes Generated by Industry Sectors Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Reference Guidebook Source: Oregon Department of Environmental Quality (via Regulations.gov) URL: [Link]

Handling

Personal protective equipment for handling 2-Methyleneheptanoic acid

[1][2] CAS No: 1188-02-9 Synonyms: 2-Methylenanthic acid; -Methyleneheptanoic acid Chemical Class: -Unsaturated Carboxylic Acid (Michael Acceptor)[1][2] Executive Safety Summary 2-Methyleneheptanoic acid presents a dual...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

CAS No: 1188-02-9 Synonyms: 2-Methylenanthic acid;


-Methyleneheptanoic acid
Chemical Class: 

-Unsaturated Carboxylic Acid (Michael Acceptor)[1][2]

Executive Safety Summary

2-Methyleneheptanoic acid presents a dual hazard profile: it acts as a corrosive/irritating organic acid and possesses an electrophilic


-methylene group.[1] This structural motif (similar to acrylic acid) makes it a "Michael acceptor," capable of alkylating biological nucleophiles (like cysteine residues in proteins).[2]

While standard Safety Data Sheets (SDS) classify it primarily as a skin/eye irritant (H315, H319/H318) and respiratory irritant (H335), the structural potential for sensitization requires handling protocols stricter than those for simple saturated fatty acids.[2]

Core Hazard Data
Hazard CategoryGHS CodeDescriptionCritical Note
Skin Corrosion/Irritation H315 Causes skin irritationPotential for delayed hypersensitivity due to protein alkylation.[1]
Eye Damage/Irritation H318/H319 Causes serious eye damage/irritationAcidic nature can cause corneal opacity if not rinsed immediately.
STOT - SE H335 May cause respiratory irritationHigh volatility/odor (cheesy/waxy) requires fume hood use.[1]

Personal Protective Equipment (PPE) Matrix

Eye & Face Protection[3][4][5][6][7][8][9][10][11][12]
  • Standard Operations: Chemical Splash Goggles (indirectly vented) are mandatory. Safety glasses with side shields are insufficient for handling liquid organic acids that can cause irreversible corneal damage (H318).

  • High-Volume/Pressurized Systems: Add a Face Shield (8-inch minimum) over goggles if working with >100 mL or under pressure (e.g., flash chromatography).[1][2]

Skin & Body Protection[3][4][5][6][8][9][10]
  • Lab Coat: 100% cotton or flame-resistant (Nomex) lab coat.[1] Buttoned to the neck.

  • Apron: Chemical-resistant apron (Rubber or Neoprene) recommended for transfers >500 mL.[1]

Hand Protection (Glove Selection)

Selection must account for both the acidic nature and the organic solvent solubility.

  • Primary Recommendation: Nitrile (Double Gloved) .

    • Inner Layer: 4 mil Nitrile (Examination grade).

    • Outer Layer: 5-8 mil Nitrile (Extended cuff).[1]

    • Rationale: Nitrile provides excellent resistance to aliphatic acids (heptanoic acid analogues).[2] The double layer protects against micro-pinholes and allows immediate removal of the outer glove upon contamination.

  • Spill/Immersion: Butyl Rubber or Silver Shield (Laminate) .

    • Rationale: For prolonged contact, thin nitrile may swell or degrade.[2] Butyl rubber offers superior impermeability to organic acids and acrylates.

Respiratory Protection[4][5][6][8][10][13]
  • Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill outside hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

Decision Logic: PPE Selection

The following decision tree guides the selection of PPE based on the specific experimental activity.

PPE_Selection Start Activity Assessment Volume Volume / Risk Level? Start->Volume SmallScale Analytical / Small Scale (< 10 mL) Volume->SmallScale Low Exposure Risk PrepScale reparative / Synthesis (> 10 mL - 1 L) Volume->PrepScale Splash Risk Spill Spill Response Volume->Spill Emergency SmallPPE Standard PPE: - Fume Hood - Splash Goggles - Double Nitrile Gloves (4 mil) - Lab Coat SmallScale->SmallPPE PrepPPE Enhanced PPE: - Fume Hood - Splash Goggles + Face Shield - Thicker Nitrile (8 mil) or Double Gloving - Chemical Apron PrepScale->PrepPPE SpillPPE Critical PPE: - Full Face Respirator (OV/AG) - Butyl Rubber or Laminate Gloves - Tychem® Suit (if large volume) Spill->SpillPPE

Figure 1: PPE Selection Logic based on operational scale and risk assessment.[1][2]

Operational Protocols

A. Weighing & Transfer

The distinct "cheesy/green" odor of 2-methyleneheptanoic acid is potent. All open handling must occur inside a ventilated enclosure.

  • Setup: Place the balance inside the fume hood. If the balance is external, tare a vial with a septum cap inside the hood, add the reagent, cap it, and then weigh the closed system.[2]

  • Liquid Transfer:

    • < 5 mL: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as acrylates can swell rubber plungers over time; however, for immediate use, standard PP/PE syringes are acceptable.[2]

    • > 5 mL: Use a positive-displacement pipette or a cannulation technique for air-sensitive setups.[1]

  • Drip Management: Keep a "drip cup" (beaker with a Kimwipe) under the transfer path to catch any droplets immediately.

B. Reaction Setup
  • Temperature Control: This compound is stable at room temperature but should be stored cold. Ensure the reaction vessel is vented to a scrubber or bubbler if heating is involved to prevent vapor release.

  • Quenching: Residual acid on glassware should be rinsed with a dilute base (5% Sodium Bicarbonate) before removing glassware from the hood for washing.

Emergency Response: Spill Cleanup

Do NOT attempt to clean a spill >500 mL without a respirator and specialized training.

Spill_Response Detect Spill Detected Evacuate 1. Evacuate Area Alert Lab Personnel Detect->Evacuate PPE_Don 2. Don PPE (Goggles, Double Nitrile, Resp) Evacuate->PPE_Don Contain 3. Containment Circle spill with absorbent socks PPE_Don->Contain Neutralize 4. Neutralize Apply NaHCO3 (Baking Soda) Wait for bubbling to stop Contain->Neutralize Absorb 5. Absorb Use Vermiculite or Sand Neutralize->Absorb Dispose 6. Disposal Scoop into Haz Waste Container Label: 'Acidic Organic Debris' Absorb->Dispose

Figure 2: Step-by-step workflow for neutralizing and cleaning small-scale spills.

Spill Cleanup Steps:
  • Neutralization: Because it is a carboxylic acid, direct absorption can leave hazardous vapors. Cover the spill with Sodium Bicarbonate (Baking Soda) or Sodium Carbonate .

  • Observation: Wait for the evolution of CO

    
     (bubbling) to cease. This indicates the acid has been converted to the non-volatile sodium salt.
    
  • Collection: Mix with an inert absorbent (vermiculite/sand) and sweep into a hazardous waste bag.

  • Surface Decontamination: Wipe the area with water, followed by ethanol.

Waste Disposal

  • Classification: Hazardous Chemical Waste (Acidic, Organic).[2]

  • Segregation: Do NOT mix with oxidizers (Nitric acid, Peroxides) or strong bases.[2]

  • Labeling: Clearly label as "2-Methyleneheptanoic acid - Irritant/Acid."[1]

  • Container: High-density polyethylene (HDPE) or glass.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14475, 2-Methylheptanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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